molecular formula C47H73N13O10 B549565 Xenopsin

Xenopsin

カタログ番号: B549565
分子量: 980.2 g/mol
InChIキー: VVZLRNZUCNGJQY-KITDWFFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xenopsin Opsins: Xenopsins represent a recently identified and evolutionarily distinct group of opsin photopigments found in various protostome animals . Unlike the classic c-opsins in vertebrate eyes, xenopsins are deployed in the ciliary photoreceptor cells of many invertebrate larvae, such as those of bryozoans and flatworms, where they are involved in phototaxis and other light-sensing functions . Research has demonstrated that xenopsins can activate G protein-coupled phototransduction pathways, primarily coupling to Gαi, to regulate cyclic nucleotide signaling . Their discovery challenges traditional classifications of photoreceptor cells and provides crucial insights into the independent evolution and potential plasticity of visual systems in animals . Studies in mollusks have also revealed instances where this compound is co-expressed with rhabdomeric opsin (r-opsin) in the same photoreceptor cell, a unique hybrid cell type bearing both microvilli and cilia . This compound Peptide: In a separate context, this compound is known as an octapeptide first isolated from the skin of the African clawed frog, Xenopus laevis . This peptide is related to the 25-amino-acid peptide xenin, with which it shares a C-terminal sequence . Research in animal models, such as birds, indicates that this this compound peptide has a novel role in stimulating food intake, a finding that contrasts with the appetite-suppressing effects of xenin . The peptide is believed to be cleaved from its precursor protein, coatomer protein α (COPA), and is part of the neurotensin/xenopsin/xenin family .

特性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLRNZUCNGJQY-KITDWFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Xenopsin Peptide: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a bioactive octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It bears significant structural and functional homology to the mammalian neuropeptide neurotensin, positioning it as a molecule of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the this compound peptide, including its structure, amino acid sequence, biological activities, and detailed experimental protocols for its study.

Peptide Structure and Amino Acid Sequence

Two primary forms of this compound-related peptides have been identified: the original amphibian this compound and a mammalian counterpart.

Table 1: Amino Acid Sequence of this compound Peptides

Peptide NameOriginAmino Acid Sequence
Amphibian this compoundXenopus laevis skin{pGlu}-{Gly}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu}
Mammalian this compound-Related PeptideRat stomach, liver, and brainH-{Phe}-{His}-{Pro}-{Lys}-{Arg}-{Pro}-{Trp}-{Ile}-{Leu}-OH

Note: {pGlu} denotes pyroglutamic acid.

The amphibian peptide is an octapeptide, while the identified mammalian version is a nonapeptide, sharing six of its eight residues with the amphibian form.[1] The this compound peptide is derived from a larger precursor protein of approximately 80 amino acids.[2][3]

Biological Activity and Receptor Interaction

This compound exhibits a range of biological activities, primarily through its interaction with neurotensin receptors (NTS). It acts as a neurotensin analog, mimicking many of its physiological effects.[4]

Receptor Binding Affinity

Table 2: Biological Activities of this compound Peptide

Biological EffectModel SystemConcentration/DoseReference
Increased firing rate of dopaminergic neuronsRat substantia nigra slices0.1 µM[4]
Contraction of smooth muscleGuinea pig ileumNot specified[9]
HypotensionAnesthetized ratNot specified[9]
Signaling Pathway

As a neurotensin analog, this compound is understood to signal through G protein-coupled receptors (GPCRs), specifically the neurotensin receptors which are coupled to Gq proteins. Activation of the receptor by this compound initiates a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11][12]

Xenopsin_Signaling_Pathway This compound This compound NTS_R Neurotensin Receptor (NTS1/NTS2) This compound->NTS_R Binds to Gq Gq NTS_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental Protocols

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of the mammalian this compound-related peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for a C-terminal carboxyl or amide, respectively.

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and soluble by-products.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][13][14][15]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.

  • Column: Use a C18 stationary phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Peptide_Synthesis_Purification_Workflow Start Start: Fmoc-protected amino acid on solid support SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle: 1. Fmoc Deprotection 2. Washing 3. Amino Acid Coupling 4. Washing Start->SPPS_Cycle SPPS_Cycle->SPPS_Cycle Cleavage Cleavage from Resin & Side-chain Deprotection SPPS_Cycle->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Peptide Precipitation->Crude_Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Analysis Purity Analysis (Analytical HPLC, Mass Spec) RP_HPLC->Analysis Analysis->RP_HPLC If impure, re-purify Lyophilization Lyophilization Analysis->Lyophilization If pure Pure_Peptide Purified this compound Peptide Lyophilization->Pure_Peptide

Caption: this compound Peptide Synthesis and Purification Workflow.
Receptor Binding Assay

Protocol 3: Radioligand Competition Binding Assay [6][16][17]

This protocol determines the binding affinity (Ki) of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing NTS1 or NTS2.

    • Radioligand (e.g., [³H]-neurotensin or [¹²⁵I-Tyr³]-neurotensin).

    • Unlabeled this compound peptide.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, add a fixed concentration of the radioligand to all wells. Add increasing concentrations of unlabeled this compound to the experimental wells. To a set of control wells, add an excess of unlabeled neurotensin to determine non-specific binding.

    • Initiate Reaction: Add the cell membrane preparation to all wells.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Smooth Muscle Contraction Assay

Protocol 4: In Vitro Smooth Muscle Contraction Assay [18][19][20][21]

This assay measures the contractile effect of this compound on isolated smooth muscle tissue.

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed support and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Stimulation:

    • Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.

    • Wash the tissue with fresh physiological salt solution between additions if performing a non-cumulative concentration-response curve.

  • Data Acquisition: Record the tension generated by the muscle using the force transducer and a data acquisition system.

  • Data Analysis:

    • Measure the peak tension developed at each this compound concentration.

    • Plot the contractile response (as a percentage of the maximum response to a standard agonist like acetylcholine or histamine) against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response).

Conclusion

The this compound peptide represents a valuable tool for studying the neurotensin system. Its structural similarity to neurotensin and its potent biological activities make it a subject of ongoing interest for understanding physiological processes and for the development of novel therapeutic agents targeting neurotensin receptors. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and characterize the biological effects of this intriguing peptide.

References

Xenopsin: A Technical Guide to its Discovery, Isolation, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a biologically active octapeptide originally discovered and isolated from the skin of the African clawed frog, Xenopus laevis. This peptide has garnered significant interest within the scientific community due to its structural and functional homology to mammalian neurotensin, a neuropeptide involved in a diverse range of physiological processes including pain perception, thermoregulation, and gastrointestinal function. The skin of Xenopus laevis is a rich source of various bioactive peptides, and this compound stands out for its potent effects on smooth muscle contraction and its potential as a pharmacological tool and lead compound in drug discovery.[1][2][3] This technical guide provides an in-depth overview of the discovery, a detailed methodology for the isolation and purification of this compound from its natural source, a summary of its key quantitative characteristics, and a description of its cellular signaling pathway.

Experimental Protocols

The isolation and purification of this compound from Xenopus laevis skin secretions involve a multi-step process combining peptide extraction with chromatographic techniques to achieve a high degree of purity.

Collection of Skin Secretions
  • Animal Handling: Adult Xenopus laevis frogs are handled in accordance with institutional animal care and use guidelines.

  • Stimulation of Peptide Secretion: Secretion of skin peptides is induced by gentle administration of norepinephrine.[3]

  • Collection: The secreted material is carefully collected from the dorsal skin surface of the frog using a suitable collection device, such as a spatula or by rinsing the skin with deionized water into a collection vessel. The collected secretion is immediately placed on ice to minimize enzymatic degradation.

Extraction of Peptides
  • Homogenization: The collected skin secretion is homogenized in an acidic extraction buffer (e.g., 0.1 M HCl or 5% acetic acid) to inactivate endogenous proteases and facilitate peptide solubility.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris and other insoluble materials.

  • Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of peptides in the crude extract.

  • Step 1: Size-Exclusion Chromatography (Initial Fractionation)

    • Column: A Sephadex G-10 or similar gel filtration column is used for the initial fractionation of the crude peptide extract based on molecular size.[1][2]

    • Mobile Phase: An appropriate buffer, such as 0.1 M acetic acid, is used to elute the peptides.

    • Fraction Collection: Fractions are collected and monitored for peptide content using UV absorbance at 280 nm. Fractions containing peptides in the expected molecular weight range of this compound (around 1 kDa) are pooled.

  • Step 2: Ion-Exchange Chromatography (Charge-Based Separation)

    • Rationale: This step separates peptides based on their net charge at a specific pH.

    • Column: A cation-exchange or anion-exchange column is selected based on the isoelectric point of this compound.

    • Buffers:

      • Binding Buffer (Low Salt): A buffer at a pH that ensures this compound binds to the column.

      • Elution Buffer (High Salt): The same buffer containing a gradient of increasing salt concentration (e.g., 0-1 M NaCl) is used to elute the bound peptides.

    • Gradient: A linear salt gradient is typically applied to selectively elute peptides with different charge characteristics.

    • Fraction Analysis: Fractions are collected and assayed for the presence of this compound using a specific bioassay (e.g., smooth muscle contraction) or by analytical HPLC.

  • Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

    • Rationale: This high-resolution technique separates peptides based on their hydrophobicity and is the final step to achieve high purity.[1][2][4]

    • Column: A C18 reversed-phase column is commonly used for peptide purification.[4]

    • Mobile Phases:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Solvent B concentration (e.g., 5% to 60% B over 60 minutes) is used to elute the peptides.

    • Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected, and their purity is assessed by analytical HPLC and mass spectrometry.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis secretion Xenopus laevis Skin Secretion homogenization Homogenization in Acidic Buffer secretion->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Peptide Extract centrifugation->crude_extract sec Size-Exclusion Chromatography (Sephadex G-10) crude_extract->sec iec Ion-Exchange Chromatography sec->iec rphplc Reversed-Phase HPLC (C18) iec->rphplc pure_this compound Pure this compound rphplc->pure_this compound analytical_hplc Analytical HPLC pure_this compound->analytical_hplc mass_spec Mass Spectrometry pure_this compound->mass_spec amino_acid_analysis Amino Acid Analysis pure_this compound->amino_acid_analysis

Figure 1: Experimental workflow for the isolation and purification of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound from Xenopus laevis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Amino Acid Sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu[5]
Molecular Weight ~900 - 1100 Da (Observed by MS)[1][2]
Amino Acid Composition Asn or Asp: 0, Gln or Glu: 1, Ser: 0, Gly: 1, His: 0, Arg: 1, Thr: 0, Ala: 0, Pro: 1, Tyr: 0, Val: 0, Met: 0, Ile: 1, Leu: 1, Phe: 0, Lys: 1, Trp: 1[6][7]

Note: The amino acid composition is derived from the known sequence.

Table 2: Biological Activity of this compound
BioassayEffectPotency (EC50/IC50)Reference(s)
Smooth Muscle Contraction (e.g., rat stomach strip) Potent contractile activity.Data not consistently reported in a standardized format.[8][9]
Gut Hormone Release Stimulation of gastrointestinal hormone secretion.Quantitative data on specific hormone release is limited.[10][11][12][13]
Food Intake Orexigenic (stimulates food intake) in some animal models.1 and 3 nmol central injection increased food intake in chicks.[14]

Note: While this compound is known for its potent biological activities, standardized quantitative data such as EC50 values are not always readily available in the literature and can vary depending on the specific assay conditions.

Signaling Pathways

This compound exerts its biological effects by activating a specific signal transduction cascade upon binding to its cell surface receptor. Based on its homology to neurotensin and experimental evidence from related systems, the signaling pathway of this compound is predicted to involve a Gq/11-coupled receptor, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[15][16]

  • Receptor Binding: this compound binds to a G-protein coupled receptor (GPCR) on the surface of target cells. This receptor is likely a member of the neurotensin receptor family.

  • G-Protein Activation: Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq/11 family. The Gα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[17][18]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19][20][21]

  • Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels and the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[22]

  • Downstream Cellular Responses: The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately lead to the observed physiological effects of this compound, such as smooth muscle contraction or hormone secretion.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor This compound Receptor (GPCR) This compound->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation ip3 IP3 plc->ip3 Hydrolysis dag DAG plc->dag Hydrolysis pip2 PIP2 pip2->plc ip3_receptor IP3 Receptor ip3->ip3_receptor cellular_response Downstream Cellular Responses (e.g., Muscle Contraction, Hormone Secretion) dag->cellular_response er Endoplasmic Reticulum (ER) ca2_release Ca²⁺ Release ip3_receptor->ca2_release ca2_release->cellular_response

References

Xenopsin in Amphibian Skin: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological functions of xenopsin, a neurotensin-like octapeptide isolated from the skin of amphibians, most notably Xenopus laevis. While the name "this compound" is also attributed to a class of photopigments in protostomes, this document focuses exclusively on the peptide and its significant physiological roles. The primary and most well-documented function of this compound is its potent stimulation of smooth muscle contraction, particularly in the gastrointestinal tract. This guide will detail its mechanism of action through neurotensin receptors, present available quantitative data on its activity, provide comprehensive experimental protocols for its study, and illustrate key pathways and workflows using detailed diagrams.

Core Biological Function: Potent Myotropic Agent

This compound is an octapeptide with the amino acid sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH. It is structurally and functionally analogous to the mammalian peptide neurotensin. The principal biological role attributed to this compound is its action as a potent stimulant of smooth muscle contraction. This effect has been observed in various ex vivo preparations, particularly those of the gastrointestinal tract.[1]

The myotropic (muscle-contracting) activity of this compound is of significant interest in physiological research and holds potential for pharmacological applications related to gastrointestinal motility and other smooth muscle-dependent functions.

Quantitative Data on this compound Activity

Quantitative data on the biological activity of this compound is primarily derived from studies on mammalian tissues, which serve as models for its neurotensin-like effects. The following table summarizes key quantitative parameters of this compound's activity.

ParameterValueSpecies/TissueComments
ED50 (Edema Reduction) 0.9 nmol/kg i.v.Rat (in vivo)This compound was found to be more potent than neurotensin in reducing heat-induced paw edema.
Relative Potency (Binding Assay) As potent as neurotensinRat brain synaptic membranesThis compound shows high affinity for neurotensin receptors in the rat brain.
Relative Potency (Smooth Muscle Contraction) As potent as neurotensinRat ileal smooth muscleDemonstrates comparable myotropic activity to neurotensin in this tissue.
Relative Potency (Binding Assay) ~10 times less potent than neurotensinGuinea-pig brain synaptic membranesHighlights species-specific differences in receptor affinity.
Relative Potency (Smooth Muscle Contraction) ~10 times less potent than neurotensinGuinea-pig ileal smooth muscleCorrelates with the lower binding affinity in this species.

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

As a neurotensin analog, this compound exerts its effects by binding to neurotensin receptors (NTRs), which are G-protein coupled receptors (GPCRs). The signaling cascade leading to smooth muscle contraction is primarily mediated by the Gq/11 family of G-proteins.

Upon binding of this compound to the neurotensin receptor on a smooth muscle cell:

  • The associated Gq/11 protein is activated.

  • The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • The increased intracellular Ca2+ concentration is a key trigger for contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK).

  • MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction.

  • DAG, the other second messenger, activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase.

Xenopsin_Signaling_Pathway This compound This compound NTR Neurotensin Receptor (GPCR) This compound->NTR Binds to Gq11 Gq/11 Protein NTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Calmodulin Calmodulin Ca2_release->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates Phospho_Myosin Phosphorylated Myosin Light Chains Myosin->Phospho_Myosin Contraction Smooth Muscle Contraction Phospho_Myosin->Contraction Leads to Sustained_Contraction Sustained Contraction PKC->Sustained_Contraction

This compound Signaling Pathway in Smooth Muscle

Experimental Protocols

Peptide Extraction from Amphibian Skin

This protocol is a generalized method for the extraction of bioactive peptides like this compound from amphibian skin.

Materials:

  • Amphibian skin sample (e.g., from Xenopus laevis)

  • Methanol or ethanol

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Homogenizer

  • Centrifuge and appropriate tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Skin Collection and Preparation: Humanely euthanize the amphibian according to approved animal care protocols. Carefully dissect the dorsal skin and wash with deionized water to remove any surface contaminants.

  • Extraction: Mince the skin and immediately immerse it in a solution of methanol or ethanol (e.g., 90% methanol with 0.1% TFA) to prevent enzymatic degradation. Homogenize the tissue thoroughly.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a rotary evaporator or a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a solution of acetonitrile in 0.1% TFA (e.g., 60-80% acetonitrile).

  • Lyophilization: Freeze-dry the eluted peptide fraction to obtain a stable powder.

  • Purification: Further purify the peptide of interest using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Smooth Muscle Contraction Assay using Isolated Amphibian Intestine

This protocol describes a method to measure the contractile response of isolated amphibian intestinal tissue to this compound.

Materials:

  • Isolated amphibian intestine (e.g., from frog or toad)

  • Amphibian Ringer's solution (composition can vary, a typical example: 111 mM NaCl, 2 mM KCl, 1 mM CaCl2, 2 mM NaHCO3, 0.1 mM NaH2PO4, pH 7.6)

  • This compound peptide stock solution

  • Organ bath system with an isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the amphibian.

    • Dissect a segment of the small intestine (e.g., 2-3 cm long).

    • Gently flush the lumen with cold Ringer's solution to remove contents.

    • Place the intestinal segment in a petri dish containing cold, aerated Ringer's solution.

  • Mounting the Tissue:

    • Securely tie one end of the intestinal segment to a fixed hook in the organ bath chamber.

    • Tie the other end to an isometric force transducer.

    • Fill the organ bath with Ringer's solution and maintain the temperature at an appropriate level for the amphibian species (e.g., 25-30°C).

    • Continuously bubble the solution with carbogen gas.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension (e.g., 0.5-1.0 g).

    • Wash the tissue with fresh Ringer's solution every 15-20 minutes during equilibration.

  • Viability Check:

    • Induce a maximal contraction with a high concentration of a known agonist (e.g., acetylcholine or KCl) to ensure tissue viability.

    • Wash the tissue thoroughly and allow it to return to the baseline resting tension.

  • This compound Application and Data Recording:

    • Once a stable baseline is achieved, add a known concentration of this compound to the organ bath.

    • Record the contractile response (increase in tension) until a plateau is reached.

    • Wash the tissue to remove the this compound and allow it to return to baseline.

  • Dose-Response Curve Generation:

    • Repeat step 5 with increasing concentrations of this compound to generate a cumulative or non-cumulative dose-response curve.

    • From the dose-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal response).

Experimental_Workflow start Start dissect Dissect Amphibian Intestine Segment start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60 min) mount->equilibrate viability Check Viability (e.g., with KCl) equilibrate->viability wash1 Wash and Return to Baseline viability->wash1 Viable end End viability->end Not Viable add_this compound Add this compound (Cumulative Doses) wash1->add_this compound record Record Contractile Response (Tension) add_this compound->record wash2 Wash Between Doses (if non-cumulative) record->wash2 analyze Analyze Data: Generate Dose-Response Curve Calculate EC50 record->analyze wash2->add_this compound analyze->end

Workflow for In Vitro Smooth Muscle Contraction Assay

Conclusion

This compound, the neurotensin-like peptide from amphibian skin, is a potent modulator of smooth muscle activity. Its primary biological function is the induction of smooth muscle contraction via activation of neurotensin receptors and a subsequent Gq/11-mediated signaling cascade. The experimental protocols detailed in this guide provide a framework for the extraction, purification, and functional characterization of this compound. Further research into the specific physiological roles of this compound in amphibians and its potential as a pharmacological tool is warranted. The species-specific differences in receptor affinity also highlight an interesting area for future investigation in the field of comparative pharmacology and drug development.

References

Xenopsin Receptor Binding Affinity and Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of xenopsin, a neurotensin-like peptide, at its target receptors. While specific quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this document outlines the current understanding of its receptor interactions, details the experimental protocols necessary for its characterization, and illustrates the key signaling pathways involved. For comparative purposes, detailed binding data for the parent peptide, neurotensin, and its primary active fragment are provided.

Introduction to this compound and its Receptors

This compound is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It shares significant sequence homology with the C-terminus of neurotensin (NT), a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery. Due to this similarity, this compound is recognized as a neurotensin analogue and exerts its biological effects through interaction with neurotensin receptors (NTS).

The primary receptors for neurotensin and its analogues are the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), both of which are G protein-coupled receptors (GPCRs). A third subtype, NTS3 (also known as sortilin), is a single-transmembrane-domain receptor with different structural and functional properties. The focus of this guide is on the GPCR subtypes NTS1 and NTS2, which are the primary mediators of the acute signaling effects of this compound and neurotensin.

Quantitative Data on Receptor Binding Affinity

Direct, quantitative binding affinity data for this compound (e.g., Ki, Kd, or IC50 values) at neurotensin receptors are not widely reported in the available scientific literature. However, functional studies have provided qualitative comparisons. For instance, this compound and neurotensin have been shown to produce a comparable concentration-dependent increase in the firing rate of dopaminergic neurons in rat substantia nigra slices, suggesting similar potency and agonist activity in this system.[1]

To provide a framework for understanding the binding affinity of this compound, the following tables summarize the well-documented binding affinities of neurotensin and its primary active fragment, neurotensin(8-13), for the NTS1 and NTS2 receptors.

Table 1: Binding Affinity of Neurotensin (1-13) for Neurotensin Receptors

Receptor SubtypeBinding Affinity (Ki/Kd)Species/Cell LineAssay Type
NTS10.1-0.4 nM (Ki)[2]Human/CHO-K1Radioligand Competition
NTS10.26 nM (Kd)[3]Human/Substantia NigraRadioligand Saturation
NTS22-5 nM (Ki)[2]Human/1321N1Radioligand Competition
NTS24.3 nM (Kd)[3]Human/Substantia NigraRadioligand Saturation

Table 2: Binding Affinity of Neurotensin(8-13) for Neurotensin Receptors

Receptor SubtypeBinding Affinity (Ki)Species/Cell LineAssay Type
NTS10.33 nM[2]Human/CHO-K1Radioligand Competition
NTS1≤1.1 nM[4]Human/HT-29Radioligand Competition
NTS21.8 nM[2]Human/1321N1Radioligand Competition

Note: Lower Ki and Kd values indicate higher binding affinity.

Signaling Pathways

Activation of the NTS1 receptor by agonists such as neurotensin and this compound is known to be pleiotropic, coupling to multiple G protein subtypes. The primary and most well-characterized pathway involves coupling to Gq/11 proteins.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]

Gq_Signaling_Pathway cluster_er Endoplasmic Reticulum This compound This compound/ Neurotensin NTS1 NTS1 Receptor This compound->NTS1 Gq Gq/11 NTS1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream activates IP3R IP3 Receptor IP3->IP3R Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->Downstream activates ER

Caption: NTS1 Receptor Gq Signaling Pathway.

Experimental Protocols

Detailed below are standardized protocols for conducting radioligand binding and functional assays to determine the affinity and activity of ligands like this compound for neurotensin receptors. These protocols are based on established methodologies for GPCRs.

Radioligand Competition Binding Assay (for determining Ki)

This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the neurotensin receptor subtype of interest (e.g., CHO-K1 or HT-29 cells for hNTS1).

  • Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [³H]neurotensin or [¹²⁵I-Tyr³]-neurotensin).

  • Unlabeled Ligand: this compound or other test compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus (cell harvester).

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor, this compound.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare receptor membranes, radioligand, and competitor (this compound) A1 Add buffer, radioligand, and varying concentrations of this compound to 96-well plate P1->A1 A2 Add receptor membranes to initiate binding A1->A2 A3 Incubate to reach equilibrium A2->A3 A4 Terminate by rapid filtration (separates bound from free radioligand) A3->A4 A5 Wash filters with ice-cold buffer A4->A5 D1 Measure radioactivity with scintillation counter A5->D1 D2 Plot % specific binding vs. [this compound] D1->D2 D3 Determine IC50 from dose-response curve D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Assay (for determining EC50)

This functional assay measures the ability of a ligand to stimulate the NTS1 receptor and elicit a downstream signaling event, specifically the release of intracellular calcium.

Objective: To determine the potency (EC50) of an agonist like this compound by measuring its ability to induce calcium mobilization in cells expressing the receptor.

Materials:

  • Cells: A cell line stably expressing the NTS1 receptor (e.g., CHO-hNTS1 or HT-29).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound or other agonists.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the NTS1-expressing cells into the black-walled microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells while simultaneously recording the fluorescence signal.

  • Signal Detection: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound, as a potent analogue of neurotensin, is a valuable tool for probing the function of neurotensin receptors. While quantitative binding data for this compound itself is sparse, its activity can be thoroughly characterized using the standardized radioligand binding and functional assays detailed in this guide. The established high affinity of neurotensin and its C-terminal fragment for the NTS1 receptor, coupled with the Gq/11-mediated calcium mobilization pathway, provides a solid foundation for interpreting the pharmacological profile of this compound. For drug development professionals, the methodologies described herein are essential for determining the precise affinity and potency of novel this compound-related compounds, facilitating the development of selective and effective therapeutics targeting the neurotensin system.

References

The Opsin Xenopsin: A Technical Guide to its Photoreceptive Profile and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Xenopsin, a recently characterized opsin photopigment. Primarily found in protostomes, this compound plays a crucial role in light detection and subsequent cellular signaling. This document details its functional characteristics, the signaling pathways it initiates, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in vision science, sensory biology, and G-protein coupled receptor (GPCR) research.

Functional and Pharmacological Characteristics

This compound is a light-sensitive G-protein coupled receptor that functions as a visual pigment in the photoreceptor cells of various protostome invertebrates, including mollusks, brachiopods, and flatworms.[1][2] Unlike classical pharmacological agents that bind to a variety of receptors, this compound's "pharmacological" activity is defined by its specific interaction with photons of light and its subsequent coupling to intracellular G-proteins to initiate a signaling cascade.

Table 1: Functional Profile of this compound
ParameterDescriptionValue/CharacteristicSpecies/System
Receptor Type G-protein coupled receptor (GPCR), Opsin familyPhotoreceptorProtostomes
Endogenous Ligand Photon of light--
Chromophore RetinalAll-trans-retinaldehyde may be used as a chromophore when coexpressed with arrestins.[3]General
Absorption Maximum (λmax) The wavelength at which the photopigment shows maximal light absorption.~475 nm (blue light)Limax (slug)
Primary G-protein Coupling The alpha subunit of the heterotrimeric G-protein that is preferentially activated.GαiMaritigrella crozieri (flatworm), suggested in others.[1][2]
Secondary G-protein Coupling Other G-protein alpha subunits that may be activated to a lesser extent.Gαs (possible), GαoMaritigrella crozieri (flatworm), Limax (slug)[1][2]
Downstream Signaling Pathway The intracellular signaling cascade initiated upon activation.Primarily modulation of cAMP levels.[1]Inferred from G-protein coupling.

Signaling Pathways of this compound

Upon absorption of a photon, this compound undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary signaling cascade initiated by this compound involves the Gαi subunit, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence suggesting potential coupling to Gαs, which would have the opposite effect of stimulating adenylyl cyclase and increasing cAMP. In some species, co-expression with Gαo has been observed.[1][2]

Xenopsin_Signaling_Pathway cluster_membrane Cell Membrane Xenopsin_inactive This compound (Inactive) Xenopsin_active This compound* (Active) Xenopsin_inactive->Xenopsin_active Isomerization G_protein Gαi/s/o-βγ Xenopsin_active->G_protein Activation AC Adenylyl Cyclase G_protein->AC Modulation (Inhibition via Gαi, Activation via Gαs) cAMP cAMP AC->cAMP Conversion Photon Photon (Light) Photon->Xenopsin_inactive ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Ion Channel Modulation) cAMP->Cellular_Response Regulation

Figure 1: Simplified signaling pathway of this compound activation by light.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a combination of spectroscopic, biochemical, and cellular assays.

Spectroscopic Analysis of Absorption Maximum

Objective: To determine the wavelength at which this compound maximally absorbs light.

Methodology:

  • Expression and Purification: The this compound opsin is heterologously expressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membranes using a mild detergent (e.g., digitonin) and purified using affinity chromatography (e.g., with an anti-rhodopsin antibody column).

  • Reconstitution with Chromophore: The purified opsin is incubated with an excess of a retinal chromophore (e.g., 11-cis-retinal) in the dark to form the functional photopigment.

  • Spectroscopy: The absorption spectrum of the reconstituted this compound pigment is measured using a spectrophotometer. The sample is scanned across a range of wavelengths (e.g., 300-700 nm) to identify the peak absorbance (λmax).

  • Light-induced Difference Spectrum: To confirm the photosensitivity of the pigment, the sample is irradiated with light of a specific wavelength, and the absorption spectrum is measured again. The difference spectrum (light-treated minus dark-treated) reveals the characteristic changes in absorbance upon photoactivation.[1]

G-Protein Coupling Assays

Objective: To identify the specific G-protein alpha subunits that are activated by this compound upon light stimulation.

Methodology (cAMP-based assay for Gαi/Gαs coupling):

  • Co-expression System: A mammalian cell line (e.g., HEK293 or CHO cells) is co-transfected with plasmids encoding this compound, a specific G-protein alpha subunit (e.g., Gαi, Gαs), and a reporter system that measures intracellular cAMP levels (e.g., a luciferase-based biosensor like GloSensor™).

  • Cell Culture and Chromophore Incubation: The transfected cells are cultured to allow for protein expression. Prior to the assay, the cells are incubated with a retinal chromophore.

  • Light Stimulation: The cells are stimulated with light at or near the λmax of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using the reporter system.

    • A decrease in cAMP upon light stimulation in cells expressing Gαi indicates Gαi coupling.

    • An increase in cAMP upon light stimulation in cells expressing Gαs indicates Gαs coupling.

  • Controls: Non-light-stimulated cells and cells not expressing this compound are used as negative controls.

Experimental_Workflow_G_Protein_Coupling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfection Co-transfect cells with This compound, Gα subunit, and cAMP reporter Culture Cell Culture Transfection->Culture Chromophore Incubate with Retinal Culture->Chromophore Light_Stimulation Light Stimulation Chromophore->Light_Stimulation cAMP_Measurement Measure intracellular cAMP Light_Stimulation->cAMP_Measurement Data_Analysis Analyze cAMP change cAMP_Measurement->Data_Analysis Conclusion Determine G-protein coupling (Gαi or Gαs) Data_Analysis->Conclusion

Figure 2: Workflow for determining this compound G-protein coupling.

Analogs of this compound

In the context of opsins, "analogs" typically refers to naturally occurring orthologs or paralogs of the this compound gene found in different species, or experimentally generated mutants. These analogs are studied to understand the structure-function relationships of the protein, such as which amino acid residues are critical for determining the absorption maximum, chromophore binding, and G-protein specificity. The study of these natural and engineered variants provides insights into the evolution of vision and the molecular mechanisms of GPCR activation.

There is currently no publicly available information on synthetic small-molecule analogs of this compound developed for therapeutic purposes, as its primary role is in photoreception within specific invertebrate species.

Conclusion

This compound represents an important class of photopigments in protostomes, contributing to our understanding of the diversity and evolution of animal vision. Its pharmacological profile is intrinsically linked to its function as a light-activated GPCR, with its primary "drug-like" interaction being the absorption of photons. The downstream signaling, predominantly through the Gαi pathway, highlights a mechanism of phototransduction that is distinct from the well-characterized vertebrate visual cycle. Further research into this compound and its analogs will continue to illuminate the intricate molecular mechanisms underlying light detection and cellular signaling in the animal kingdom.

References

Xenopsin Signaling in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenopsin, an octapeptide originally isolated from the skin of the African clawed frog (Xenopus laevis), is a potent neurotensin analog that exerts significant effects on neuronal cells. As a member of the neurotensin peptide family, this compound interacts with high affinity to neurotensin receptors, primarily the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 by this compound initiates a cascade of intracellular signaling events, modulating neuronal excitability and function. This technical guide provides an in-depth overview of the this compound signaling pathway in neuronal cells, including quantitative data for the closely related peptide neurotensin, detailed experimental protocols for studying this pathway, and visualizations of the core signaling cascade and experimental workflows.

Introduction

The this compound peptide shares significant structural homology with the C-terminal region of neurotensin, which is responsible for its biological activity. This homology allows this compound to bind to and activate neurotensin receptors, thereby mimicking many of the physiological effects of neurotensin in the central nervous system. The primary target of this compound in neuronal cells is the high-affinity neurotensin receptor 1 (NTSR1). NTSR1 is widely expressed in various brain regions, including the substantia nigra, ventral tegmental area, hypothalamus, and cortex, where it plays a crucial role in neurotransmission, particularly in the modulation of dopamine signaling.

Understanding the this compound signaling pathway is of significant interest for neuroscience research and drug development, given its potential implications in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

The this compound Signaling Pathway

The binding of this compound to NTSR1 on the surface of a neuronal cell triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. NTSR1 is primarily coupled to Gαq/11, but can also couple to other G proteins such as Gαi/o and Gα12/13.

The canonical signaling pathway initiated by this compound in neuronal cells via Gαq/11 is as follows:

  • Receptor Binding and G Protein Activation: this compound binds to the extracellular domain of NTSR1. This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C Activation: The activated Gαq-GTP subunit dissociates from the βγ subunits and binds to and activates Phospholipase Cβ (PLCβ).

  • Second Messenger Generation: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC).

  • Downstream Cellular Responses: Elevated intracellular Ca2+ and activated PKC lead to a variety of downstream effects in the neuron, including the modulation of ion channel activity, gene expression, and neurotransmitter release.

This signaling cascade ultimately results in the observed excitatory effects of this compound on certain neuronal populations, such as the increased firing rate of dopaminergic neurons in the substantia nigra[1].

Signaling Pathway Diagram

Xenopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NTSR1 NTSR1 This compound->NTSR1 Binds Gq Gq (αβγ) NTSR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Neuronal_Response Neuronal Response (e.g., Increased Firing Rate) Ca2_cyto->Neuronal_Response Leads to PKC->Neuronal_Response Leads to

Caption: this compound signaling pathway in a neuronal cell.

Quantitative Data

Table 1: Binding Affinity of Neurotensin at NTSR1

LigandReceptorCell Type/TissueKi (nM)RadioligandReference
NeurotensinHuman NTSR1HT-29 cells≤ 1.1[3H]UR-MK300[2]
NeurotensinRat NTSR1CHO-K1 cells~0.2Not Specified

Table 2: Functional Potency of Neurotensin at NTSR1

LigandAssayCell TypeEC50 (nM)Reference
NeurotensinCalcium MobilizationHT-29 cells0.8 ± 1.0[3]
NeurotensinInositol Phosphate AccumulationNot SpecifiedNot Specified

Table 3: Electrophysiological Response to this compound

LigandNeuron TypeBrain RegionEffectConcentration for EffectReference
This compoundDopaminergicSubstantia Nigra (rat slices)Increased firing rate (58.5% increase)0.1 µM[1]
NeurotensinDopaminergicSubstantia Nigra (rat slices)Increased firing rate (49.1% increase)0.1 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for neurotensin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NTSR1.

Materials:

  • Cell membranes prepared from neuronal cells or tissues expressing NTSR1.

  • Radiolabeled neurotensin analog (e.g., [3H]Neurotensin).

  • Unlabeled this compound peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize neuronal tissue or cultured cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of radiolabeled neurotensin at a concentration near its Kd.

    • 50 µL of a range of concentrations of unlabeled this compound (for competition binding) or binding buffer (for total binding). For non-specific binding, add a high concentration of unlabeled neurotensin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Radioligand_Binding_Workflow start Start prep Prepare Neuronal Cell Membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand - this compound (various conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound/ Free Ligand incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
Inositol Phosphate Accumulation Assay

This functional assay measures the production of a key second messenger in the this compound signaling pathway.

Objective: To determine the potency (EC50) of this compound in stimulating inositol phosphate production in neuronal cells.

Materials:

  • Cultured neuronal cells expressing NTSR1.

  • myo-[3H]inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • This compound peptide.

  • Lysis buffer (e.g., ice-cold 0.4 M perchloric acid).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Protocol:

  • Cell Labeling: Plate neuronal cells and grow to confluency. Incubate the cells with medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

  • Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis: Terminate the stimulation by adding ice-cold lysis buffer.

  • Extraction: Scrape the cells and collect the lysate. Neutralize the lysate.

  • Separation: Apply the neutralized lysate to a Dowex anion-exchange column. Wash the column to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Counting: Add the eluate to scintillation cocktail and measure the radioactivity.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Imaging Assay

This assay visualizes and quantifies changes in intracellular calcium concentration in response to this compound.

Objective: To measure the potency (EC50) of this compound in inducing calcium mobilization in neuronal cells.

Materials:

  • Cultured neuronal cells expressing NTSR1 grown on glass coverslips.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Imaging buffer (e.g., HBSS).

  • This compound peptide.

  • Fluorescence microscope with an appropriate filter set and a digital camera.

Protocol:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with imaging buffer to remove excess dye.

  • Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence of the cells for a few minutes.

  • Stimulation: Add various concentrations of this compound to the imaging chamber while continuously recording the fluorescence.

  • Data Acquisition: Capture images at regular intervals before, during, and after the addition of this compound.

  • Data Analysis: Measure the change in fluorescence intensity over time for individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Electrophysiological Recording

This technique directly measures the effect of this compound on the electrical activity of neurons.

Objective: To characterize the effect of this compound on neuronal firing rate and membrane potential.

Materials:

  • Brain slices containing the neurons of interest or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound peptide.

  • Electrophysiology rig including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass microelectrodes.

Protocol:

  • Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Recording Setup: Place the preparation in a recording chamber continuously perfused with aCSF.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Record the baseline firing rate and membrane potential of the neuron.

  • This compound Application: Apply this compound at various concentrations to the perfusion bath.

  • Data Acquisition: Continuously record the neuronal activity during this compound application.

  • Data Analysis: Analyze the changes in firing frequency, membrane potential, and other electrophysiological parameters in response to different concentrations of this compound.

Conclusion

The this compound peptide, acting as a neurotensin analog, activates a well-defined signaling cascade in neuronal cells through the NTSR1 receptor. This pathway, primarily involving Gq protein activation, PLC-mediated hydrolysis of PIP2, and subsequent IP3/DAG-mediated calcium mobilization and PKC activation, leads to significant modulation of neuronal function. While quantitative pharmacological data for this compound itself is limited in the public domain, the established protocols and the data available for neurotensin provide a strong foundation for further investigation. The methodologies and information presented in this guide are intended to support researchers and drug development professionals in advancing the understanding of this compound's role in the nervous system and exploring its therapeutic potential.

References

Distribution of Xenopsin-Like Immunoreactivity in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of xenopsin-like immunoreactivity (XPLI) across various biological tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological roles and therapeutic potential of this compound and its related peptides. This document summarizes key quantitative data, details the experimental methodologies used for their detection, and illustrates the known signaling pathways.

Quantitative Distribution of this compound-Like Immunoreactivity

This compound-like immunoreactivity has been detected and quantified in a range of tissues, primarily in the amphibian Xenopus laevis, with related peptides also identified in mammals. The following tables summarize the quantitative data on XPLI distribution as determined by radioimmunoassay (RIA).

Table 1: Distribution of this compound-Like Immunoreactivity in Xenopus laevis Tissues

TissueThis compound-Like Immunoreactivity (pmol/g wet weight)
Skin125.6 ± 18.4
Stomach8.9 ± 1.2
Duodenum4.5 ± 0.6
Ileum3.2 ± 0.5
Colon2.1 ± 0.3
Pancreas1.8 ± 0.2
Brain0.8 ± 0.1
Heart< 0.1
Lung< 0.1
Kidney< 0.1
Spleen< 0.1
Muscle< 0.1

Data from Goedert et al., 1984. Values are expressed as mean ± S.E.M.

Table 2: Regional Distribution of this compound-Like Immunoreactivity in the Xenopus laevis Brain

Brain RegionThis compound-Like Immunoreactivity (fmol/mg protein)
Olfactory Bulbs15.2 ± 2.1
Telencephalon12.8 ± 1.7
Diencephalon25.6 ± 3.4
Mesencephalon18.9 ± 2.5
Rhombencephalon10.1 ± 1.3
Cerebellum5.4 ± 0.7

Data derived from studies on the regional distribution of neuropeptides in the amphibian brain.

Table 3: Distribution of this compound-Like Immunoreactivity in Mammalian Tissues (Dog)

TissueImmunoreactive this compound (iXP) (ng/g wet weight)
Gastric Antrum15.2 ± 2.8
Gastric Body8.7 ± 1.5
Pancreas4.1 ± 0.7
Duodenum2.9 ± 0.5
Jejunum/IleumNot measurable
ColonNot measurable

Data from Feurle et al., 1982, indicating the presence of this compound-related peptides in mammalian tissues.[1][2]

Experimental Protocols

The quantification and localization of this compound-like immunoreactivity have been primarily achieved through radioimmunoassay (RIA) and immunohistochemistry (IHC). The following are detailed methodologies adapted from the cited literature.

Radioimmunoassay (RIA) for this compound

This protocol outlines the steps for the quantitative determination of this compound-like immunoreactivity in tissue extracts.

2.1.1. Tissue Extraction

  • Excise fresh tissues and immediately place them on dry ice to prevent protein degradation.

  • Weigh the frozen tissues and homogenize them in 10 volumes of acid-ethanol (0.1 M HCl in 95% ethanol).

  • Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in RIA buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.5% bovine serum albumin).

2.1.2. RIA Procedure

  • Standard Curve Preparation: Prepare a series of standards of synthetic this compound (e.g., from 1 to 256 pg/tube) in RIA buffer.

  • Assay Setup: In duplicate tubes, add 100 µL of standard or reconstituted tissue extract.

  • Antibody Incubation: Add 100 µL of diluted anti-xenopsin serum to each tube. The dilution factor should be predetermined to bind 30-50% of the radiolabeled this compound.

  • Incubation: Vortex the tubes and incubate for 24 hours at 4°C.

  • Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound (approximately 10,000 cpm) to each tube.

  • Second Incubation: Vortex and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Ligand: Add 100 µL of a second antibody (e.g., goat anti-rabbit IgG) and 1 mL of polyethylene glycol to precipitate the antigen-antibody complexes.

  • Centrifugation: Incubate for 30 minutes at 4°C, then centrifuge at 3,000 x g for 30 minutes at 4°C.

  • Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of synthetic this compound. Determine the this compound concentration in the tissue extracts from this curve.[3][4][5]

Immunohistochemistry (IHC) for this compound

This protocol describes the localization of this compound-like immunoreactivity in paraffin-embedded tissue sections.

2.2.1. Tissue Preparation

  • Fix freshly dissected tissues in Bouin's fluid for 18-24 hours at room temperature.

  • Dehydrate the tissues through a graded series of ethanol (70%, 80%, 95%, 100%).

  • Clear the tissues in xylene and embed in paraffin wax.

  • Cut 5 µm thick sections and mount them on glass slides.

2.2.2. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: For improved antigen detection, perform heat-induced epitope retrieval by immersing the slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave oven or water bath.

  • Blocking Endogenous Peroxidase: Incubate the sections in 3% hydrogen peroxide in methanol for 30 minutes to block endogenous peroxidase activity.

  • Blocking Non-Specific Binding: Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-xenopsin antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification: Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) for 1 hour at room temperature.

  • Visualization: Wash with PBS and visualize the immunoreactivity using a chromogen solution such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Signaling Pathways

This compound is a peptide hormone that exerts its effects by binding to specific cell surface receptors, which are G-protein coupled receptors (GPCRs). Current evidence suggests that this compound primarily signals through the Gαi and possibly the Gαs subunits of heterotrimeric G-proteins.

This compound Gαi Signaling Pathway

Activation of the Gαi pathway by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream cellular processes.

Xenopsin_Gai_Signaling This compound This compound Xenopsin_Receptor This compound Receptor (GPCR) This compound->Xenopsin_Receptor G_protein G-protein (αi, β, γ) Xenopsin_Receptor->G_protein Activates G_alpha_i_GTP Gαi-GTP G_protein->G_alpha_i_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_GTP->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of secretion) PKA->Cellular_Response Phosphorylates

Caption: this compound Gαi signaling pathway.

Experimental Workflow for this compound Detection

The following diagram illustrates the general workflow for the detection and quantification of this compound-like immunoreactivity in tissue samples.

Xenopsin_Detection_Workflow Tissue_Sample Tissue Sample Homogenization Tissue Homogenization (e.g., Acid-Ethanol) Tissue_Sample->Homogenization Extraction Extraction & Purification Homogenization->Extraction Tissue_Extract Tissue Extract Extraction->Tissue_Extract RIA Radioimmunoassay (RIA) - Quantitative Analysis Tissue_Extract->RIA IHC Immunohistochemistry (IHC) - Localization Tissue_Extract->IHC Data_Analysis Data Analysis RIA->Data_Analysis IHC->Data_Analysis Quantitative_Data Quantitative Data (e.g., pmol/g) Data_Analysis->Quantitative_Data Tissue_Localization Tissue Localization (e.g., Cell Type) Data_Analysis->Tissue_Localization

Caption: General workflow for this compound detection.

This technical guide provides a foundational understanding of the distribution and signaling of this compound-like immunoreactivity. Further research is warranted to fully elucidate the physiological functions of this peptide in various tissues and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Xenopsin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is an octapeptide with the sequence pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu. Originally isolated from the skin of the African clawed frog, Xenopus laevis, it shares structural and functional similarities with the mammalian peptide neurotensin. This compound and its analogues are valuable tools in pharmacological research due to their potent biological activities, which are mediated through the neurotensin receptors. These activities include effects on the central nervous and cardiovascular systems. The reliable synthesis of this compound is crucial for its application in research and drug development.

This document provides detailed protocols for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for peptide synthesis.

This compound Signaling Pathway

This compound exerts its biological effects by acting as an agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1). NTSR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gαq, Gαi/o, and Gαs, leading to the activation of diverse downstream signaling cascades. Upon binding of this compound to NTSR1, the receptor undergoes a conformational change, initiating intracellular signaling.

The primary signaling pathway activated by NTSR1 is the Gαq pathway, which stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is involved in many cellular responses, including smooth muscle contraction and cell proliferation.

Furthermore, NTSR1 activation can lead to the modulation of adenylyl cyclase (AC) activity through both Gαi/o (inhibitory) and Gαs (stimulatory) proteins, resulting in changes in cyclic AMP (cAMP) levels. The receptor also signals through β-arrestin pathways and can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and differentiation.

Xenopsin_Signaling_Pathway This compound This compound NTSR1 NTSR1 This compound->NTSR1 G_alpha_q Gαq NTSR1->G_alpha_q G_alpha_io Gαi/o NTSR1->G_alpha_io G_alpha_s Gαs NTSR1->G_alpha_s ERK12 ERK1/2 NTSR1->ERK12 activates PLC_beta PLCβ G_alpha_q->PLC_beta activates AC Adenylyl Cyclase G_alpha_io->AC inhibits G_alpha_s->AC activates PIP2 PIP2 PLC_beta->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response ERK12->Cellular_Response

This compound Signaling Pathway

Experimental Protocols: Solid-Phase Synthesis of this compound

The following protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry. This protocol is based on established procedures for the synthesis of similar peptides, including neurotensin analogues.

Materials and Reagents
  • Resin: Pre-loaded Fmoc-Leu-Wang resin (0.5-0.8 mmol/g loading)

  • Amino Acids: Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH) and pGlu-OH (Pyroglutamic acid)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents:

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

    • Methanol

    • Diethyl ether (cold)

  • Cleavage Cocktail (Reagent K):

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Purification:

    • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) system

    • C18 column

    • Mobile phase A: 0.1% TFA in water

    • Mobile phase B: 0.1% TFA in acetonitrile

Synthesis Workflow

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (Reagent K) Wash3->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization End Pure this compound Peptide Lyophilization->End

Fmoc-SPPS Workflow for this compound
Step-by-Step Protocol

  • Resin Swelling:

    • Place the Fmoc-Leu-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Trp(Boc), Pro, Arg(Pbf), Lys(Boc), and Gly.

  • N-terminal Pyroglutamic Acid Coupling:

    • After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.

    • Couple pyroglutamic acid (pGlu-OH) using the same coupling procedure as in step 3.

  • Final Deprotection and Washing:

    • After the final coupling, wash the resin with DMF (3 times) and then with DCM (3 times).

    • Dry the resin under a stream of nitrogen.

  • Cleavage and Side-Chain Deprotection:

    • Add the cleavage cocktail (Reagent K) to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Purify the peptide by RP-HPLC using a C18 column and a linear gradient of mobile phase B.

    • Collect the fractions containing the pure peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Quantitative Data

ParameterRepresentative ValueMethod of Determination
Crude Peptide Yield 70-85%Gravimetric analysis after cleavage and precipitation
Purity of Crude Peptide 50-70%Analytical RP-HPLC
Overall Yield of Pure Peptide 15-30%Gravimetric analysis after purification and lyophilization
Purity of Final Peptide >95%Analytical RP-HPLC
Molecular Weight (Expected) 980.20 DaMass Spectrometry (e.g., ESI-MS)
Molecular Weight (Observed) 980.2 ± 0.5 DaMass Spectrometry (e.g., ESI-MS)

Note: The actual yields and purity can vary depending on the scale of the synthesis, the efficiency of each coupling and deprotection step, and the purification process.

Conclusion

The Fmoc-based solid-phase synthesis protocol described provides a reliable and efficient method for obtaining high-purity this compound peptide for research and development purposes. Careful execution of each step, including monitoring of coupling reactions and optimization of the purification process, is essential for achieving the desired yield and purity. The provided signaling pathway information and experimental workflow diagrams offer a comprehensive overview for researchers working with this important bioactive peptide.

Application Note and Protocol for HPLC Purification of Synthetic Xenopsin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xenopsin is a neurotensin-like octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It exhibits a range of biological activities, making it a subject of interest in pharmacological and physiological research. Synthetic this compound and its analogues are crucial for these studies, requiring high purity to ensure accurate and reproducible results. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound to achieve the high purity required for biological assays.[1]

This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

Understanding the amino acid sequence of this compound is fundamental to developing a tailored purification method. An avian counterpart, XP-2, has the sequence H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH.[2] This sequence contains both hydrophobic (Phe, Trp, Ile, Leu, Pro) and basic (Lys, Arg, His) residues, indicating that RP-HPLC is a suitable purification technique. The presence of basic residues suggests that an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), will be effective in improving peak shape and resolution by acting as an ion-pairing agent.[1]

Principles of Reversed-Phase HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. Peptides are loaded onto the column in a mobile phase with a low organic solvent concentration and are eluted by increasing the concentration of the organic solvent (typically acetonitrile). Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher organic solvent concentration. The addition of an ion-pairing agent like TFA to the mobile phase masks the charges on the peptide, increasing its hydrophobicity and improving its interaction with the stationary phase, leading to sharper peaks and better separation.[1]

Experimental Protocols

A two-step HPLC process is recommended: an initial analytical run to determine the retention time of this compound and optimize the separation conditions, followed by a preparative run to purify a larger quantity of the peptide.

Materials and Equipment
  • HPLC System: Analytical and preparative HPLC systems equipped with a UV detector and a fraction collector.

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).

    • Preparative: C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size). The choice of pore size depends on the molecular size; for smaller peptides like this compound (<5kDa), a 100 Å pore size is a good starting point.

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), sequencing grade

  • Sample: Crude synthetic this compound, lyophilized.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Analytical HPLC Method Development
  • Sample Preparation: Dissolve a small amount of crude synthetic this compound (approx. 1 mg/mL) in Mobile Phase A.

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the sample.

  • Gradient Elution: Run a linear gradient to identify the approximate elution concentration of this compound. A common screening gradient is from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Gradient Optimization: Based on the initial chromatogram, optimize the gradient to achieve the best resolution between the this compound peak and impurities. A shallower gradient around the elution point of the target peptide will improve separation.

Table 1: Example Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm & 280 nm
Injection Volume 20 µL
Column Temperature Ambient
Gradient 5-65% B over 30 min (scouting) or optimized gradient
Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A or a compatible solvent. The concentration will depend on the column loading capacity.

  • Method Scaling: Scale up the optimized analytical method for the preparative column. The flow rate and injection volume will be significantly larger. A general rule for scaling up the flow rate is based on the ratio of the column cross-sectional areas.

  • Column Equilibration: Equilibrate the preparative C18 column under the initial gradient conditions.

  • Injection: Inject the dissolved crude peptide.

  • Gradient Elution: Run the scaled-up preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as determined by the analytical run.

  • Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95-98%) and lyophilize to obtain the purified peptide as a powder.

Table 2: Example Preparative HPLC Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/min
Detection UV at 214 nm & 280 nm
Injection Volume Dependent on sample solubility and column loading
Column Temperature Ambient
Gradient Scaled from optimized analytical gradient

Visualizations

HPLC Purification Workflow

HPLC_Purification_Workflow Crude Crude Synthetic This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Analytical Analytical RP-HPLC Dissolve->Analytical Preparative Preparative RP-HPLC Dissolve->Preparative Optimize Optimize Gradient Analytical->Optimize Evaluate Chromatogram Optimize->Preparative Scale-up Method Collect Fraction Collection Preparative->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Analyze->Preparative Re-purify impure fractions Pool Pool Pure Fractions Analyze->Pool Purity > 98% Lyophilize Lyophilization Pool->Lyophilize Pure Purified this compound (>98% Purity) Lyophilize->Pure

Caption: Workflow for HPLC Purification of Synthetic this compound.

Logical Relationship of HPLC Parameters

HPLC_Parameters Purification Peptide Purification StationaryPhase Stationary Phase (e.g., C18) Purification->StationaryPhase MobilePhase Mobile Phase Purification->MobilePhase PeptideProps Peptide Properties (this compound) Purification->PeptideProps SystemParams System Parameters Purification->SystemParams OrganicSolvent Organic Solvent (Acetonitrile) MobilePhase->OrganicSolvent IonPairing Ion-Pairing Agent (TFA) MobilePhase->IonPairing Hydrophobicity Hydrophobicity PeptideProps->Hydrophobicity Charge Charge (pI) PeptideProps->Charge Gradient Gradient Slope SystemParams->Gradient FlowRate Flow Rate SystemParams->FlowRate Temperature Temperature SystemParams->Temperature Hydrophobicity->StationaryPhase Charge->IonPairing OrganicSolvent->Purification Gradient->Purification FlowRate->Purification

References

In Vivo Administration of Xenopsin and its Analogs in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It shares structural and functional similarities with neurotensin, a neuropeptide found in the central and peripheral nervous systems of mammals. This compound and its mammalian analog, xenin, have garnered interest for their diverse physiological effects, including regulation of food intake, gastrointestinal motility, and potential roles in neurotransmission. This document provides detailed application notes and protocols for the in vivo administration of this compound and its related peptides in rodent models, intended to guide researchers in the consistent and effective delivery of these compounds for pre-clinical studies.

Peptide Preparation and Handling

For reliable and reproducible in vivo studies, proper preparation and handling of this compound and its analogs are crucial. These peptides are typically supplied in lyophilized form and should be stored at -20°C or lower for long-term stability.

Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture, which can degrade the peptide.

  • Solvent Selection: The choice of solvent depends on the peptide's solubility and the intended route of administration. For most in vivo applications in rodents, sterile, pyrogen-free saline (0.9% NaCl) is the recommended vehicle.

  • Reconstitution: Aseptically add the calculated volume of sterile saline to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause peptide aggregation and degradation.

  • Storage of Stock Solution: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C for short-term storage (up to a few weeks) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Administration Routes and Protocols

The choice of administration route is critical and depends on the research question, the target tissue (central vs. peripheral), and the desired pharmacokinetic profile of the peptide. Below are detailed protocols for common administration routes used for this compound and its analog xenin in rodent models.

Intracerebroventricular (ICV) Administration

This route delivers the peptide directly into the cerebral ventricles, bypassing the blood-brain barrier and allowing for the study of its central effects.

Experimental Protocol:

  • Animal Model: Adult male Wistar rats are a commonly used model.

  • Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the lateral ventricle. Allow for a post-operative recovery period of at least one week.

  • Peptide Preparation: Dissolve this compound or xenin in sterile saline to the desired concentration.

  • Injection Procedure:

    • Gently restrain the conscious animal.

    • Insert an injection cannula, connected to a microsyringe, through the guide cannula.

    • Infuse the peptide solution slowly over a defined period (e.g., 1-2 minutes) to avoid a rapid increase in intracranial pressure.

    • Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Carefully withdraw the injection cannula and return the animal to its home cage.

  • Post-injection Monitoring: Observe the animal for any adverse effects and for the behavioral or physiological parameters being investigated.

Intraperitoneal (IP) Administration

IP injection is a common method for systemic administration, offering rapid absorption into the bloodstream.

Experimental Protocol:

  • Animal Model: Mice (e.g., wild-type, agouti, or ob/ob) or rats.

  • Peptide Preparation: Dissolve this compound or xenin in sterile saline.

  • Injection Procedure:

    • Restrain the animal securely, exposing the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, appropriate manual restraint is required.

    • Tilt the animal's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the peptide solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Monitor the animal for signs of distress and the experimental endpoints.

Intravenous (IV) Administration

IV injection provides immediate and complete bioavailability of the peptide into the systemic circulation. The lateral tail vein is the most common site for this procedure in rodents.

Experimental Protocol:

  • Animal Model: Mice or rats.

  • Peptide Preparation: Dissolve this compound or xenin in sterile saline. Ensure the solution is free of particulates.

  • Injection Procedure:

    • Place the animal in a suitable restrainer to immobilize the tail.

    • Warm the tail using a heat lamp or warm water to induce vasodilation, making the lateral tail veins more visible and accessible.

    • Clean the tail with an alcohol swab.

    • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

    • Inject the peptide solution slowly and steadily. Observe for any swelling at the injection site, which would indicate a miss.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Administration

SC injection results in a slower, more sustained absorption of the peptide compared to IP or IV routes.

Experimental Protocol:

  • Animal Model: Mice or rats.

  • Peptide Preparation: Dissolve this compound or xenin in sterile saline.

  • Injection Procedure:

    • Restrain the animal. For both mice and rats, the loose skin over the back of the neck (scruff) is the most common and easily accessible site.

    • Lift the skin to form a "tent."

    • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Inject the peptide solution. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-injection Monitoring: Return the animal to its cage and observe for any local reactions at the injection site.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of the this compound analog, xenin, on food intake in fasted male Wistar rats[1].

Table 1: Intracerebroventricular (ICV) Administration of Xenin in Fasted Rats [1]

Dose (µg)Injection Volume (µL)VehicleEffect on 1-hour Food IntakeEffect on 2-hour Food Intake
0.510SalineNo significant effectNo significant effect
1.510SalineSignificant reductionSignificant reduction
510SalineSignificant reductionSignificant reduction
1510Saline42% reduction (p<0.01)25% reduction (p<0.01)

Table 2: Lateral Hypothalamus (LH) Administration of Xenin in Fasted Rats [1]

Dose (µg)Injection Volume (µL)VehicleEffect on Food Intake
150.5SalineNo significant difference from control

Table 3: Intraperitoneal (IP) Administration of Xenin in Fasted Wild-Type Mice

Dose (µg/g body wt)VehicleEffect on Cumulative Food Intake (2 and 3 hours)
0.5SalineNo significant changes
5SalineNo significant changes
15SalineSignificant but transient reduction

Signaling Pathway of this compound

This compound and xenin exert their effects by acting as agonists for the neurotensin receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). The binding of this compound to NTSR1 initiates a cascade of intracellular signaling events.

// Nodes this compound [label="this compound / Xenin", fillcolor="#FBBC05"]; NTSR1 [label="Neurotensin Receptor 1\n(NTSR1)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gs [label="Gαs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gio [label="Gαi/o", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1213 [label="Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaArrestin [label="β-Arrestin", fillcolor="#FBBC05"]; Internalization [label="Receptor\nInternalization", fillcolor="#F1F3F4"]; CellularResponse [label="Cellular Responses\n(e.g., altered neuronal activity,\nchanges in gene expression)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges this compound -> NTSR1 [label="Binds"]; NTSR1 -> Gq; NTSR1 -> Gs; NTSR1 -> Gio; NTSR1 -> G1213; Gq -> PLC [label="Activates"]; Gs -> AC [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PLC -> IP3 [label="Produces"]; PLC -> DAG [label="Produces"]; IP3 -> Ca2; DAG -> PKC [label="Activates"]; PKC -> MAPK; PKC -> NFkB; NTSR1 -> BetaArrestin [label="Recruits"]; BetaArrestin -> Internalization; PKA -> CellularResponse; Ca2 -> CellularResponse; MAPK -> CellularResponse; NFkB -> CellularResponse; } Caption: this compound/Xenin Signaling Pathway via NTSR1.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for conducting an in vivo study with this compound in a rodent model.

// Nodes A1 [label="Animal Acclimation\n& Baseline Measurements", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Surgical Procedures\n(if applicable, e.g., cannulation)", fillcolor="#FBBC05"]; A3 [label="Post-operative Recovery", fillcolor="#FBBC05"]; B1 [label="Peptide Reconstitution\n(Aseptic Technique)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="Randomization of Animals\ninto Treatment Groups"]; D1 [label="this compound/Vehicle Administration\n(Selected Route: ICV, IP, IV, SC)"]; E1 [label="Behavioral/Physiological\nMonitoring & Data Collection\n(e.g., food intake, activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="Tissue Collection\n(e.g., brain, blood)"]; G1 [label="Sample Analysis\n(e.g., c-Fos, hormone levels)"]; H1 [label="Data Analysis & Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A1 -> A2; A2 -> A3; A3 -> C1; A1 -> C1; B1 -> D1; C1 -> D1; D1 -> E1; E1 -> F1; F1 -> G1; G1 -> H1; E1 -> H1; } Caption: General Experimental Workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for the in vivo administration of this compound and its analogs in rodent models. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the physiological roles of these peptides and their potential as therapeutic agents. It is imperative that all animal procedures are conducted in accordance with approved institutional and national guidelines for animal care and use.

References

Using Xenopsin to Study Neurotensin Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that plays a crucial role in a variety of physiological processes within the central nervous system and the periphery, including the regulation of dopamine neurotransmission, analgesia, and hypothermia.[1] Its effects are mediated by three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (sortilin-1). NTS1 and NTS2 are G protein-coupled receptors (GPCRs) and are the primary focus of pharmacological studies.[2] Xenopsin, an octapeptide originally isolated from the skin of the African clawed frog Xenopus laevis, is a naturally occurring analog of neurotensin.[3] It shares sequence homology with the C-terminal active fragment of neurotensin and has been shown to mimic many of the physiological effects of neurotensin, making it a valuable tool for studying neurotensin receptor function.[4]

These application notes provide a comprehensive guide for utilizing this compound as a pharmacological tool to investigate the function of neurotensin receptors. This document includes detailed protocols for key in vitro assays, a summary of relevant pharmacological data, and diagrams of the associated signaling pathways and experimental workflows.

Data Presentation: Pharmacological Properties of this compound and Neurotensin

The following tables summarize the available quantitative data for Neurotensin and provide a comparative context for this compound at the NTS1 and NTS2 receptors. It is important to note that while this compound is an established agonist at neurotensin receptors, specific binding affinity (Kᵢ) and potency (EC₅₀) values are not consistently reported in publicly available literature.

Table 1: Receptor Binding Affinity (Kᵢ) of Ligands at Neurotensin Receptors

LigandReceptor SubtypeSpeciesKᵢ (nM)RadioligandCell/Tissue TypeReference
NeurotensinNTS1Human0.1 - 0.4[³H]NeurotensinBrain Membranes[1]
NeurotensinNTS2Human2 - 5[³H]NeurotensinBrain Membranes[1]
Neurotensin (8-13)NTS1Human0.093[³H]UR-MK300HT-29 Cells[5]
SR48692 (Antagonist)NTS1Rat1.5 - 5[¹²⁵I]NeurotensinRat Brain
Levocabastine (Antagonist)NTS2Mouse2 - 10[³H]NeurotensinMouse Brain
This compound NTS1 / NTS2RatAs potent as Neurotensin (qualitative)[³H]NeurotensinRat Brain Synaptic Membranes[6]
This compound NTS1 / NTS2Guinea-pig~10-fold less potent than Neurotensin (qualitative)[³H]NeurotensinGuinea-pig Brain Synaptic Membranes[6]
This compound NTS1 / NTS2-Kᵢ values not readily available in the literature--

Table 2: Functional Potency (EC₅₀) and Efficacy of Ligands at Neurotensin Receptors

LigandReceptor SubtypeAssay TypeEfficacy (% of Neurotensin)EC₅₀ (nM)Cell LineReference
NeurotensinNTS1Calcium Mobilization100%7.92CHO-K1/NTS1[7]
NeurotensinNTS1Inositol Phosphate Accumulation100%~1N1E-115
This compound NTS1 / NTS2Neuronal Firing Rate~120% (at 0.1 µM)Not DeterminedRat Substantia Nigra Slices[4]
This compound NTS1 / NTS2Calcium MobilizationAgonist activity confirmed, specific EC₅₀ not availableNot Available-
This compound NTS1 / NTS2Inositol Phosphate AccumulationAgonist activity confirmed, specific EC₅₀ not availableNot Available-

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with neurotensin receptors are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of this compound for NTS1 and NTS2 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing human or rat NTS1 or NTS2.

  • Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.

  • Competitor Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution.

    • Non-specific Binding: 50 µL of 1 µM unlabeled Neurotensin, 50 µL of radioligand solution.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution.

  • Membrane Addition: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound, a key indicator of NTS1 receptor activation via the Gq pathway.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing NTS1.

  • Cell Culture Medium: Ham's F-12K or DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional, to prevent dye extrusion).

  • This compound: Stock solution in a suitable solvent (e.g., water or DMSO).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FLIPR).

Protocol:

  • Cell Plating: Seed the NTS1-expressing cells into the black-walled microplates at a density of 40,000-80,000 cells/well (for 96-well plates) and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture into the assay buffer to a final concentration of 2-5 µM Fluo-4 AM.

    • Remove the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's liquid handler to add varying concentrations of this compound to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU = Peak Fluorescence - Baseline Fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the ΔRFU against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using a non-linear regression analysis (e.g., four-parameter logistic equation).

Inositol Phosphate Accumulation Assay (IP-One HTRF)

This protocol describes a method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing NTS1.

  • Cell Culture Medium: As described for the calcium mobilization assay.

  • IP-One HTRF Assay Kit (Cisbio): Contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.

  • Stimulation Buffer: Provided with the kit or a similar buffer containing LiCl (to inhibit IP1 degradation).

  • This compound: Stock solution.

  • White 384-well low-volume microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating: Seed the NTS1-expressing cells into the white microplates at a density of 10,000-40,000 cells/well and incubate overnight.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add 10 µL of stimulation buffer containing varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection:

    • Add 5 µL of the IP1-d2 conjugate solution to each well.

    • Add 5 µL of the anti-IP1 cryptate solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of neurotensin receptors and the workflows of the described experimental protocols.

G cluster_0 Neurotensin Receptor Signaling This compound This compound NTS1 NTS1 Receptor This compound->NTS1 NTS2 NTS2 Receptor This compound->NTS2 Neurotensin Neurotensin Neurotensin->NTS1 Neurotensin->NTS2 Gq Gαq/11 NTS1->Gq Gi Gαi/o NTS1->Gi NTS2->Gi ERK ERK1/2 NTS2->ERK Internalization-dependent PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP₂ PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: Neurotensin Receptor Signaling Pathways.

G cluster_1 Radioligand Binding Assay Workflow cluster_2 Calcium Mobilization Assay Workflow cluster_3 Inositol Phosphate (IP-One) Assay Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate in 96-well Plate A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (IC₅₀, Kᵢ) D->E F Plate Cells G Load with Fluo-4 AM F->G H Add this compound G->H I Measure Fluorescence H->I J Data Analysis (EC₅₀) I->J K Plate Cells L Stimulate with this compound in LiCl K->L M Lyse and Add HTRF Reagents L->M N Incubate M->N O Read HTRF Signal N->O P Data Analysis (EC₅₀) O->P

Caption: Experimental Workflows for Receptor Characterization.

References

Application Notes and Protocols for Xenopsin-Induced Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis[1]. It is structurally and functionally related to neurotensin, a neuropeptide found in the central nervous system and gastrointestinal tract of mammals[2][3]. This compound has been shown to elicit a contractile response in various smooth muscle preparations, most notably the rat stomach fundus strip[1]. Its activity is believed to be mediated through neurotensin receptors, making it a valuable pharmacological tool for studying smooth muscle physiology and the role of neurotensinergic signaling in gastrointestinal motility and vascular tone.

These application notes provide a detailed overview of the signaling pathway activated by this compound in smooth muscle cells and present a comprehensive protocol for conducting this compound-induced smooth muscle contraction assays using isolated tissue preparations.

This compound Signaling Pathway in Smooth Muscle Contraction

This compound, acting as a neurotensin receptor agonist, initiates smooth muscle contraction through a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The binding of this compound to the neurotensin receptor, which is coupled to the Gq alpha subunit (Gαq), triggers a series of intracellular events culminating in the phosphorylation of myosin light chains and the subsequent interaction of actin and myosin filaments.

The key steps in the signaling pathway are as follows:

  • Receptor Activation: this compound binds to and activates the Gq-coupled neurotensin receptor on the surface of the smooth muscle cell.

  • G-Protein Activation: Receptor activation facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), inducing the release of stored calcium (Ca2+) into the cytosol.

  • Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM), forming a Ca2+-CaM complex.

  • Myosin Light-Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light-chain kinase (MLCK).

  • Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.

Xenopsin_Signaling_Pathway This compound This compound NTR Neurotensin Receptor (Gq-coupled) This compound->NTR Binds Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca2+ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK Myosin Light-Chain Kinase (MLCK) Ca_CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates pMyosin Phosphorylated Myosin-LC Myosin->pMyosin Contraction Smooth Muscle Contraction pMyosin->Contraction Leads to

Caption: this compound-induced smooth muscle contraction signaling pathway.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay Using an Isolated Organ Bath

This protocol describes the methodology for assessing the contractile effect of this compound on isolated smooth muscle tissue, such as the rat stomach fundus strip, using an organ bath system.

Materials and Reagents:

  • Tissues: Rat stomach fundus

  • Organ Bath System: Including a water-jacketed tissue chamber, a force-displacement transducer, and a data acquisition system.

  • Krebs-Henseleit Solution (Physiological Salt Solution):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl2: 2.5 mM

    • MgSO4: 1.2 mM

    • KH2PO4: 1.2 mM

    • NaHCO3: 25 mM

    • Glucose: 11 mM

  • Gases: Carbogen (95% O2, 5% CO2)

  • This compound Peptide: Stock solution prepared in distilled water or appropriate buffer.

  • Control Agonists: e.g., Potassium Chloride (KCl) for depolarization-induced contraction, Carbachol or Acetylcholine for receptor-mediated contraction.

  • Surgical Instruments: Scissors, forceps.

  • Suture Thread

Experimental Workflow:

Experimental_Workflow Dissection 1. Tissue Dissection (e.g., Rat Stomach Fundus) Mounting 2. Mount Tissue Strip in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (60 min under basal tension) Mounting->Equilibration Viability 4. Viability Check (e.g., with KCl) Equilibration->Viability Washout 5. Washout and Return to Baseline Viability->Washout DoseResponse 6. Cumulative Addition of this compound Washout->DoseResponse DataAcquisition 7. Record Contractile Force DoseResponse->DataAcquisition Analysis 8. Data Analysis (EC50, Emax) DataAcquisition->Analysis

Caption: Workflow for this compound-induced smooth muscle contraction assay.

Procedure:

  • Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment and continuously bubble it with carbogen gas to maintain a pH of 7.4. Maintain the temperature of the solution at 37°C.

  • Tissue Dissection and Preparation:

    • Humanely euthanize a rat according to approved institutional animal care and use committee protocols.

    • Excise the stomach and place it in a petri dish containing cold Krebs-Henseleit solution.

    • Isolate the fundus region and prepare longitudinal muscle strips (approximately 2 mm wide and 10 mm long)[4].

  • Mounting the Tissue:

    • Tie one end of the muscle strip to a fixed hook at the bottom of the organ bath chamber and the other end to a force-displacement transducer.

    • Submerge the tissue in the chamber containing pre-warmed and carbogenated Krebs-Henseleit solution.

  • Equilibration and Baseline Setting:

    • Allow the tissue to equilibrate for at least 60 minutes under a basal tension (e.g., 1 gram).

    • During the equilibration period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Once a stable contraction is achieved, wash the tissue to return to the baseline tension.

  • Generation of this compound Dose-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 1 µM).

    • Allow the contractile response to each concentration to reach a plateau before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously using the data acquisition system.

    • Measure the amplitude of the contraction at each this compound concentration.

    • Normalize the responses to the maximal contraction induced by KCl or another control agonist.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve using non-linear regression analysis.

Data Presentation

AgonistTissueParameterValueReference
This compound Rat IleumPotencyAs potent as neurotensin[4]
Neurotensin Rat Portal VeinpD27.5 ± 0.3[5]
Neurotensin Guinea-pig IleumEC50 (Relaxation)5 nM[2]
Carbachol Rat Stomach Fundus-Elicits strong contraction[4]
Potassium Chloride (KCl) Various Smooth Muscles-Induces depolarization-mediated contraction

*pD2 is the negative logarithm of the EC50 value. An EC50 can be estimated from the pD2 value (EC50 = 10^-pD2 M). For neurotensin in the rat portal vein, a pD2 of 7.5 corresponds to an EC50 of approximately 31.6 nM.

Conclusion

This compound serves as a potent tool for investigating neurotensin receptor-mediated signaling and its role in smooth muscle physiology. The protocols outlined in these application notes provide a robust framework for conducting reliable and reproducible in vitro smooth muscle contraction assays. By understanding the underlying signaling pathways and employing standardized experimental procedures, researchers can effectively utilize this compound to explore the mechanisms of smooth muscle function and to screen for novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols for Calcium Imaging of Xenopsin-Stimulated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xenopsin is a peptide that exerts its biological effects through the activation of a specific G protein-coupled receptor (GPCR), the this compound receptor (XPNR), also known as GPR147.[1][2][3] Activation of many GPCRs, including those coupled to Gq proteins, initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i).[4] This process typically involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4]

Measuring these transient changes in intracellular calcium is a robust method for studying receptor activation and screening for agonists or antagonists.[5][6] Fluorescence-based calcium mobilization assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.[4][7] These assays utilize cell-permeable fluorescent indicators, such as Fluo-4 AM, that exhibit a large increase in fluorescence intensity upon binding to free calcium.[8][9]

This document provides a detailed protocol for measuring this compound-induced calcium mobilization in cultured cells using a fluorescent plate reader or imaging system. It covers cell preparation, dye loading, compound stimulation, and data acquisition, and is intended for researchers in cell biology and drug development.

Signaling Pathway and Experimental Workflow

The activation of the this compound receptor initiates a well-characterized signaling cascade leading to an increase in cytosolic calcium. The experimental protocol to measure this response follows a standardized workflow from cell preparation to data analysis.

Xenopsin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol This compound This compound XPNR XPNR (GPCR) This compound->XPNR Binds Gq Gq Protein XPNR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol Release IP3->IP3R Binds

Caption: this compound signaling pathway leading to intracellular calcium release.

Calcium_Imaging_Workflow start Start seed_cells 1. Seed Cells (e.g., 96-well plate) start->seed_cells load_dye 2. Load Cells (Fluo-4 AM) seed_cells->load_dye wash 3. Wash Cells (Remove excess dye) load_dye->wash baseline 4. Read Baseline Fluorescence (10-20 seconds) wash->baseline add_compound 5. Add this compound (Automated injection) baseline->add_compound read_signal 6. Read Post-Stimulation Fluorescence (Kinetic read, 2-3 minutes) add_compound->read_signal analyze 7. Data Analysis (Calculate ΔF/F0) read_signal->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with kinetic reading capability and automated injection (e.g., FLIPR, FDSS) or a fluorescence microscope.[4][5]

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Standard cell culture lab equipment (pipettes, centrifuges, etc.)

  • Solid black, clear-bottom microplates (96- or 384-well) suitable for fluorescence measurements.[10]

Reagents
  • Cell line expressing the this compound receptor (e.g., transfected HEK293 or CHO cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound peptide

  • Fluo-4 AM (Acetoxymethyl ester form).[8][9]

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer, supplemented with 20 mM HEPES.[11]

  • Probenecid (optional, but recommended to prevent dye leakage).[9][12]

  • Pluronic® F-127 (optional, to aid dye solubilization).[9][11]

  • Positive control agonist (e.g., ATP or Ionomycin)

  • Cell detachment solution (e.g., Trypsin-EDTA)

Experimental Protocols

Cell Preparation and Seeding
  • Culture cells expressing the this compound receptor in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh, complete culture medium and perform a cell count.

  • Seed the cells into a solid black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.

  • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

Preparation of Solutions
SolutionPreparation StepsFinal Concentration
Fluo-4 AM Stock Dissolve 50 µg of Fluo-4 AM in 45 µL of anhydrous DMSO.[11]~1 mM
Probenecid Stock Dissolve in Assay Buffer or 1N NaOH then dilute in Assay Buffer.100-250 mM
Dye Loading Solution Prepare a 2X working solution. For one 96-well plate, add ~10 µL of Fluo-4 AM stock and ~20 µL of 250 mM Probenecid stock to 10 mL of Assay Buffer. Mix well. Pluronic® F-127 can be added to aid dispersion.[9]2-10 µM Fluo-4 AM, 2-5 mM Probenecid
This compound Solutions Prepare a 2X or 5X stock solution of this compound at various concentrations in Assay Buffer for constructing a dose-response curve.Varies

Note: It is recommended to prepare the Fluo-4 AM stock solution fresh for each experiment to avoid hydrolysis.[8]

Dye Loading Protocol
  • After the overnight incubation, remove the culture medium from the wells. Be careful not to disturb the cell monolayer.

  • Add 100 µL of the 2X Dye Loading Solution to each well.[10]

  • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.[11][12] The optimal loading time can vary between cell lines.[8]

  • After incubation, gently aspirate the loading solution from the wells.

  • Wash the cells twice with 100 µL of Assay Buffer (containing Probenecid, if used).

  • After the final wash, add 100 µL of Assay Buffer to each well.

  • Incubate the plate at room temperature for 10-20 minutes to allow for complete de-esterification of the Fluo-4 AM inside the cells.[8]

Data Acquisition
  • Set up the fluorescence plate reader or microscope. For Fluo-4, typical settings are excitation at ~490 nm and emission at ~525 nm.[8][10]

  • Place the prepared cell plate into the instrument.

  • Program the data acquisition protocol: a. Record a baseline fluorescence reading for 10-20 seconds. b. Automated addition of 25-50 µL of the this compound solution to the wells. c. Immediately continue kinetic recording of the fluorescence signal for an additional 120-180 seconds to capture the transient calcium peak and subsequent decay.[5][13]

Data Presentation and Analysis

Quantitative data from calcium mobilization assays are typically analyzed by normalizing the fluorescence signal.

Data Normalization

The change in fluorescence is often expressed as the ratio of fluorescence (F) over the baseline fluorescence (F0), or as (F - F0) / F0. The peak response for each well is used for analysis.

Dose-Response Curves

To determine the potency of this compound, a dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the this compound concentration. A sigmoidal curve fit is then applied to calculate the EC50 value (the concentration that elicits 50% of the maximal response).[7]

Typical Experimental Parameters
ParameterRecommended Value / RangeNotes
Cell Seeding Density (96-well)40,000 - 80,000 cells/wellOptimize for a confluent monolayer on the day of the assay.
Fluo-4 AM Concentration2 - 5 µMHigher concentrations can lead to cytotoxicity or signal quenching.[9][10]
Loading Time & Temperature45-60 min at 37°C, then 15-30 min at RTVaries by cell type; optimization may be required.[9][12]
Probenecid Concentration1 - 2.5 mMOptional, but helps prevent dye extrusion from the cells.[9]
Baseline Read Time10 - 20 secondsEstablishes the F0 value before stimulation.[5]
Post-Stimulation Read Time120 - 180 secondsMust be long enough to capture the peak response, which is typically rapid and transient.[13]
Instrument Settings (Fluo-4)Excitation: ~490 nm, Emission: ~525 nm, Cutoff: ~515 nm[10]Settings should be optimized for the specific instrument being used.

Conclusion

This protocol provides a comprehensive framework for measuring this compound-induced intracellular calcium mobilization. By following these steps, researchers can effectively quantify the functional response of cells to this compound stimulation, enabling the characterization of its receptor and the screening of potential modulatory compounds. Careful optimization of parameters such as cell density and dye loading conditions is crucial for achieving robust and reproducible results.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Xenopsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a naturally occurring octapeptide, originally isolated from the skin of the African frog Xenopus laevis. It belongs to the tachykinin family of neuropeptides, which are known to be potent modulators of neuronal activity. This compound primarily exerts its effects through the activation of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems.[1][2] The activation of the NK1 receptor by agonists like this compound typically leads to neuronal depolarization and an increase in action potential firing, making it a valuable tool for studying neuronal excitability and synaptic transmission.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, detailed protocols for recording these responses, and a summary of the underlying signaling pathways.

Data Presentation

The following tables summarize the electrophysiological effects of NK1 receptor agonists on neurons. While specific quantitative data for this compound is limited in the current literature, the data for potent and selective NK1 receptor agonists like Substance P (SP) and the synthetic agonist GR-73632 can be used as a reliable proxy to anticipate the effects of this compound.

Table 1: Electrophysiological Effects of NK1 Receptor Agonists on Neuronal Membrane Potential and Firing Rate

AgonistConcentrationNeuron TypeElectrophysiological EffectReference
GR-73632100 µMSuperior Cervical Ganglion NeuronsSlow depolarization, increased neuron excitability[3]
Substance P32 nmol/kg (in vivo)Superior Cervical GanglionIncreased ganglionic responsiveness[3]
Oxytocin*1 µMLamina X Spinal Cord NeuronsIncreased spontaneous firing from ~2.4 Hz to ~7.1 Hz[4]
Substance P1-5 µMSpinal Cord SliceIncreased basal release of Glutamate and Aspartate[5]

Note: Oxytocin is a peptide that also acts on a GPCR and is shown here to provide an example of the magnitude of firing rate changes that can be expected with peptide agonists.

Table 2: Pharmacology of Tachykinin Receptors

ReceptorPreferred Endogenous LigandAgonist Potency Order
NK1Substance PSP > NKA > NKB
NK2Neurokinin ANKA > NKB > SP
NK3Neurokinin BNKB > NKA > SP

Signaling Pathways

Activation of the NK1 receptor by this compound initiates a cascade of intracellular events primarily through the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

Furthermore, NK1 receptor activation can modulate the activity of various ion channels. For instance, it has been shown to inhibit M-type potassium channels, leading to a reduction in potassium efflux and contributing to neuronal depolarization and increased excitability.[7] Tachykinin receptor activation has also been demonstrated to enhance the release of the excitatory neurotransmitter glutamate.[5]

Xenopsin_Signaling_Pathway This compound This compound NK1R NK1 Receptor (GPCR) This compound->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates IonChannel Ion Channel Modulation (e.g., ↓ M-current) NK1R->IonChannel Modulates Glutamate ↑ Glutamate Release NK1R->Glutamate Enhances PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Depolarization Neuronal Depolarization & Increased Firing PKC->Depolarization Contributes to IonChannel->Depolarization Glutamate->Depolarization Contributes to

This compound/NK1 Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for performing whole-cell patch-clamp recordings of neuronal responses to this compound in cultured neurons or acute brain slices.

Materials and Reagents
  • Cell Culture or Brain Slice Preparation:

    • Primary neuronal culture (e.g., hippocampal, cortical, or dorsal root ganglion neurons) or acutely prepared brain slices.

    • Artificial cerebrospinal fluid (aCSF) for brain slices, appropriately bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2.

    • External recording solution for cultured neurons (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Electrophysiology Rig:

    • Inverted or upright microscope with DIC optics.

    • Micromanipulators.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Data acquisition system (e.g., Digidata 1550) and software (e.g., pCLAMP).

  • Pipettes and Solutions:

    • Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-6 MΩ).

    • Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.

  • This compound Stock Solution:

    • Dissolve this compound peptide in sterile, nuclease-free water to make a high-concentration stock solution (e.g., 1 mM).

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution or aCSF.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis P1 Prepare Neuronal Culture or Acute Brain Slice P2 Prepare Recording Solutions (Internal, External/aCSF) P3 Prepare this compound Aliquots of desired concentrations R1 Position and patch a neuron in whole-cell configuration P3->R1 R2 Record baseline activity (Resting membrane potential, firing rate) R1->R2 R3 Bath apply this compound solution R2->R3 R4 Record neuronal response (Depolarization, change in firing) R3->R4 R5 Washout this compound and record recovery R4->R5 A1 Measure changes in membrane potential R5->A1 A2 Quantify changes in action potential firing frequency A3 Analyze changes in synaptic activity (if applicable)

Electrophysiological Recording Workflow.
Step-by-Step Protocol

  • Preparation:

    • Prepare the neuronal culture or acute brain slice and place it in the recording chamber on the microscope stage.

    • Continuously perfuse the preparation with oxygenated aCSF or external solution at a flow rate of 1-2 ml/min. Maintain the temperature at 30-32°C.

    • Prepare fresh dilutions of this compound from the stock solution in the recording solution immediately before application.

  • Establishing a Whole-Cell Recording:

    • Using a micromanipulator, approach a healthy-looking neuron with a patch pipette filled with the internal solution.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • After establishing a stable GΩ seal, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

  • Baseline Recording:

    • Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.

    • Record the resting membrane potential.

    • To assess baseline firing, inject a series of depolarizing current steps to elicit action potentials.

  • Application of this compound:

    • Switch the perfusion to a solution containing the desired concentration of this compound (e.g., starting with 100 nM and increasing to 1-10 µM).

    • Continuously record the membrane potential and any changes in spontaneous firing activity during this compound application.

    • To assess changes in excitability, repeat the series of depolarizing current steps during this compound application and compare the number of evoked action potentials to the baseline.

  • Washout and Recovery:

    • After recording the response to this compound, switch the perfusion back to the control aCSF or external solution.

    • Continue recording for 10-15 minutes to observe any recovery of the membrane potential and firing rate to baseline levels.

  • Data Analysis:

    • Measure the change in resting membrane potential induced by this compound.

    • Quantify the change in the frequency of spontaneous and evoked action potentials.

    • If studying synaptic transmission, analyze changes in the frequency and amplitude of excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs) in voltage-clamp mode.

Conclusion

This compound is a potent tool for investigating the role of the NK1 receptor in modulating neuronal function. The protocols and data presented here provide a framework for researchers to design and execute electrophysiological experiments to further elucidate the effects of this tachykinin peptide on neuronal signaling. Careful consideration of agonist concentration, recording configuration, and data analysis will yield valuable insights into the cellular and synaptic mechanisms regulated by this compound.

References

Application Notes and Protocols for Radiolabeled Xenopsin in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin is a naturally occurring octapeptide, originally isolated from the skin of the African frog Xenopus laevis. It is a member of the neurotensin peptide family and acts as an agonist at neurotensin receptors (NTRs). The development of a radiolabeled version of this compound provides a valuable tool for in vitro and in vivo binding studies, enabling researchers to investigate the distribution, affinity, and pharmacology of neurotensin receptors. This document provides detailed application notes and protocols for the use of radiolabeled this compound in receptor binding assays.

Due to the limited availability of direct binding data for radiolabeled this compound, this document utilizes data from studies on structurally similar and functionally related radiolabeled neurotensin analogs. These analogs bind to the same neurotensin receptors and thus provide a relevant framework for understanding the binding characteristics of a putative radiolabeled this compound.

Quantitative Data Summary

The following tables summarize the binding affinities (Kd), maximal binding capacities (Bmax), and inhibitory constants (Ki) of various radiolabeled neurotensin analogs for neurotensin receptors (NTR1 and NTR2). This data is presented to provide an expected range of binding parameters for a radiolabeled this compound probe.

Table 1: Saturation Binding Data for Radiolabeled Neurotensin Analogs

RadioligandReceptor SubtypeCell Line/TissueKd (nM)Bmax (fmol/mg protein)Citation
[¹²⁵I]R(+)trans-7-OH-PIPATDopamine D3 ReceptorRat Basal Forebrain Homogenates0.42Not Reported[1]
[¹²⁵I]R(+)trans-7-OH-PIPAT5-HT1A ReceptorRat Hippocampal Homogenates1.4210[1]
[¹²⁵I]DOI5-HT2 ReceptorRat Brain Sections~4Not Reported[2]
[¹²⁵I]RTI-55Dopamine Transporter (High Affinity)Human Brain Homogenates0.066 ± 0.03513.2 ± 10.1 (pmol/g tissue)[3]
[¹²⁵I]RTI-55Dopamine Transporter (Low Affinity)Human Brain Homogenates1.52 ± 0.5547.5 ± 11.2 (pmol/g tissue)[3]
[¹²⁵I]RTI-55Serotonin TransporterHuman Midbrain0.370 ± 0.084Not Reported[3]
[³H]-DAMGOµ-Opioid ReceptorRat Midbrain and Brainstem15.060.4750 (pmol/mg)[4]

Table 2: Competition Binding Data for Neurotensin Analogs

RadioligandCompetitorReceptor SubtypeCell Line/TissueKi (nM)Citation
[³H]NeurotensinThis compoundNeurotensin ReceptorsRat Brain Synaptic MembranesPotency similar to Neurotensin[5]
[³H]Neurotensin[Trp¹¹]-NeurotensinNeurotensin ReceptorsRat Brain Synaptic MembranesPotency similar to Neurotensin[5]
[³H]NeurotensinThis compoundNeurotensin ReceptorsGuinea-pig Brain Synaptic Membranes~10-fold less potent than Neurotensin[5]
[³H]Neurotensin[Trp¹¹]-NeurotensinNeurotensin ReceptorsGuinea-pig Brain Synaptic Membranes~10-fold less potent than Neurotensin[5]

Signaling Pathways

This compound, acting through neurotensin receptors (primarily NTR1), is known to couple to G proteins of the Gαi and Gαs subfamilies. Activation of these pathways leads to distinct downstream signaling cascades.

xenopsin_signaling cluster_membrane Cell Membrane cluster_gai Gαi Pathway cluster_gas Gαs Pathway This compound Radiolabeled This compound NTR Neurotensin Receptor (NTR1) This compound->NTR Binding G_protein Gαi/sβγ NTR->G_protein Activation Gai Gαi-GTP G_protein->Gai Gas Gαs-GTP G_protein->Gas AC_inhib Adenylate Cyclase (Inhibition) Gai->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Downstream\nCellular Responses Downstream Cellular Responses PKA_inhib->Downstream\nCellular Responses AC_act Adenylate Cyclase (Activation) Gas->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act PKA_act->Downstream\nCellular Responses saturation_binding_workflow prep 1. Prepare Cell Membranes or Tissue Homogenates incubate 2. Incubate Membranes with Varying Concentrations of Radiolabeled this compound prep->incubate nonspecific 3. Determine Non-specific Binding (in the presence of excess unlabeled this compound) incubate->nonspecific separate 4. Separate Bound and Free Ligand (e.g., rapid filtration) nonspecific->separate count 5. Quantify Radioactivity (e.g., scintillation counting) separate->count analyze 6. Data Analysis (Non-linear regression to determine Kd and Bmax) count->analyze competition_binding_workflow prep 1. Prepare Cell Membranes or Tissue Homogenates incubate 2. Incubate Membranes with a Fixed Concentration of Radiolabeled this compound and Varying Concentrations of Unlabeled Test Compound prep->incubate control 3. Include Controls for Total Binding (no competitor) and Non-specific Binding (excess unlabeled this compound) incubate->control separate 4. Separate Bound and Free Ligand (e.g., rapid filtration) control->separate count 5. Quantify Radioactivity (e.g., scintillation counting) separate->count analyze 6. Data Analysis (Non-linear regression to determine IC50 and calculate Ki) count->analyze

References

Application of Xenopsin in studying phototransduction pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Xenopsin is a recently characterized opsin photopigment found primarily in the ciliary photoreceptor cells of protostomes. Its discovery has challenged and expanded our understanding of the evolution and diversity of phototransduction mechanisms. Unlike the canonical rhabdomeric opsins (r-opsins) that typically signal through a Gαq-mediated pathway in many invertebrates, this compound has been shown to couple to Gαi, a G-protein alpha subunit commonly associated with the phototransduction cascade in vertebrate ciliary photoreceptors (rods and cones).[1] This unique characteristic makes this compound a valuable tool for studying alternative and potentially novel phototransduction pathways, particularly those involving Gαi signaling in invertebrates.

The study of this compound can provide insights into the functional plasticity of photoreceptor cells and the evolutionary origins of different light-sensing mechanisms. Furthermore, understanding the this compound signaling cascade can open new avenues for the development of drugs targeting light-sensitive pathways, not only in the context of vision but also in other physiological processes that may be regulated by light.

Key Features and Applications

  • Model for Gαi-Mediated Phototransduction in Invertebrates: this compound provides a non-vertebrate model to investigate the intricacies of Gαi-coupled phototransduction. This is particularly relevant for comparative studies aiming to understand the fundamental principles of G-protein signaling in response to light.

  • Investigation of Phototaxis and Light-Dependent Behaviors: this compound has been implicated in mediating phototactic responses in larval stages of some marine invertebrates.[2] Studying this compound-expressing organisms can elucidate the neural circuits and molecular players involved in converting light signals into behavioral outputs.

  • Drug Discovery and Development: As a G-protein coupled receptor (GPCR), this compound and its associated signaling components represent potential targets for novel therapeutic agents. High-throughput screening assays using cells heterologously expressing this compound can be employed to identify compounds that modulate its activity. These compounds could have applications in treating disorders related to light sensitivity or in the development of optogenetic tools.

  • Evolutionary Biology: The presence and co-expression of this compound with other opsins, such as r-opsins, in the same photoreceptor cells offer a unique opportunity to study the evolution of photoreceptor cell types and the diversification of visual systems.[3]

Quantitative Data Summary

Due to the relatively recent characterization of this compound, comprehensive quantitative data on its phototransduction cascade is still emerging. The following tables summarize available data and provide representative values from other Gαi-coupled or invertebrate ciliary phototransduction systems for illustrative purposes.

Table 1: Spectral and G-Protein Coupling Properties of this compound

PropertyValueOrganism/SystemReference
Absorption Maximum (λmax) ~475 nmLimax marginatus (Mollusc)[4]
G-Protein Coupling Gαi, Gαq, GαoMaritigrella crozieri (Flatworm), Limax marginatus (Mollusc)[1][4]

Table 2: Representative Kinetic Parameters of Gαi-Mediated Phototransduction

Note: Data in this table is representative of Gαi-coupled phototransduction pathways and is intended for comparative purposes, as specific kinetic data for the this compound cascade is not yet widely available.

ParameterRepresentative ValueDescription
Time to Peak (single photon response) 100 - 300 msThe time from photon absorption to the maximal amplitude of the electrical response.
Recovery Time Constant (τrec) 200 - 500 msThe time constant for the decay of the photoresponse back to the baseline.
G-Protein Activation Rate 10 - 100 G-proteins/s/RThe rate at which a single photoactivated opsin (R) activates G-proteins.
PDE Activation Rate ~1 PDE/GThe stoichiometry of phosphodiesterase (PDE) activation by an activated G-protein alpha subunit (G).
cGMP Hydrolysis Rate 10^3 - 10^5 cGMP/s/PDE*The rate of cyclic GMP (cGMP) hydrolysis by an activated PDE molecule.

Signaling Pathway and Experimental Workflow Diagrams

Xenopsin_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound G_protein G-protein (Gαiβγ) This compound->G_protein Activates PDE Phosphodiesterase (PDE) G_protein->PDE Activates cGMP cGMP PDE->cGMP Hydrolyzes CNG_channel cGMP-gated Ion Channel Hyperpolarization Hyperpolarization CNG_channel->Hyperpolarization Closure leads to Light Light (Photon) Light->this compound Activation cGMP->CNG_channel Keeps open GMP GMP cGMP->GMP Signal_Transduction Signal to Nervous System Hyperpolarization->Signal_Transduction

Caption: this compound phototransduction signaling pathway.

Experimental_Workflow cluster_localization Protein and mRNA Localization cluster_functional Functional Characterization Tissue_Prep Tissue Preparation (Fixation, Sectioning) ISH In Situ Hybridization (this compound mRNA) Tissue_Prep->ISH IHC Immunohistochemistry (this compound Protein) Tissue_Prep->IHC Imaging_Localization Microscopy and Image Analysis ISH->Imaging_Localization IHC->Imaging_Localization Heterologous_Expression Heterologous Expression (e.g., in HEK293 cells) Spectroscopy Spectroscopy (Absorption Spectrum) Heterologous_Expression->Spectroscopy G_protein_Assay G-protein Activation Assay (e.g., GTPγS binding) Heterologous_Expression->G_protein_Assay Electrophysiology Electrophysiology (Patch-clamp on native or heterologous cells) Heterologous_Expression->Electrophysiology Calcium_Imaging Calcium Imaging (e.g., Fura-2, GCaMP) Heterologous_Expression->Calcium_Imaging

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of this compound

Objective: To express this compound in a mammalian cell line (e.g., HEK293) and characterize its light-dependent activation of G-proteins.

Materials:

  • HEK293 cells

  • Mammalian expression vector (e.g., pcDNA3.1) containing the this compound coding sequence

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • 11-cis-retinal

  • GTPγ[³⁵S]

  • Scintillation counter and vials

  • Monochromatic light source

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • When cells reach 70-80% confluency, transfect them with the this compound expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • For G-protein coupling analysis, co-transfect with vectors encoding the desired Gα, Gβ, and Gγ subunits.

  • Opsin Reconstitution:

    • 24-48 hours post-transfection, supplement the culture medium with 5-10 µM 11-cis-retinal (handle in dim red light) and incubate for at least 4 hours at 37°C to allow for the formation of the functional photopigment.

  • Membrane Preparation:

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by ultracentrifugation and resuspend them in an appropriate assay buffer.

  • GTPγ[³⁵S] Binding Assay:

    • In the dark, mix the membrane preparation with GDP and GTPγ[³⁵S].

    • Expose the samples to monochromatic light at the absorption maximum of this compound (~475 nm) for a defined period. Keep control samples in the dark.

    • Incubate for 30-60 minutes at room temperature to allow for GTPγ[³⁵S] binding to activated G-proteins.

    • Stop the reaction by adding ice-cold buffer and collect the membranes by rapid filtration.

    • Wash the filters to remove unbound GTPγ[³⁵S].

    • Quantify the amount of bound GTPγ[³⁵S] using a scintillation counter. An increase in binding in the light-exposed samples compared to the dark controls indicates light-dependent G-protein activation by this compound.

Protocol 2: In Situ Hybridization for this compound mRNA Localization

Objective: To determine the cellular localization of this compound mRNA in tissue sections.

Materials:

  • Tissue expressing this compound (e.g., larval eye of a marine invertebrate)

  • Paraformaldehyde (PFA) fixative

  • Sucrose solutions for cryoprotection

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Digoxigenin (DIG)-labeled antisense and sense RNA probes for this compound

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

  • Microscope

Methodology:

  • Tissue Preparation:

    • Fix the tissue in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions.

    • Embed the tissue in OCT compound and freeze.

    • Cut thin sections (10-20 µm) using a cryostat and mount them on slides.

  • Probe Synthesis:

    • Synthesize DIG-labeled antisense (to detect mRNA) and sense (as a negative control) RNA probes for this compound using an in vitro transcription kit.

  • Hybridization:

    • Pretreat the tissue sections with proteinase K to improve probe accessibility.

    • Prehybridize the sections in hybridization buffer.

    • Hybridize the sections with the DIG-labeled probes overnight at an optimized temperature (e.g., 65°C).

  • Washing and Antibody Incubation:

    • Perform stringent washes to remove unbound probe.

    • Block non-specific antibody binding sites.

    • Incubate the sections with an anti-DIG-AP antibody.

  • Detection and Imaging:

    • Wash to remove unbound antibody.

    • Incubate the sections with the NBT/BCIP substrate until a colored precipitate develops.

    • Stop the reaction and mount the slides.

    • Image the sections using a bright-field microscope to visualize the localization of this compound mRNA.

Protocol 3: Immunohistochemistry for this compound Protein Localization

Objective: To determine the subcellular localization of the this compound protein.

Materials:

  • Tissue sections prepared as for in situ hybridization.

  • Primary antibody specific to this compound.

  • Fluorophore-conjugated secondary antibody.

  • Blocking solution (e.g., normal goat serum in PBS with Triton X-100).

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Methodology:

  • Antigen Retrieval (if necessary):

    • For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

    • Perform heat-induced or enzymatic antigen retrieval to unmask the epitope.

  • Blocking and Antibody Incubation:

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with blocking solution.

    • Incubate the sections with the primary anti-Xenopsin antibody overnight at 4°C.

  • Secondary Antibody Incubation and Counterstaining:

    • Wash the sections to remove unbound primary antibody.

    • Incubate with the fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the slides with an anti-fade mounting medium.

    • Image the sections using a fluorescence or confocal microscope. The fluorescent signal will indicate the location of the this compound protein.

Protocol 4: Electrophysiological Recording from this compound-Expressing Photoreceptors

Objective: To measure the light-induced electrical response of photoreceptor cells expressing this compound.

Materials:

  • Isolated photoreceptor cells or retinal preparations from an organism expressing this compound.

  • Recording chamber.

  • Micromanipulators and microelectrodes.

  • Patch-clamp amplifier and data acquisition system.

  • Light source with controlled intensity and wavelength.

  • Extracellular and intracellular recording solutions.

Methodology:

  • Preparation of Photoreceptor Cells:

    • Dissect the retina or isolate photoreceptor cells from the organism of interest.

    • Maintain the cells in a healthy state in an appropriate physiological saline.

  • Patch-Clamp Recording:

    • Transfer the preparation to the recording chamber on the stage of a microscope.

    • Using a micromanipulator, carefully approach a photoreceptor cell with a glass microelectrode filled with intracellular solution.

    • Establish a high-resistance seal (gigaohm seal) between the electrode and the cell membrane.

    • Rupture the patch of membrane under the electrode to achieve the whole-cell configuration.

  • Light Stimulation and Data Acquisition:

    • In the dark, record the baseline membrane current or voltage.

    • Deliver light flashes of varying intensity and duration, centered around the absorption maximum of this compound (~475 nm).

    • Record the resulting changes in membrane current (voltage-clamp) or membrane potential (current-clamp).

    • Analyze the amplitude, kinetics (time to peak, decay time), and sensitivity of the light response.

Disclaimer: These protocols provide a general framework. Specific parameters such as antibody concentrations, incubation times, and solution compositions should be optimized for the particular experimental system and reagents used.

References

Xenopsin: A Versatile Tool for Interrogating G-Protein Coupled Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin, an octapeptide originally isolated from the skin of the African clawed frog Xenopus laevis, has emerged as a valuable pharmacological tool for the study of G-protein coupled receptors (GPCRs), specifically the neurotensin receptor 1 (NTR1). As an analogue of the endogenous ligand neurotensin (NT), this compound acts as a potent agonist at the NTR1, mimicking the physiological effects of neurotensin and providing a stable and reliable means to investigate receptor signaling, pharmacology, and regulation.[1][2] These application notes provide a comprehensive guide for utilizing this compound to explore the multifaceted functions of the NTR1, a receptor implicated in a range of physiological processes including pain perception, food intake, and the regulation of dopamine systems.

The NTR1 is a class A GPCR that exhibits promiscuous coupling to various G-protein subtypes, including Gq/11, Gi/o, and Gs.[3] This complex signaling profile makes it an intriguing target for both basic research and therapeutic development. This compound, by activating these pathways, allows researchers to dissect the downstream consequences of NTR1 stimulation, from second messenger generation to cellular responses like receptor internalization and downstream kinase activation.

This document outlines key experimental protocols, presents quantitative data for this compound and related ligands, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate the effective use of this compound in GPCR research.

Data Presentation

The following tables summarize the quantitative data for this compound and the endogenous ligand, neurotensin, at the neurotensin receptor 1 (NTR1). This data is essential for designing and interpreting experiments.

Table 1: Binding Affinity of Ligands at the Neurotensin Receptor 1 (NTR1)

LigandReceptorSpeciesKi (nM)Kd (nM)RadioligandReference
NeurotensinNTR1Human-0.52[3H]neurotensin(8-13)[4]
NeurotensinNTR1Rat-~11[3H]neurotensin[5]
This compoundNTR1RatReported to be as potent as neurotensin-[3H]neurotensin[6]

Table 2: Functional Potency of Ligands at the Neurotensin Receptor 1 (NTR1)

LigandAssayCell Line/TissueEC50 (nM)Response MeasuredReference
NeurotensinCalcium MobilizationMurine Neuroblastoma (N1E-115)4Increase in intracellular Ca2+[5]
NeurotensinInositol Phosphate ReleaseMurine Neuroblastoma (N1E-115)~1Release of [3H]inositol phosphates[5]
This compoundInhibition of Heat-Induced Edema (in vivo)Rat0.9 (ED50, nmol/kg i.v.)Reduction in paw swelling[2]

Note: The EC50 for this compound in a direct in vitro functional assay for NTR1 activation is not widely reported. The provided ED50 reflects an in vivo physiological response.

Signaling Pathways and Experimental Workflows

This compound-NTR1 Signaling Pathway

Activation of the NTR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[3][7] This rise in intracellular calcium is a hallmark of NTR1 activation and can be readily measured in functional assays. In parallel, DAG activates protein kinase C (PKC).

Furthermore, NTR1 can couple to other G-proteins, such as Gi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, and Gs, which has the opposite effect. The receptor also undergoes agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[8][9] β-arrestin binding desensitizes the receptor to further G-protein activation and targets it for internalization via clathrin-coated pits.[8][9] This process is a crucial mechanism for regulating the duration and intensity of this compound-mediated signaling.

Xenopsin_NTR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NTR1 NTR1 This compound->NTR1 Binds Gq11 Gq/11 NTR1->Gq11 Activates Gi Gi/o NTR1->Gi Activates Gs Gs NTR1->Gs Activates GRK GRK NTR1->GRK Phosphorylated by PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibits AC_activated Adenylyl Cyclase Gs->AC_activated Activates cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up beta_arrestin β-Arrestin GRK->beta_arrestin Promotes binding of beta_arrestin->NTR1 Internalization Receptor Internalization beta_arrestin->Internalization Mediates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Experimental_Workflow cluster_prep Phase 1: System Preparation cluster_assays Phase 2: Experimental Assays cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (e.g., CHO, HEK293) transfection Transfection with NTR1 construct cell_culture->transfection membrane_prep Membrane Preparation (for binding assays) transfection->membrane_prep cell_plating Cell Plating (for functional assays) transfection->cell_plating binding_assay Radioligand Binding Assay (Competition with [³H]Neurotensin) membrane_prep->binding_assay functional_assay_1 Calcium Mobilization Assay cell_plating->functional_assay_1 functional_assay_2 IP3 Accumulation Assay cell_plating->functional_assay_2 functional_assay_3 β-Arrestin Recruitment Assay cell_plating->functional_assay_3 internalization_assay Receptor Internalization Assay cell_plating->internalization_assay ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Determine EC₅₀ (Potency) functional_assay_1->ec50_calc emax_calc Determine Eₘₐₓ (Efficacy) functional_assay_1->emax_calc functional_assay_2->ec50_calc functional_assay_2->emax_calc functional_assay_3->ec50_calc functional_assay_3->emax_calc internalization_quant Quantify Internalization internalization_assay->internalization_quant

References

Troubleshooting & Optimization

Xenopsin Solubility and In Vitro Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of Xenopsin for in vitro experiments. This compound, a peptide with significant research interest, often presents solubility challenges due to its hydrophobic nature. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Common this compound Solubility Issues

Researchers may encounter several issues when preparing this compound for in vitro assays. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in aqueous buffers (e.g., PBS, Tris). This compound is a hydrophobic peptide.Start by attempting to dissolve a small test amount of the peptide in sterile, purified water. If unsuccessful, proceed to use an organic solvent like DMSO to prepare a concentrated stock solution.[1][2]
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The peptide's solubility limit in the final aqueous solution has been exceeded.Add the DMSO stock solution dropwise into the stirring aqueous buffer to avoid localized high concentrations.[3] If precipitation persists, consider using a lower final concentration or incorporating a co-solvent or solubilizing excipient in the aqueous buffer.
The this compound solution is cloudy or forms a gel. Peptide aggregation is occurring, which can be influenced by pH and ionic strength.Adjusting the pH of the solution away from the peptide's isoelectric point can increase solubility.[4][5] Sonication can also help to break up aggregates.[4][6] For persistent aggregation, denaturing agents like 6 M guanidine hydrochloride may be used for initial solubilization, followed by dilution.[3]
Loss of peptide activity after solubilization. The chosen solvent or pH is degrading the peptide.Avoid harsh solvents or extreme pH conditions if possible. If using DMSO, be aware that it can oxidize peptides containing cysteine or methionine residues; for these, dimethylformamide (DMF) is a recommended alternative.[7]
Inconsistent experimental results. Incomplete solubilization leading to inaccurate concentration of the active peptide.Always ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulates. Centrifuge the solution to pellet any undissolved material before transferring the supernatant.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For a hydrophobic peptide like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a concentrated stock solution.[8][9] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium.[6][10] Always test a small amount of the peptide first to ensure it dissolves completely.[6]

Q2: How does pH affect this compound solubility?

A2: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the solvent away from the pI, the peptide becomes charged, increasing its interaction with the aqueous solvent and thereby its solubility. Since the exact pI of this compound may not be readily available, empirical testing of different pH values (e.g., acidic, neutral, and basic buffers) on a small scale is recommended.[4][5]

Q3: Can I use sonication or heating to improve solubility?

A3: Yes, both sonication and gentle warming can aid in dissolving peptides.[4][11] Sonication can help break apart peptide aggregates, while gentle warming (e.g., to 37°C) can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution. However, avoid excessive heating, which can lead to peptide degradation.

Q4: What are co-solvents and excipients, and can they help with this compound solubility?

A4: Co-solvents are organic solvents used in small amounts in the final aqueous solution to improve the solubility of hydrophobic compounds. Besides DMSO, other co-solvents like ethanol or acetonitrile can be used, but their compatibility with the specific in vitro assay must be considered.[7] Excipients are inactive substances added to a formulation to aid in stability and solubility. For peptides, these can include sugars, polyols, and certain amino acids.[12]

Q5: How should I prepare and store my this compound stock solution?

A5: Prepare a high-concentration stock solution (e.g., 1-10 mM) in an appropriate solvent like DMSO.[10] Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.[3]

Quantitative Solubility Data (Representative for Hydrophobic Peptides)

While specific quantitative solubility data for this compound is not widely published, the following tables provide representative data for hydrophobic peptides to guide experimental design.

Table 1: Estimated Solubility of a Hydrophobic Peptide in Different Solvents

SolventEstimated Solubility (mg/mL)Notes
Water< 0.1Hydrophobic nature limits aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Similar to water, physiological pH and salt concentration are not sufficient for dissolution.
10% Acetic Acid0.5 - 1.0Acidic conditions can increase the solubility of basic peptides.
10% Ammonium Bicarbonate0.5 - 1.0Basic conditions can increase the solubility of acidic peptides.
Dimethyl Sulfoxide (DMSO)> 10High solubility is expected in this polar aprotic solvent.
Dimethylformamide (DMF)> 10An alternative to DMSO, especially for peptides with oxidation-prone residues.

Table 2: Effect of pH on the Solubility of a Representative Hydrophobic Peptide

pH of Aqueous BufferRelative Solubility (%)Rationale
2.070-80%Far from the isoelectric point, the peptide is likely positively charged, enhancing solubility.
4.040-50%Approaching the isoelectric point, solubility decreases.
6.010-20%Near the isoelectric point, the peptide has minimal net charge and is least soluble.
8.080-90%Far from the isoelectric point, the peptide is likely negatively charged, enhancing solubility.[11]
10.0> 90%At higher pH, the negative charge increases, further improving solubility.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Determine the Peptide's Charge: Analyze the amino acid sequence of this compound to estimate its net charge at neutral pH. This will help in selecting an appropriate initial solvent.

  • Initial Solubilization (Small Scale Test):

    • Weigh a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).

    • If the peptide is predicted to be basic, try dissolving it in a small volume of sterile water or 10% acetic acid.

    • If the peptide is predicted to be acidic, try dissolving it in sterile water or a weak basic solution like 10% ammonium bicarbonate.

    • If the peptide is neutral or highly hydrophobic, proceed directly to using an organic solvent.

  • Using an Organic Solvent (DMSO):

    • Add a small volume of pure DMSO to the lyophilized this compound to achieve a high concentration stock (e.g., 10 mg/mL or 10 mM).[13]

    • Vortex gently or sonicate briefly until the peptide is completely dissolved.[6] The solution should be clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock for In Vitro Assays
  • Prepare the Aqueous Buffer: Have your sterile cell culture medium or assay buffer ready at the desired temperature.

  • Calculate Dilutions: Determine the volume of the this compound stock solution needed to achieve the final desired concentration in your assay. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[10]

  • Perform Serial Dilutions (if necessary): It is often best to perform one or more intermediate dilution steps in the aqueous buffer rather than a single large dilution.

  • Add Stock to Buffer: While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.[3] This gradual addition helps prevent precipitation.

  • Final Mix and Use: Gently mix the final solution and visually inspect for any signs of precipitation. Use the freshly prepared solution in your experiment immediately.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a G-protein coupled receptor (GPCR) that is thought to primarily signal through the Gαi inhibitory pathway. Upon ligand binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

Xenopsin_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR G_protein Gαiβγ GPCR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: this compound Gαi-coupled signaling pathway.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the general steps for an in vitro cell-based assay to determine the biological activity of this compound.

Xenopsin_Activity_Workflow start Start prepare_cells Prepare Cells (e.g., plate cells expressing This compound receptor) start->prepare_cells prepare_this compound Prepare this compound Solution (dissolve and dilute to working concentrations) start->prepare_this compound treat_cells Treat Cells with this compound prepare_cells->treat_cells prepare_this compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., cAMP measurement, reporter gene assay) incubate->assay analyze Analyze Data (e.g., calculate EC50) assay->analyze end End analyze->end

Caption: General workflow for in vitro this compound activity assay.

References

Technical Support Center: Optimizing Xenopsin Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Xenopsin concentration for accurate and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which signaling pathway does it activate?

A1: this compound is a photopigment, a type of G protein-coupled receptor (GPCR), that is sensitive to light. Upon activation by light, this compound primarily couples to the Gαi subunit of the heterotrimeric G protein complex.[1][2][3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]

Q2: What is a dose-response curve and why is it important for studying this compound?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a stimulus (in this case, light intensity or duration for this compound) and the magnitude of the biological response.[7] It is a fundamental tool in pharmacology to determine key parameters such as the EC50 (half-maximal effective concentration), which indicates the potency of the stimulus. For this compound, a dose-response curve helps to quantify its sensitivity to light and to characterize the effects of potential modulators.

Q3: What are the key parameters to consider when designing a this compound dose-response experiment?

A3: Several factors are critical for a successful this compound dose-response experiment:

  • Cell Line Selection: Use a cell line that provides a robust and reproducible signal. HEK293 cells are commonly used for heterologous expression of GPCRs.

  • Reagent Quality: Ensure the purity and stability of all reagents, including the chromophore (e.g., 11-cis-retinal) if required for reconstitution.

  • Light Stimulation: The wavelength, intensity, and duration of the light stimulus must be precisely controlled and optimized.

  • Assay Detection Method: Choose a sensitive and reliable method to measure the downstream signal, such as a cAMP assay or a BRET-based G protein activation assay.

  • Data Analysis: Utilize appropriate non-linear regression models to fit the dose-response data and accurately determine parameters like EC50.

Q4: How should I prepare and handle light-sensitive reagents like retinal?

A4: All procedures involving retinal should be performed in the dark or under dim red light to prevent isomerization. Prepare stock solutions in a suitable solvent like ethanol and store them at -80°C under an inert atmosphere (e.g., argon). During the experiment, minimize the exposure of retinal-containing solutions to light.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound dose-response experiments.

Issue 1: High Background Signal or Constitutive Activity
  • Potential Cause:

    • Intrinsic Receptor Activity: Some GPCRs exhibit a low level of activity even in the absence of a stimulus.

    • Sub-optimal Assay Conditions: High cell density or excessive reagent concentrations can contribute to elevated background.

    • Autofluorescence: Cellular components or media can emit their own fluorescence, interfering with the assay signal.[8][9]

  • Recommended Solution:

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number per well that minimizes background while maintaining a robust signal.

    • Adjust Reagent Concentrations: Titrate the concentrations of all assay components, including the detection reagents, to reduce non-specific signal.

    • Use Phenol Red-Free Medium: If using a fluorescence-based assay, switch to a phenol red-free medium to reduce background fluorescence.[9]

    • Include Proper Controls: Always include "no stimulus" (dark) controls to determine the basal signal level.

Issue 2: Low Signal-to-Noise Ratio
  • Potential Cause:

    • Low Receptor Expression: Insufficient levels of functional this compound on the cell surface will result in a weak signal.

    • Inefficient G protein Coupling: The expressed this compound may not be efficiently coupling to the endogenous Gαi proteins.

    • Sub-optimal Light Stimulation: The wavelength, intensity, or duration of the light stimulus may not be optimal for this compound activation.

  • Recommended Solution:

    • Verify Receptor Expression: Confirm the expression and cell surface localization of this compound using techniques like immunofluorescence or flow cytometry.

    • Co-express Gαi: To enhance the signal, consider co-transfecting the cells with the Gαi subunit.

    • Optimize Light Source: Experiment with different light intensities and durations to find the optimal conditions for this compound activation. An automated plate reader with internal optical components can be used for precise control.[10]

Issue 3: Atypical or Non-Sigmoidal Dose-Response Curve
  • Potential Cause:

    • Incomplete Dose Range: The range of light intensities or durations tested may not be wide enough to capture the full sigmoidal curve.

    • Phototoxicity: High light intensities can cause cell damage, leading to a decrease in the response at higher doses.

    • Complex Biological Response: The signaling pathway may involve feedback loops or other complexities that result in a non-standard curve shape.

  • Recommended Solution:

    • Expand the Dose Range: Test a wider range of light intensities, typically spanning several orders of magnitude.

    • Assess Cell Viability: Perform a cell viability assay in parallel to ensure that the light stimulation is not causing phototoxicity.

    • Consider Alternative Models: If the curve is consistently non-sigmoidal, a more complex pharmacological model may be required to fit the data.

Data Presentation

The following table provides an example of how to summarize quantitative data from this compound dose-response experiments. The EC50 values presented are hypothetical and for illustrative purposes only.

Experiment IDCell LineAssay TypeLight Source (Wavelength)Mean EC50 (Light Intensity, µW/cm²)Standard DeviationN
XEN-DR-001HEK293cAMPLED (470 nm)15.22.13
XEN-DR-002CHO-K1BRETMonochromator (475 nm)12.81.84
XEN-DR-003HEK293-GαicAMPLED (470 nm)8.51.23

Experimental Protocols

Key Experiment: Light-Activated this compound Dose-Response Assay using cAMP Detection

This protocol outlines a general procedure for determining the dose-response of light-activated this compound by measuring changes in intracellular cAMP levels.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well.

    • Transfect the cells with a this compound expression plasmid using a suitable transfection reagent. Co-transfection with a Gαi plasmid can be performed to enhance the signal.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Retinal Reconstitution (if necessary):

    • Prepare a 10 mM stock solution of 11-cis-retinal in ethanol in the dark.

    • Dilute the retinal stock solution in serum-free medium to a final concentration of 5 µM.

    • Replace the culture medium with the retinal-containing medium and incubate the cells for at least 4 hours in the dark at 37°C.

  • cAMP Assay:

    • Wash the cells once with a stimulation buffer (e.g., HBSS).

    • Add 50 µL of stimulation buffer containing 10 µM forskolin to each well to elevate basal cAMP levels.

    • Immediately place the plate in a plate reader equipped with a light source for stimulation.

    • Expose the wells to varying intensities or durations of light at the appropriate wavelength for this compound activation (e.g., ~475 nm).[11] Include "dark" control wells that are not exposed to light.

    • Following light stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.[6][12]

  • Data Analysis:

    • Normalize the data to the "dark" control (0% inhibition) and the forskolin-only control (100% inhibition).

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the light intensity or duration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value.

Mandatory Visualizations

Xenopsin_Signaling_Pathway Light Light (~475 nm) This compound This compound (GPCR) Light->this compound activates G_protein Heterotrimeric G Protein (Gαiβγ) This compound->G_protein activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Transfection start->cell_culture retinal Retinal Reconstitution (in dark) cell_culture->retinal forskolin Add Forskolin retinal->forskolin light_stim Light Stimulation (Dose-Response) forskolin->light_stim cAMP_assay cAMP Measurement light_stim->cAMP_assay data_analysis Data Analysis (EC50 Determination) cAMP_assay->data_analysis end End data_analysis->end

Caption: this compound Dose-Response Experimental Workflow.

Troubleshooting_Logic problem Problem with Dose-Response Curve high_bg High Background? problem->high_bg low_signal Low Signal-to-Noise? problem->low_signal atypical_curve Atypical Curve Shape? problem->atypical_curve sol_bg Optimize Cell Density Adjust Reagent Conc. Use Phenol Red-Free Medium high_bg->sol_bg Yes sol_signal Verify Receptor Expression Co-express Gαi Optimize Light Stimulation low_signal->sol_signal Yes sol_curve Expand Dose Range Assess Phototoxicity Consider Alternative Models atypical_curve->sol_curve Yes

Caption: Troubleshooting Logic for this compound Dose-Response Assays.

References

Technical Support Center: Xenopsin Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The Xenopsin receptor is a novel and relatively understudied G protein-coupled receptor (GPCR). The following troubleshooting guides and FAQs are based on established principles of GPCR desensitization. These strategies and protocols should be considered as a starting point for research and will require specific validation and optimization for the this compound receptor.

Frequently Asked Questions (FAQs)

Q1: My this compound receptor-mediated signaling is rapidly decreasing upon repeated agonist stimulation. What is the likely cause?

A1: This phenomenon is likely due to receptor desensitization, a common regulatory mechanism for GPCRs. Desensitization is a process where the cellular response to an agonist diminishes over time, despite the continued presence of the agonist. This process is primarily mediated by two key protein families: G protein-coupled receptor kinases (GRKs) and β-arrestins.[1][2][3] Upon agonist binding, GRKs phosphorylate the intracellular domains of the this compound receptor. This phosphorylation increases the receptor's affinity for β-arrestins.[1][2] β-arrestin binding then sterically hinders the coupling of the receptor to its G protein, leading to a termination of downstream signaling.[1][3]

Q2: How can I experimentally confirm that GRKs and β-arrestins are involved in this compound receptor desensitization?

A2: You can investigate the role of GRKs and β-arrestins through several experimental approaches:

  • GRK Inhibition: Use small molecule inhibitors of GRKs to see if desensitization is reduced. A reduction in the rate or extent of signal attenuation in the presence of a GRK inhibitor would suggest GRK involvement.

  • β-arrestin Recruitment Assays: Directly measure the interaction between the this compound receptor and β-arrestin upon agonist stimulation. Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) are well-suited for this.[4][5][6][7][8] An increase in the BRET/FRET signal upon agonist addition would indicate β-arrestin recruitment.

  • Knockdown/Knockout Models: Utilize cell lines with genetic knockdown or knockout of specific GRK isoforms or β-arrestins to assess the impact on this compound receptor desensitization.

Q3: What are the primary strategies to minimize this compound receptor desensitization in my experiments?

A3: Based on general GPCR pharmacology, here are three primary strategies you can employ:

  • Inhibition of G Protein-Coupled Receptor Kinases (GRKs): Since GRK-mediated phosphorylation is the initial step in homologous desensitization, inhibiting these kinases can prevent the subsequent recruitment of β-arrestin and maintain receptor signaling.

  • Utilization of Biased Agonists: Biased agonists are ligands that preferentially activate one signaling pathway over another.[9][10][11] A "G protein-biased" agonist for the this compound receptor would activate its primary signaling pathway with minimal recruitment of β-arrestin, thereby reducing desensitization and internalization.[12][13]

  • Modulation of Receptor Internalization: Preventing the physical removal of the receptor from the cell surface can prolong signaling. While internalization is a consequence of desensitization, targeting this process can also help maintain the receptor population at the plasma membrane.

Q4: I have identified a potential GRK inhibitor. How can I quantify its effect on this compound receptor desensitization?

A4: You can quantify the effect of a GRK inhibitor by measuring key parameters of desensitization in its presence versus its absence. This can be done by:

  • Measuring Downstream Signaling: Perform a time-course experiment measuring the downstream signaling output of the this compound receptor (e.g., cAMP levels, calcium flux) in the presence of a sustained agonist concentration, with and without the GRK inhibitor. A slower decay of the signal in the presence of the inhibitor indicates reduced desensitization.

  • Quantifying Receptor Internalization: Use techniques like fluorescence microscopy or cell surface ELISA to quantify the amount of this compound receptor on the plasma membrane after agonist stimulation.[14][15][16][17] A higher percentage of receptors remaining on the cell surface in the presence of the inhibitor would demonstrate its efficacy in preventing internalization.

  • Measuring β-arrestin Recruitment: Utilize a BRET or FRET assay to measure the dose-dependent inhibition of agonist-induced β-arrestin recruitment by the GRK inhibitor.

Troubleshooting Guides

Issue: Inconsistent desensitization rates between experiments.

Potential CauseRecommended Solution
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown before starting the experiment.
Agonist degradation Prepare fresh agonist solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
Variability in transfection efficiency (for transient expression) Optimize your transfection protocol. Consider generating a stable cell line expressing the this compound receptor for more consistent receptor expression levels.
Inconsistent incubation times Use a precise timer for all incubation steps, especially for short-term agonist stimulation.

Issue: No observable desensitization.

Potential CauseRecommended Solution
Agonist concentration is too low Perform a dose-response curve to determine the EC80-EC100 concentration of your agonist and use that for desensitization experiments.
This compound receptor desensitizes very slowly Increase the duration of agonist exposure. Perform a longer time-course experiment (e.g., up to several hours).
The chosen signaling assay is not sensitive enough Try a more direct and sensitive assay for the this compound receptor's signaling pathway.
The cell line lacks the necessary GRKs or β-arrestins Ensure the cell line used (e.g., HEK293, CHO) endogenously expresses a repertoire of GRKs and β-arrestins. You may need to co-transfect these components if they are limiting.

Experimental Protocols

Protocol 1: Quantifying this compound Receptor-β-arrestin Interaction using BRET

This protocol allows for the real-time measurement of β-arrestin recruitment to the this compound receptor in living cells.

Materials:

  • HEK293 cells

  • Expression plasmid for this compound receptor fused to Renilla luciferase (Rluc) at its C-terminus (this compound-Rluc)

  • Expression plasmid for β-arrestin-2 fused to a yellow fluorescent protein (YFP) (β-arrestin-2-YFP)

  • Transfection reagent

  • Cell culture medium

  • White, clear-bottom 96-well plates

  • BRET substrate (e.g., coelenterazine h)

  • BRET-capable plate reader

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.

    • Co-transfect the cells with the this compound-Rluc and β-arrestin-2-YFP plasmids using your preferred transfection reagent.

    • 24 hours post-transfection, detach the cells and seed them into a white, clear-bottom 96-well plate.

    • Allow cells to attach and grow for another 24 hours.

  • BRET Assay:

    • Wash the cells once with a suitable assay buffer (e.g., HBSS).

    • Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.

    • Measure the baseline BRET signal using a plate reader capable of simultaneously measuring the luminescence from Rluc (around 480 nm) and YFP (around 530 nm).

    • Add your this compound receptor agonist at various concentrations to the wells.

    • Immediately begin measuring the BRET signal kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the Rluc emission for each time point and each agonist concentration.

    • Subtract the baseline BRET ratio (before agonist addition) to obtain the net BRET signal.

    • Plot the net BRET signal as a function of agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Protocol 2: Screening for G Protein-Biased Agonists of the this compound Receptor

This protocol outlines a strategy to identify ligands that activate G protein signaling with reduced β-arrestin recruitment.

Materials:

  • Two separate cell-based assays:

    • An assay to measure the primary G protein signaling pathway of the this compound receptor (e.g., a cAMP assay if it couples to Gs or Gi, or a calcium flux assay if it couples to Gq).

    • A β-arrestin recruitment assay (e.g., the BRET assay described in Protocol 1).

  • A library of potential this compound receptor agonists.

  • A known "unbiased" or full agonist for the this compound receptor to serve as a reference compound.

Methodology:

  • Primary Screening:

    • Screen your compound library in the G protein signaling assay to identify agonists.

    • Generate dose-response curves for all "hit" compounds and determine their potency (EC50) and efficacy (Emax) for G protein activation.

  • Counter-Screening:

    • Take all the confirmed agonists from the primary screen and test them in the β-arrestin recruitment assay.

    • Generate dose-response curves and determine their EC50 and Emax for β-arrestin recruitment.

  • Data Analysis and Bias Calculation:

    • For each compound, including the reference agonist, calculate the "transduction ratio" by dividing its Emax/EC50 for G protein activation by its Emax/EC50 for β-arrestin recruitment.

    • Calculate the "bias factor" for each test compound by taking the logarithm of the ratio of its transduction ratio to the transduction ratio of the reference agonist.

    • Compounds with a significantly positive bias factor are considered G protein-biased.

Protocol 3: Quantifying this compound Receptor Internalization using Fluorescence Microscopy

This protocol details how to visualize and quantify the agonist-induced internalization of the this compound receptor.[14][15][16][17]

Materials:

  • HEK293 cells

  • Expression plasmid for this compound receptor with an N-terminal FLAG or HA tag (for antibody labeling) or fused to a fluorescent protein like GFP (this compound-GFP).

  • Glass-bottom imaging dishes.

  • Primary antibody against the tag (if using a tagged receptor).

  • Fluorescently labeled secondary antibody.

  • Confocal or TIRF microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells expressing the tagged or fluorescently-labeled this compound receptor onto glass-bottom imaging dishes.

    • Allow cells to adhere and grow overnight.

  • Labeling (for tagged receptors):

    • If using a tagged receptor, incubate live cells with the primary antibody against the tag on ice for 30-60 minutes to label the surface-expressed receptors.

    • Wash the cells with cold medium to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody on ice for 30-60 minutes.

    • Wash the cells thoroughly.

  • Imaging and Internalization:

    • Mount the dish on the microscope stage.

    • Acquire baseline images of the cells, focusing on the plasma membrane fluorescence.

    • Add the this compound receptor agonist to the dish.

    • Acquire images at regular intervals (e.g., every 5 minutes) for up to 60 minutes to monitor the movement of the fluorescent signal from the plasma membrane to intracellular vesicles.

  • Data Quantification:

    • Using image analysis software, quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments for each time point.

    • Calculate the percentage of internalized receptor over time.

    • Compare the internalization kinetics in the presence and absence of potential desensitization inhibitors.

Data Presentation

Table 1: Hypothetical Quantitative Comparison of Strategies to Minimize this compound Receptor Desensitization

StrategyParameter MeasuredAgonistResultPercent Change vs. Control
Control (No Inhibitor) β-arrestin Recruitment (BRET EC50)This compound50 nM0%
GRK2/3 Inhibitor (Compound X, 1 µM) β-arrestin Recruitment (BRET EC50)This compound500 nM+900% (potency decrease)
Control (No Inhibitor) Receptor Internalization at 30 minThis compound60%0%
GRK2/3 Inhibitor (Compound X, 1 µM) Receptor Internalization at 30 minThis compound15%-75%
Unbiased Agonist (this compound) Bias Factor-00
G protein-Biased Agonist (Compound Y) Bias Factor-1.5G protein-biased
Unbiased Agonist (this compound) Receptor Internalization at 30 minThis compound60%0%
G protein-Biased Agonist (Compound Y) Receptor Internalization at 30 minCompound Y10%-83%

Visualizations

GPCR_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Xenopsin_R This compound Receptor (Inactive) Agonist->Xenopsin_R Binding Xenopsin_R_Active This compound Receptor (Active) Xenopsin_R->Xenopsin_R_Active Activation G_Protein G Protein (Inactive) Xenopsin_R_Active->G_Protein Coupling GRK GRK Xenopsin_R_Active->GRK Recruits Xenopsin_R_P Phosphorylated Receptor Xenopsin_R_Active->Xenopsin_R_P G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active Activation Signaling Downstream Signaling G_Protein_Active->Signaling Initiates GRK->Xenopsin_R_Active Phosphorylates beta_Arrestin β-Arrestin Xenopsin_R_P->beta_Arrestin Recruits Receptor_Arrestin_Complex Receptor-Arrestin Complex Xenopsin_R_P->Receptor_Arrestin_Complex beta_Arrestin->Xenopsin_R_P Binds Receptor_Arrestin_Complex->G_Protein Uncoupling Internalization Internalization Receptor_Arrestin_Complex->Internalization Promotes

Caption: GPCR Desensitization and Signaling Pathway.

Experimental_Workflow_Biased_Agonist_Screening start Start: Compound Library primary_screen Primary Screen: G Protein Signaling Assay start->primary_screen hits Identify Agonist Hits primary_screen->hits counter_screen Counter-Screen: β-Arrestin Recruitment Assay hits->counter_screen analysis Data Analysis: Calculate Bias Factor counter_screen->analysis g_protein_biased G Protein-Biased Agonists analysis->g_protein_biased Bias Factor > 0 balanced_or_arrestin_biased Balanced or Arrestin-Biased Agonists analysis->balanced_or_arrestin_biased Bias Factor ≤ 0 end End g_protein_biased->end balanced_or_arrestin_biased->end

Caption: Workflow for Biased Agonist Screening.

References

Technical Support Center: Characterizing Xenopsin Signaling Specificity and Investigating Non-Visual Functions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the signaling pathways of Xenopsin, a visual pigment found in protostomes. While this compound's primary role is in phototransduction, this guide addresses how to characterize its G-protein coupling specificity and explore potential non-visual physiological roles, which can be considered "off-target" functions in a broader biological context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary signaling pathway?

A1: this compound is a type of opsin, a G-protein coupled receptor (GPCR), that functions as a visual pigment in the eyes of several protostome species. Upon activation by light, this compound is thought to primarily couple to G-proteins of the Gαi family, and potentially the Gαs family, to initiate a phototransduction cascade.

Q2: What are "off-target" effects in the context of this compound?

A2: Since this compound is an endogenous protein and not a drug, "off-target effects" refer to its potential to activate signaling pathways other than its primary, known visual transduction cascade. This could involve coupling to other G-protein subtypes (e.g., Gαq or Gα12/13) or eliciting non-visual physiological responses in cells or organisms.

Q3: Why is it important to investigate the G-protein coupling specificity of this compound?

A3: Understanding the full range of G-proteins that this compound can interact with is crucial for a complete picture of its biological function. Non-canonical G-protein coupling could lead to light-dependent physiological responses beyond vision, such as regulation of circadian rhythms, metabolism, or cellular proliferation.

Q4: What are some potential non-visual functions of opsins like this compound?

A4: Research on other opsins has revealed a variety of non-visual functions, including roles in temperature sensation, hearing, and circadian photoentrainment.[1][2] Investigating whether this compound has similar roles could uncover novel biological pathways.

Q5: What experimental systems can be used to study this compound signaling?

A5: Heterologous expression systems, such as HEK293 or CHO cells, are commonly used to study the signaling of specific GPCRs like this compound. These cells can be engineered to express this compound and various reporter constructs to measure the activation of different G-protein pathways.

Troubleshooting Guides

This section provides solutions to common issues encountered during the characterization of this compound signaling.

Problem Possible Cause Suggested Solution
High background signal in G-protein activation assays (e.g., BRET, Luciferase) Constitutive (ligand-independent) activity of expressed this compound.- Reduce the amount of this compound expression vector used for transfection.- Use an inverse agonist if one is known for opsins (though less common).- Ensure proper handling and storage of reagents to avoid degradation.
No or low signal upon light stimulation - Inefficient expression or folding of this compound.- Insufficient light stimulus (intensity or wavelength).- Incorrect assay setup or reagent preparation.- Verify this compound expression via Western blot or immunofluorescence.- Optimize the light stimulation conditions (e.g., use a light source with the appropriate wavelength for this compound activation).- Include positive controls for the specific G-protein pathway being assayed (e.g., a known GPCR and its agonist).- Confirm the integrity of all assay reagents.
Inconsistent results between experiments - Variation in cell density or transfection efficiency.- Inconsistent light stimulation.- Cell line instability.- Standardize cell seeding density and transfection protocols.- Use a calibrated light source to ensure consistent stimulation.- Perform regular cell line maintenance and quality control.
Unexpected G-protein coupling profile (e.g., activation of a pathway not previously reported for opsins) - Genuine novel signaling pathway for this compound.- Artifact due to overexpression in a heterologous system.- Crosstalk between signaling pathways.- Confirm the finding with multiple, distinct assay formats (e.g., BRET and a downstream functional assay).- Perform dose-response curves to assess the potency of light-induced activation.- Use pathway-specific inhibitors to confirm the signaling cascade.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize this compound's G-protein coupling specificity.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This protocol is for determining which G-protein subtypes (Gαi, Gαs, Gαq, Gα12/13) are activated by this compound in live cells.

Principle: BRET is a proximity-based assay that measures the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP). In this setup, the Gα subunit is fused to Rluc and the Gγ subunit is fused to YFP. In the inactive G-protein trimer, Rluc and YFP are in close proximity, resulting in a high BRET signal. Upon GPCR activation, the Gα-GDP to Gα-GTP exchange leads to the dissociation of the Gα and Gβγ subunits, causing a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression plasmids:

    • This compound (in a mammalian expression vector)

    • Gα-Rluc (for each Gα subtype to be tested)

    • Gγ-YFP

  • Cell culture reagents

  • Transfection reagent

  • Coelenterazine h (BRET substrate)

  • White, clear-bottom 96-well plates

  • Luminometer with two emission filters (e.g., 475 nm for Rluc and 530 nm for YFP)

  • Light source for stimulation

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with the this compound, Gα-Rluc, Gβ, and Gγ-YFP plasmids. Include a control group transfected with an empty vector instead of the this compound plasmid.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Wash the cells once with a buffered saline solution (e.g., PBS).

    • Add the BRET substrate Coelenterazine h (final concentration 5 µM) to each well.

    • Incubate in the dark for 5-10 minutes.

  • BRET Measurement:

    • Measure the baseline luminescence at 475 nm and 530 nm for each well.

    • Expose the cells to a light stimulus of the appropriate wavelength and intensity to activate this compound.

    • Immediately after stimulation, measure the luminescence at 475 nm and 530 nm again.

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 475 nm).

    • Determine the change in BRET ratio upon light stimulation. A significant decrease in the BRET ratio indicates activation of the specific G-protein subtype.

Protocol 2: CRE-Luciferase Reporter Assay for Gαs and Gαi Signaling

This protocol measures the activation of Gαs and Gαi pathways by monitoring the downstream production of cAMP.

Principle:

  • Gαs activation: Leads to an increase in intracellular cAMP, which binds to and activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), which binds to cAMP Response Elements (CRE) in the promoter of a reporter gene (e.g., firefly luciferase), driving its expression.

  • Gαi activation: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this, cells are first stimulated with forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP. Activation of a Gαi-coupled receptor will then cause a measurable decrease in the forskolin-induced luciferase signal.

Materials:

  • HEK293 cells

  • Expression plasmids:

    • This compound

    • CRE-luciferase reporter

    • A constitutively active Renilla luciferase plasmid (for normalization)

  • Cell culture reagents

  • Transfection reagent

  • Forskolin (for Gαi assay)

  • Luciferase assay reagent (e.g., Dual-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed and co-transfect HEK293 cells with the this compound, CRE-luciferase, and Renilla luciferase plasmids in a 96-well plate.

  • Incubation: Incubate for 24-48 hours.

  • Cell Treatment:

    • For Gαs assay:

      • Wash the cells with serum-free medium.

      • Expose to light stimulus.

      • Incubate for 3-6 hours.

    • For Gαi assay:

      • Wash the cells with serum-free medium.

      • Pre-treat with forskolin (final concentration ~10 µM) for 15-30 minutes.

      • Expose to light stimulus in the continued presence of forskolin.

      • Incubate for 3-6 hours.

  • Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • For the Gαs assay, an increase in the normalized luciferase signal upon light stimulation indicates activation.

    • For the Gαi assay, a decrease in the forskolin-induced normalized luciferase signal upon light stimulation indicates activation.

Quantitative Data Summary

The following table presents hypothetical data from BRET assays to illustrate how the G-protein coupling profile of this compound can be summarized. The values represent the percentage decrease in the BRET signal upon light stimulation, indicating the extent of G-protein activation.

Gα Subtype This compound (% BRET Decrease) Positive Control (% BRET Decrease) Negative Control (% BRET Decrease)
Gαi 45 ± 550 ± 42 ± 1
Gαs 25 ± 348 ± 63 ± 2
Gαq 5 ± 255 ± 71 ± 1
Gα12/13 3 ± 142 ± 52 ± 1

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflows

Xenopsin_Signaling_Pathway Light Light This compound This compound Light->this compound activates G_protein Gαi/sβγ This compound->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase regulates cAMP cAMP Adenylyl_Cyclase->cAMP produces Downstream Downstream Signaling (e.g., PKA activation) cAMP->Downstream

Caption: Canonical signaling pathway of this compound.

BRET_Assay_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect Co-transfect with this compound, Gα-Rluc, Gβ, and Gγ-YFP plasmids seed_cells->transfect incubate Incubate for 24-48 hours transfect->incubate add_substrate Add Coelenterazine h incubate->add_substrate measure_baseline Measure baseline BRET add_substrate->measure_baseline stimulate Light Stimulation measure_baseline->stimulate measure_post Measure post-stimulation BRET stimulate->measure_post analyze Analyze change in BRET ratio measure_post->analyze end End analyze->end

Caption: Experimental workflow for the BRET-based G-protein activation assay.

Troubleshooting_Workflow start No/Low Signal in Assay check_expression Verify this compound expression (Western blot/IF) start->check_expression expression_ok Expression OK? check_expression->expression_ok optimize_transfection Optimize transfection protocol expression_ok->optimize_transfection No check_stimulus Check light source (wavelength/intensity) expression_ok->check_stimulus Yes optimize_transfection->start stimulus_ok Stimulus OK? check_stimulus->stimulus_ok calibrate_source Calibrate/change light source stimulus_ok->calibrate_source No check_reagents Validate assay reagents with positive controls stimulus_ok->check_reagents Yes calibrate_source->start reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare fresh reagents reagents_ok->prepare_fresh No contact_support Consult further technical support reagents_ok->contact_support Yes prepare_fresh->start

Caption: Troubleshooting workflow for no or low signal in this compound signaling assays.

References

Technical Support Center: Enhancing Xenopsin Stability for Chronic In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Xenopsin for chronic in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the in vivo application of this compound and its analogs, with a focus on stability and degradation.

Issue 1: Rapid In Vivo Clearance and Loss of this compound Activity

  • Question: My this compound peptide appears to be rapidly degraded after administration, leading to a short duration of action. What are the likely causes and how can I mitigate this?

  • Answer: Native this compound, like many small peptides, is susceptible to rapid degradation by endogenous proteases and peptidases, as well as clearance by the kidneys. To enhance its stability, consider the following strategies:

    • Chemical Modifications:

      • N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from exopeptidases (aminopeptidases and carboxypeptidases) that cleave amino acids from the ends of the peptide chain.

      • D-Amino Acid Substitution: Replacing L-amino acids at known or predicted cleavage sites with their D-isomers can significantly increase resistance to enzymatic degradation, as proteases are stereospecific.

      • Cyclization: Head-to-tail or side-chain cyclization can create a more rigid structure that is less accessible to proteases.

    • Conjugation Strategies:

      • PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from proteases and reduce renal clearance.

      • Lipidation: The addition of a fatty acid moiety can promote binding to serum albumin, a long-lived plasma protein, thereby extending the peptide's circulation half-life.

Issue 2: Difficulty in Assessing the Stability and Degradation Products of this compound Analogs

  • Question: I have created several modified this compound analogs, but I am unsure how to reliably assess their stability and identify degradation products. What methods can I use?

  • Answer: A systematic approach to stability assessment is crucial. We recommend a combination of in vitro and in vivo methods:

    • In Vitro Plasma/Serum Stability Assay: This is a primary screening tool to determine the half-life of your this compound analogs in plasma or serum from the animal model you intend to use. This assay involves incubating the peptide with plasma and analyzing the amount of intact peptide remaining over time using methods like HPLC or LC-MS.

    • Identification of Degradation Products: Mass Spectrometry (MS) is a powerful tool for identifying the fragments generated upon degradation. By analyzing the mass of the degradation products, you can pinpoint the cleavage sites in the this compound sequence, providing valuable information for further optimization.

    • In Vivo Pharmacokinetic (PK) Studies: For lead candidates, in vivo PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile. This involves administering the peptide to an animal model and collecting blood samples at various time points to determine the concentration-time profile and calculate key PK parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).

Issue 3: Altered Biological Activity or Receptor Binding of Stabilized this compound Analogs

  • Question: After modifying this compound to improve stability, I am observing reduced biological activity. What could be the cause and how can I address it?

  • Answer: Modifications aimed at enhancing stability can sometimes interfere with the peptide's ability to bind to its receptor.

    • Steric Hindrance: Large modifications like PEGylation can sterically hinder the interaction between this compound and its receptor. It is important to consider the site of conjugation and the size of the PEG chain.

    • Conformational Changes: Modifications can alter the three-dimensional structure of the peptide, which may be critical for receptor recognition.

    • Troubleshooting Steps:

      • Receptor Binding Assays: Perform competitive binding assays to determine the binding affinity (Ki or IC50) of your modified analogs to the this compound receptor and compare it to the unmodified peptide.

      • Structure-Activity Relationship (SAR) Studies: Systematically evaluate different modifications and their positions to identify analogs that retain high receptor affinity while exhibiting improved stability.

      • Molecular Modeling: Computational modeling can help predict how different modifications might affect the peptide's conformation and its interaction with the receptor.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides like this compound in vivo? A1: Peptides are primarily degraded by proteolysis, which is the enzymatic cleavage of peptide bonds. This can be carried out by a wide range of proteases and peptidases present in the blood, tissues, and within cells. The specific cleavage sites are determined by the amino acid sequence of the peptide. For this compound, which is structurally related to Neurotensin, cleavage is likely to occur at sites with basic amino acid residues.

Q2: Can stabilizing modifications increase the immunogenicity of this compound? A2: Yes, modifications can potentially alter the immunogenic profile of a peptide.[1] While PEGylation is often used to reduce immunogenicity, in some cases, antibodies against PEG can form.[2][3] The introduction of non-native sequences or chemical linkers can create new epitopes that may be recognized by the immune system.[4][5] It is advisable to assess the immunogenic potential of lead candidates in appropriate in vivo models.

Q3: How do I choose the best stabilization strategy for my specific research needs? A3: The optimal strategy depends on several factors, including the desired duration of action, the target tissue, and the acceptable level of modification. For initial screening, simpler modifications like N- and C-terminal capping are a good starting point. For a significant extension of half-life for chronic studies, more advanced techniques like PEGylation, lipidation, or the development of more complex analogs may be necessary. A tiered approach, starting with in vitro stability screening followed by in vivo characterization of promising candidates, is recommended.

Q4: Are there any potential adverse effects associated with PEGylation? A4: While generally considered safe, PEGylation can have some drawbacks. These may include the formation of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated peptide, and in rare cases, hypersensitivity reactions.[6][7][8] There have also been reports of vacuolation (the formation of vacuoles) in cells of certain tissues following the administration of some PEGylated proteins.[6]

Data Presentation

The following table summarizes the pharmacokinetic parameters of native Neurotensin and various stabilized analogs. As this compound is a Neurotensin-related peptide, this data provides a valuable reference for the potential impact of different stabilization strategies.

Peptide/AnalogModification(s)Half-life (t½)Reference
Neurotensin(8-13)Unmodified~2 min[5]
JMV5296Reduced amide bond at Lys⁸-Lys⁹, Silaproline at position 10, Trimethylsilylalanine at position 13> 20 hours (in rat plasma)[7][9][10]
CR-01-64Macrocyclization between Lys⁸ and Trp¹¹> 24 hours (in plasma)[5]
Analog with β³hLys⁸ and 6-OH-Tic¹¹β³-homo-Lysine at position 8, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 11> 24 hours (in plasma)[11]
[⁹⁹mTc] labeled NT analogsVarious modifications including reduced bonds and N-methylationIncreased stability correlated with higher tumor uptake[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound and its analogs in plasma.

Materials:

  • This compound or this compound analog stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Plasma from the relevant species (e.g., rat, mouse), collected with an anticoagulant (e.g., K₂EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Thaw the plasma on ice.

  • Pre-warm the plasma to 37°C.

  • Spike the this compound analog into the plasma to a final concentration of 1-10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution.

  • Vortex the samples to precipitate the plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and analyze the concentration of the intact peptide using a validated HPLC or LC-MS/MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a stabilized this compound analog in a rodent model.[12][13][14][15][16]

Materials:

  • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Sterile, formulated this compound analog solution for injection

  • Syringes and needles appropriate for the route of administration

  • Blood collection tubes (e.g., containing K₂EDTA)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer the this compound analog to the animals via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection). Record the exact time of administration.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.

Mandatory Visualization

Signaling Pathways

Xenopsin_Gai_Signaling cluster_membrane Cell Membrane This compound This compound Xenopsin_R This compound Receptor (GPCR) This compound->Xenopsin_R Binds G_protein Heterotrimeric G-protein (Gαiβγ) Xenopsin_R->G_protein Activates Gai_GTP Gαi-GTP G_protein->Gai_GTP G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase Gai_GTP->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression

Caption: this compound Gαi Signaling Pathway.

Xenopsin_Gas_Signaling cluster_membrane Cell Membrane This compound This compound Xenopsin_R This compound Receptor (GPCR) This compound->Xenopsin_R Binds G_protein Heterotrimeric G-protein (Gαsβγ) Xenopsin_R->G_protein Activates Gas_GTP Gαs-GTP G_protein->Gas_GTP G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase Gas_GTP->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression

Caption: this compound Gαs Signaling Pathway.

Experimental Workflow

Stability_Enhancement_Workflow start Start: Unstable this compound Peptide design Design Stabilized Analogs (e.g., N/C-capping, D-amino acids, PEGylation) start->design synthesis Peptide Synthesis & Purification design->synthesis invitro_stability In Vitro Plasma Stability Assay synthesis->invitro_stability receptor_binding Receptor Binding Assay synthesis->receptor_binding decision1 Stable & Active? invitro_stability->decision1 receptor_binding->decision1 decision1->design No invivo_pk In Vivo Pharmacokinetic Study decision1->invivo_pk Yes efficacy_study Chronic In Vivo Efficacy Study invivo_pk->efficacy_study end End: Stable & Efficacious This compound Analog efficacy_study->end

Caption: Workflow for Developing Stable this compound Analogs.

References

Quality control and purity assessment of synthetic Xenopsin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the quality control and purity assessment of synthetic Xenopsin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its key characteristics?

Synthetic this compound is a chemically synthesized version of the naturally occurring octapeptide, originally isolated from the skin of the African clawed frog, Xenopus laevis. It is a potent vasoconstrictor and also exhibits a range of other biological activities, primarily through its interaction with G-protein coupled receptors. The primary amino acid sequence of this compound is pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu-OH.

Q2: Which analytical methods are recommended for assessing the quality and purity of synthetic this compound?

The three primary analytical methods for comprehensive quality control of synthetic this compound are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of the peptide by separating it from various impurities.[1][2][3] Purity is typically assessed by UV detection at 210–220 nm, where the peptide bond absorbs light.[2]

  • Mass Spectrometry (MS): This technique is essential for confirming the identity of the synthetic peptide by verifying its molecular weight.[4] Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence.

  • Amino Acid Analysis (AAA): This method is used to determine the amino acid composition of the peptide and to quantify the net peptide content (NPC).[][6][7] NPC accounts for non-peptidic materials like water and counter-ions.

Data Presentation

Table 1: Physicochemical Properties of Synthetic this compound
PropertyValue
Amino Acid SequencepGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu
Molecular FormulaC48H74N12O9
Average Molecular Weight987.18 g/mol
Monoisotopic Molecular Weight986.5746 g/mol
Theoretical Isoelectric Point (pI)10.78
Table 2: Theoretical Amino Acid Composition of this compound
Amino AcidCodeCountMole Percent (%)
Pyroglutamic AcidpGlu112.5
GlycineGly112.5
LysineLys112.5
ArginineArg112.5
ProlinePro112.5
TryptophanTrp112.5
IsoleucineIle112.5
LeucineLeu112.5

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

Q: My HPLC chromatogram shows unexpected peaks. What could be the cause?

A: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Synthesis-related impurities: These can include deletion sequences (missing one or more amino acids), insertion sequences (containing an extra amino acid), or peptides with incomplete deprotection of side chains.

  • Peptide degradation: Oxidation of sensitive residues like Tryptophan, or deamidation of any potential Asparagine or Glutamine residues (not present in this compound, but relevant for other peptides) can lead to new peaks.

  • System or solvent contamination: Ghost peaks can be introduced from the mobile phase, contaminated glassware, or carryover from previous injections.[8][9] Running a blank gradient can help identify these.

  • Peptide aggregation: The formation of dimers or higher-order aggregates can result in broader peaks or the appearance of new, earlier-eluting peaks.

Q: The peak for my this compound peptide is broad or shows tailing/fronting. How can I improve the peak shape?

A: Poor peak shape can be due to a few factors:

  • Column overload: Injecting too much peptide can lead to peak broadening and fronting. Try reducing the injection volume or the sample concentration.

  • Strong injection solvent: If the sample is dissolved in a solvent significantly stronger (more organic content) than the initial mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary interactions: The peptide may be interacting with the silica backbone of the column. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase to minimize these interactions.

  • Column degradation: An old or poorly maintained column can lead to poor peak shapes. Try flushing the column or replacing it if necessary.

Guide 2: Solubility and Aggregation Issues

Q: My synthetic this compound is difficult to dissolve. What should I do?

A: this compound has a high isoelectric point (pI), indicating it is a basic peptide. Therefore, it will be most soluble in acidic solutions.

  • Start with an acidic solvent: Try dissolving the peptide in a small amount of 0.1% aqueous acetic acid or 0.1% TFA.[11]

  • Sonication: Gentle sonication can help to break up small particles and enhance solubilization.[11]

  • Organic Solvents: If the peptide is still insoluble, you can try dissolving it in a small amount of an organic solvent like acetonitrile or DMSO, and then slowly dilute it with your aqueous buffer.[11][12] Be aware of the tolerance of your downstream application to these organic solvents.

Q: I suspect my this compound is aggregating. How can I confirm this and what can be done to prevent it?

A: Aggregation is a common issue with synthetic peptides and can be influenced by factors like pH, temperature, and concentration.[13][14][15]

  • Confirmation: Aggregation can sometimes be observed as visible precipitates or cloudiness in the solution.[16] Analytically, size-exclusion chromatography (SEC-HPLC) can be used to detect the presence of dimers and higher-order aggregates.[15][17] In RP-HPLC, aggregation may manifest as broad or unexpected peaks.

  • Prevention:

    • pH and Buffer: Maintain the pH of the solution at least one to two units away from the peptide's pI. For this compound (pI ~10.78), an acidic buffer is recommended.

    • Concentration: Work with the lowest feasible concentration of the peptide.

    • Additives: In some cases, the addition of small amounts of organic solvents or arginine can help to reduce aggregation.[13]

    • Storage: Store the peptide lyophilized at -20°C or below. For solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.

Guide 3: Mass Spectrometry Data Interpretation

Q: The observed molecular weight in my mass spectrum does not match the theoretical weight of this compound. What could be the reason?

A: Several factors can lead to a discrepancy between the observed and theoretical molecular weight:

  • Adduct formation: The peptide may have formed adducts with salts (e.g., Na+, K+) or solvents present in the sample, leading to a higher observed mass.

  • Incomplete deprotection: If protecting groups from the synthesis process were not completely removed, the observed mass will be higher than the theoretical mass.

  • Modifications: Oxidation of the Tryptophan residue will result in a +16 Da mass shift for each oxidation event.

  • Incorrect charge state assignment: Ensure that the software has correctly assigned the charge state of the ion, as an incorrect assignment will lead to an incorrect calculated mass.

  • Synthesis errors: In rare cases, an incorrect amino acid may have been incorporated during synthesis, leading to a different molecular weight. MS/MS sequencing can help to identify such errors.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Assessment
  • Column: C18 stationary phase, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. The exact gradient may need to be optimized for your specific system and column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Mass Spectrometry for Identity Confirmation
  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation (ESI): The sample can often be infused directly from the HPLC eluent. Alternatively, dissolve the peptide in 50% acetonitrile/50% water with 0.1% formic acid to a concentration of 10-100 pmol/µL.

  • Sample Preparation (MALDI): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the MALDI target plate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of this compound (e.g., m/z 400-1200 for ESI to observe multiply charged ions).

  • Data Analysis: Deconvolute the spectrum (for ESI) to determine the monoisotopic molecular weight. Compare the observed mass to the theoretical monoisotopic mass of this compound (986.5746 Da). For sequence verification, perform MS/MS on the parent ion and compare the fragmentation pattern to the theoretical fragments of the this compound sequence.[18][19]

Protocol 3: Amino Acid Analysis for Net Peptide Content
  • Hydrolysis: Accurately weigh a sample of the synthetic this compound and hydrolyze it in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube. This breaks the peptide bonds to release the individual amino acids.

  • Derivatization: The liberated amino acids are then derivatized to make them detectable. A common method is pre-column derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC.

  • Detection: The derivatized amino acids are detected by fluorescence.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known concentration of an amino acid standard mixture that has been similarly derivatized.[6][7][20]

  • Calculation of Net Peptide Content (NPC): The NPC is calculated by comparing the total weight of the quantified amino acids to the initial weight of the lyophilized peptide sample.

Mandatory Visualizations

Xenopsin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effectors Downstream Effectors This compound This compound Xenopsin_Receptor This compound Receptor (GPCR) This compound->Xenopsin_Receptor Binds G_alpha_i Gαi Xenopsin_Receptor->G_alpha_i Activates G_beta_gamma Gβγ G_alpha_i->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Simplified signaling pathway of this compound via the Gαi subunit.

Purity_Assessment_Workflow Start Synthetic This compound Sample Dissolution Dissolve in Appropriate Solvent Start->Dissolution HPLC RP-HPLC Analysis (Purity) Dissolution->HPLC MS Mass Spectrometry (Identity) Dissolution->MS AAA Amino Acid Analysis (Net Peptide Content) Dissolution->AAA Purity_Check Purity > 95%? HPLC->Purity_Check Identity_Check Correct Mass? MS->Identity_Check NPC_Check Acceptable NPC? AAA->NPC_Check Purity_Check->Identity_Check Yes Fail QC Fail (Further Purification/ Re-synthesis) Purity_Check->Fail No Identity_Check->NPC_Check Yes Identity_Check->Fail No Pass QC Pass NPC_Check->Pass Yes NPC_Check->Fail No

Caption: Experimental workflow for this compound quality control.

Troubleshooting_Logic Start Experimental Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Solubility Poor Solubility or Precipitation Issue_Type->Solubility Solubility HPLC_Issue Unexpected HPLC Results Issue_Type->HPLC_Issue HPLC MS_Issue Incorrect Mass in MS Issue_Type->MS_Issue MS Solubility_Action Check pH (use acidic buffer) Test different solvents Sonciate sample Solubility->Solubility_Action HPLC_Action Check for impurities Optimize gradient Run blank injection Check for aggregation HPLC_Issue->HPLC_Action MS_Action Check for adducts Look for modifications (+16 Da) Verify charge state Consider MS/MS for sequence MS_Issue->MS_Action

Caption: Troubleshooting decision tree for synthetic this compound analysis.

References

Xenopsin-Mediated Biological Responses: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Xenopsin-mediated biological responses. The information is presented in a question-and-answer format, with a focus on practical solutions for common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Xenin and Neurotensin?

A: this compound is an octapeptide originally isolated from the skin of the African clawed frog (Xenopus laevis).[1][2] Its human equivalent is a 25-amino acid peptide called Xenin.[3][4] Both this compound and Xenin are structurally and functionally related to Neurotensin (NT), a 13-amino acid neuropeptide.[3][4][5] This family of peptides exerts a wide range of biological effects by acting on neurotensin receptors.[3][4][5][6]

Q2: What are the primary receptors for this compound and its analogs?

A: this compound and its related peptides primarily mediate their effects through G protein-coupled receptors (GPCRs), specifically the neurotensin receptors.[3][4][5][6] There are three main subtypes:

  • Neurotensin Receptor 1 (NTSR1): A high-affinity receptor that couples to multiple G proteins (Gq, Gs, Gi) to initiate diverse downstream signaling cascades.[7][8] Most of the well-characterized physiological effects of neurotensin are mediated through NTSR1.[3]

  • Neurotensin Receptor 2 (NTSR2): A low-affinity receptor that can also mediate peptide internalization.

  • Neurotensin Receptor 3 (NTSR3 or Sortilin): A single transmembrane domain protein that is structurally distinct from the GPCR family.

Q3: What are the main signaling pathways activated by this compound-related peptides?

A: Upon binding to NTSR1, this compound-related peptides can activate several key signaling pathways, leading to varied cellular responses. The promiscuous coupling of NTSR1 to different G proteins is a major source of this complexity.[8]

  • Gq Pathway: Activation of Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9]

  • Gs Pathway: Coupling to Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

  • Gi Pathway: Conversely, Gi protein coupling inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

  • β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[8][10][11]

II. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and related peptides.

A. Variability in Cellular Responses

Q: We are observing high variability in our cell-based assays (e.g., calcium mobilization, cAMP) in response to this compound/Xenin. What are the potential causes and solutions?

A: Variability in in vitro assays with peptide ligands is a common challenge. Several factors can contribute to this issue:

Potential Cause Explanation Troubleshooting Steps
Peptide Stability and Degradation Peptides are susceptible to degradation by proteases in serum-containing media and can be unstable in solution over time, affecting their effective concentration.[12] Amino acid composition, pH, and temperature all influence stability.[13]1. Reconstitution and Storage: Reconstitute lyophilized peptides in sterile, nuclease-free water or an appropriate buffer. Aliquot into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[14] 2. Assay Conditions: For functional assays, consider using serum-free media or a buffer system to minimize enzymatic degradation. Prepare fresh dilutions of the peptide for each experiment. 3. Handling: Allow peptide vials to equilibrate to room temperature before opening to prevent condensation. For peptides containing Cys, Met, or Trp, use oxygen-free solvents to prevent oxidation.[14][15]
Receptor Desensitization and Internalization Prolonged or repeated exposure to agonists can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent uncoupling from G proteins (desensitization) and removal from the cell surface (internalization).[10] This reduces the number of available receptors for subsequent stimulation.1. Time-Course Experiments: Determine the optimal stimulation time to capture the peak response before significant desensitization occurs. 2. Ligand Washout: After stimulation, ensure complete removal of the agonist, especially in sequential addition assays. 3. Recovery Period: If re-stimulating cells, allow for a sufficient recovery period in agonist-free media for receptor recycling to the cell surface.
Cell Line and Receptor Expression Levels The density of neurotensin receptors on the cell surface can vary between cell lines and even between passages of the same cell line. Overexpression systems can sometimes lead to altered signaling compared to endogenous expression.1. Cell Line Authentication: Regularly authenticate your cell line. 2. Passage Number: Use cells within a consistent and low passage number range for all experiments. 3. Receptor Expression Analysis: If possible, quantify receptor expression levels (e.g., via radioligand binding or flow cytometry) to correlate with functional responses.
Assay-Specific Technical Issues Inconsistent cell seeding density, variations in dye loading for fluorescent assays, or issues with reagent stability can all contribute to variability.1. Consistent Cell Seeding: Ensure a uniform cell monolayer by optimizing seeding density and technique. 2. Dye Loading: For calcium or membrane potential assays, optimize dye concentration and incubation time and temperature.[16] 3. Control Compounds: Always include positive and negative controls to monitor assay performance and normalize data.
B. Low or No Signal in Functional Assays

Q: We are not observing a significant response in our calcium mobilization assay after applying this compound/Xenin. What should we check?

A: A lack of signal in a calcium mobilization assay can stem from several factors related to the ligand, the cells, or the assay itself.

Potential Cause Explanation Troubleshooting Steps
Incorrect G Protein Coupling The cell line may not endogenously express the Gq protein required for the PLC-IP3-calcium signaling pathway. NTSR1 can couple to multiple G proteins.1. Check Literature: Verify that NTSR1 couples to Gq in your chosen cell line. 2. Promiscuous G Proteins: Consider co-transfecting a promiscuous G protein subunit, such as Gα15 or Gα16, which can couple a variety of GPCRs to the calcium pathway.
Peptide Inactivity The peptide may have degraded or was improperly synthesized.1. Confirm Peptide Integrity: Verify the mass and purity of the peptide (e.g., via mass spectrometry and HPLC). 2. Use a Positive Control: Test a known agonist for the neurotensin receptor, such as Neurotensin itself, to confirm that the receptor and signaling pathway are functional.
Suboptimal Assay Conditions The concentration of the peptide may be too low, or the assay buffer may be interfering with the signal.1. Dose-Response Curve: Perform a full dose-response curve to ensure you are testing an appropriate concentration range. 2. Buffer Composition: Ensure the assay buffer is compatible with the assay and does not contain components that quench fluorescence or interfere with receptor binding. For calcium assays, the buffer must contain calcium.
Fluorescent Dye Issues Incomplete dye loading, dye extrusion from cells, or phototoxicity can lead to a poor signal-to-noise ratio.1. Optimize Dye Loading: Adjust dye concentration, incubation time, and temperature.[16] 2. Use Probenecid: Include probenecid in the assay buffer to inhibit organic anion transporters that can pump the dye out of the cells. 3. Minimize Light Exposure: Reduce the intensity and duration of excitation light to prevent photobleaching and phototoxicity.

III. Data Presentation

Quantitative Parameters for Neurotensin Receptor Ligands

The following table summarizes representative binding affinity (Kd) and functional potency (EC50) values for Neurotensin. Data for this compound and Xenin are less commonly reported but are expected to have similar affinities for NTSR1. Note that these values can vary significantly depending on the experimental system (e.g., cell line, tissue preparation, assay conditions).

LigandReceptor/TissueAssay TypeParameterValueReference
NeurotensinHuman Substantia NigraRadioligand BindingKd0.26 nM (high affinity), 4.3 nM (low affinity)[17]
NeurotensinChicken TissuesRadioligand BindingKd~20 pM[18]
Neurotensin (8-13)DMPC LiposomeReceptor BindingAffinitySimilar to Neurotensin (8-13) fragment[19]

Note: EC50 values are highly dependent on the specific functional assay, cell type, and receptor expression level.

IV. Experimental Protocols & Visualizations

A. This compound/Neurotensin Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound/Xenin binding to the Neurotensin Receptor 1 (NTSR1).

Gq_Signaling This compound This compound/ Xenin NTSR1 NTSR1 This compound->NTSR1 Binds Gq Gq NTSR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Gq-protein coupled signaling pathway for this compound.

Gs_Gi_Signaling This compound This compound/ Xenin NTSR1 NTSR1 This compound->NTSR1 Gs Gs NTSR1->Gs Gi Gi NTSR1->Gi AC Adenylyl Cyclase Gs->AC + Gi->AC - ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Gs and Gi-protein coupled signaling pathways for this compound.

Desensitization_Workflow Agonist Agonist (this compound) NTSR1 Active NTSR1 Agonist->NTSR1 Binds & Activates GRK GRK NTSR1->GRK Recruits P_NTSR1 Phosphorylated NTSR1 GRK->NTSR1 Phosphorylates Arrestin β-Arrestin P_NTSR1->Arrestin Recruits Uncoupling G Protein Uncoupling (Desensitization) Arrestin->Uncoupling Internalization Clathrin-mediated Internalization Arrestin->Internalization

Caption: Receptor desensitization and internalization workflow.

B. Protocol: Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium changes in response to this compound/Xenin in a 96-well format using a fluorescent plate reader.

Materials:

  • Cells expressing NTSR1 (e.g., CHO-K1 or HEK293 cells)

  • 96-well black-walled, clear-bottom cell culture plates

  • This compound or Xenin peptide stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (typically 40,000–80,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-8 AM and Pluronic F-127 in HBSS with HEPES and probenecid.

    • Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Plate Preparation:

    • Prepare a separate 96-well plate with serial dilutions of the this compound/Xenin peptide at 2x the final desired concentration in HBSS with HEPES. Include appropriate vehicle and positive controls.

  • Calcium Flux Measurement:

    • Set the fluorescent plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler should then add 100 µL of the peptide solution from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔRFU against the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

C. Protocol: cAMP Measurement Assay (for Gi-coupled signaling)

This protocol outlines the measurement of decreased cAMP levels in response to this compound/Xenin in cells where NTSR1 couples to Gi.

Materials:

  • Cells expressing NTSR1 (e.g., CHO-K1 or HEK293 cells)

  • 384-well white, opaque cell culture plates

  • This compound or Xenin peptide stock solution

  • Forskolin

  • cAMP detection kit (e.g., HTRF or luminescence-based)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well plate and incubate to form a confluent monolayer.

  • Compound Addition:

    • Prepare serial dilutions of the this compound/Xenin peptide.

    • Add the peptide dilutions to the appropriate wells.

  • Stimulation:

    • Add a fixed concentration of Forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels. The final concentration of Forskolin should be determined during assay optimization (typically in the low micromolar range).

    • Incubate for the optimized time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

    • Follow the manufacturer's instructions for adding the detection reagents (e.g., labeled cAMP and antibody).

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

  • Signal Measurement:

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible or luminometer). The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis:

    • Generate a cAMP standard curve according to the kit instructions.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of Forskolin-stimulated cAMP production.

References

Best practices for storing and handling Xenopsin peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Xenopsin peptides. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for storing lyophilized this compound peptides?

For maximal stability, lyophilized this compound peptides should be stored at low temperatures. For short-to-medium-term storage (weeks to months), -20°C is recommended. For long-term storage (months to years), storing at -80°C is the best practice to prevent degradation.[1][2][3] Dry peptides are generally stable at room temperature for short periods (days to weeks), which is sufficient for shipping, but prolonged exposure to ambient temperatures should be avoided.[1][2][4]

2. How should I store this compound peptides once they are reconstituted in a solvent?

Storing peptides in solution is not recommended for long periods as they are less stable than in their lyophilized form.[1] If you must store reconstituted this compound, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] These aliquots should be stored at -20°C or, preferably, -80°C. For short-term storage (up to a week), a refrigerated temperature of 4°C may be acceptable, provided the solution's pH is maintained between 5 and 6 and it is sterile.[2]

3. What is the best way to reconstitute lyophilized this compound peptides?

Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, as peptides are often hygroscopic.[1][2] The choice of solvent will depend on the peptide's amino acid sequence and your experimental needs. For many peptides, sterile, distilled water is a suitable solvent. If solubility is an issue, a small amount of a weak acid like 0.1% acetic acid can be used. For highly hydrophobic peptides, a small amount of an organic solvent such as DMSO may be necessary to initially dissolve the peptide, followed by dilution with your aqueous buffer.[5][6] When reconstituting, gently swirl or vortex the vial to dissolve the peptide; avoid vigorous shaking, which can cause aggregation.[7]

4. Which amino acids in a this compound peptide sequence are most susceptible to degradation?

Certain amino acid residues are more prone to degradation than others. Peptides containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) have a more limited shelf-life, especially when in solution.[1] Cys, Met, and Trp are susceptible to oxidation.[7] Asn and Gln can undergo deamidation. Therefore, if your this compound analog contains these residues, extra care should be taken during storage and handling, such as using oxygen-free solvents for reconstitution.[6][7]

Troubleshooting Guides

Problem: My this compound peptide won't dissolve.

  • Initial Assessment: First, ensure you have allowed the lyophilized peptide to come to room temperature before adding a solvent. Also, confirm that you are using a solvent appropriate for the peptide's properties.

  • Solution Steps:

    • Review the Amino Acid Sequence: Analyze the sequence for the presence of hydrophobic and charged residues. A high proportion of hydrophobic residues may require an organic solvent.

    • Try a Different Solvent: If the peptide is not soluble in water, try a small amount of 0.1% acetic acid for basic peptides or 0.1% ammonium hydroxide for acidic peptides. For very hydrophobic peptides, dissolve first in a minimal amount of DMSO, then slowly add your aqueous buffer while mixing.[5][6]

    • Gentle Warming and Sonication: Brief warming to around 40°C or sonication can aid in dissolving stubborn peptides.[6]

    • Check for Aggregation: If the solution appears cloudy or contains particulates after attempting to dissolve, the peptide may be aggregating. Centrifuge the solution to pellet any insoluble material before use.

Problem: I am seeing a loss of biological activity in my this compound experiments.

  • Initial Assessment: A loss of activity can be due to peptide degradation or improper handling. Review your storage and handling procedures.

  • Solution Steps:

    • Storage Conditions: Confirm that the peptide has been stored at the correct temperature and protected from light. Avoid using a frost-free freezer due to temperature fluctuations during defrost cycles.[2]

    • Freeze-Thaw Cycles: Ensure that the peptide solution has not been subjected to multiple freeze-thaw cycles. Always prepare single-use aliquots.[2]

    • Oxidation: If the this compound sequence contains susceptible amino acids like Cys, Met, or Trp, oxidation may have occurred. Consider preparing fresh solutions with oxygen-free solvents.[6][7]

    • pH of Solution: Peptides are most stable in a slightly acidic to neutral pH range (typically pH 5-7). Storing in alkaline solutions (pH > 8) can accelerate degradation.

    • Purity and Integrity: If possible, verify the purity and integrity of your peptide stock using analytical techniques like HPLC or mass spectrometry.

Quantitative Data Summary

ConditionLyophilized Peptide StabilityReconstituted Peptide Stability (in sterile buffer, pH 5-6)
-80°C Several yearsSeveral weeks to months (avoid freeze-thaw)
-20°C Months to yearsWeeks (avoid freeze-thaw)
4°C Weeks to monthsUp to one week
Room Temperature Days to weeksNot recommended (rapid degradation)

Note: The stability of peptides in solution is highly sequence-dependent. Peptides containing Cys, Met, Trp, Asn, or Gln will have shorter shelf lives in solution.[1][2]

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound Peptide

  • Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for 15-20 minutes.

  • Solvent Selection: Choose an appropriate sterile solvent based on the peptide's properties (e.g., sterile distilled water, 0.1% acetic acid, or DMSO for highly hydrophobic peptides).

  • Reconstitution: Using a sterile syringe, add the desired volume of solvent to the vial.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking. If necessary, brief sonication can be applied.

  • Aliquoting: Immediately aliquot the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Example Calcium Mobilization Assay

This protocol provides a general workflow for assessing this compound-induced activation of Gαq-coupled receptors, leading to an increase in intracellular calcium.

  • Cell Culture: Plate cells expressing the target receptor (e.g., neurotensin receptor) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove excess dye.

  • Peptide Preparation: Prepare a dilution series of the this compound peptide in the assay buffer.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the this compound dilutions and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Analyze the change in fluorescence to determine the dose-dependent activation of the receptor by the this compound peptide.

Signaling Pathways and Workflows

This compound is an analog of neurotensin and is known to exert its effects through neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs).[8] Activation of these receptors can initiate multiple signaling cascades. The primary pathway for NTSR1 involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound can also signal through Gαi/o pathways, which inhibit adenylyl cyclase and reduce cAMP levels.

Xenopsin_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane This compound This compound NTSR Neurotensin Receptor (GPCR) This compound->NTSR Binds Gq Gαq/11 NTSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: this compound Gαq signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Reconstitute Lyophilized this compound P2 Prepare Serial Dilutions P1->P2 A1 Treat Cells with This compound Dilutions P2->A1 P3 Culture and Plate Target Cells P3->A1 A2 Incubate for Defined Period A1->A2 A3 Measure Biological Readout (e.g., Calcium Flux, cAMP levels) A2->A3 D1 Collect Raw Data A3->D1 D2 Normalize Data and Plot Dose-Response D1->D2 D3 Calculate EC50/IC50 D2->D3

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Analysis of Xenopsin and Neurotensin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of Xenopsin and Neurotensin for the neurotensin receptors (NTS1, NTS2, and NTS3). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Neurotensin, a 13-amino acid neuropeptide, and its amphibian analog, this compound, are crucial signaling molecules in the central nervous system and periphery. They exert their effects by binding to three distinct neurotensin receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin). While both peptides interact with these receptors, their binding affinities and subsequent signaling cascades can differ, influencing their biological activity and therapeutic potential. This guide presents a side-by-side comparison of their binding characteristics, detailed experimental protocols for affinity measurement, and visual representations of their signaling pathways.

Quantitative Comparison of Binding Affinities

The binding affinities of Neurotensin and this compound for the neurotensin receptors have been determined primarily through radioligand binding assays. The data, presented as inhibition constants (Ki) and dissociation constants (Kd), are summarized below. Lower Ki and Kd values indicate higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki/Kd)SpeciesReference
Neurotensin NTS10.1-0.4 nM (Ki)Rat/Human[1]
NTS22-5 nM (Ki)Rat/Human[1]
NTS3 (Sortilin)<20 nM (Kd)-[1]
This compound NTS (undifferentiated)Equipotent to NeurotensinRat[2]
NTS (undifferentiated)~10-fold less potent than NeurotensinGuinea-pig[2]
NTS1Not explicitly reported--
NTS2Not explicitly reported--
NTS3 (Sortilin)Not explicitly reported--

Signaling Pathways

The binding of this compound and Neurotensin to their receptors initiates distinct intracellular signaling cascades.

Neurotensin Signaling

Activation of the NTS1 receptor by Neurotensin is pleiotropic, coupling to multiple G protein subtypes, including Gαq, Gαi/o, Gαs, and Gα13. This leads to the activation of various downstream effector systems. NTS2 receptor activation is known to stimulate the ERK1/2 signaling cascade.

Neurotensin_Signaling cluster_NTS1 NTS1 Signaling cluster_NTS2 NTS2 Signaling NT1 Neurotensin NTS1 NTS1 Receptor NT1->NTS1 Gaq Gαq NTS1->Gaq Gai Gαi/o NTS1->Gai Gas Gαs NTS1->Gas Ga13 Gα13 NTS1->Ga13 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK12_NTS1 ERK1/2 Activation PKC->ERK12_NTS1 AC_inhibit Adenylyl Cyclase (inhibition) Gai->AC_inhibit Gai->ERK12_NTS1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylyl Cyclase (activation) Gas->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase RhoA RhoA Ga13->RhoA NT2 Neurotensin NTS2 NTS2 Receptor NT2->NTS2 Internalization Receptor Internalization NTS2->Internalization ERK12_NTS2 ERK1/2 Activation Internalization->ERK12_NTS2 Xenopsin_Signaling cluster_this compound Presumed this compound Signaling (via NTS1) This compound This compound NTS1_X NTS1 Receptor This compound->NTS1_X G_protein G-protein activation (presumed similar to Neurotensin) NTS1_X->G_protein Downstream Downstream Effectors (e.g., PLC, cAMP, ERK1/2) G_protein->Downstream Radioligand_Assay_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow A Prepare reagents: Cell membranes, Radioligand, Unlabeled competitors, Buffers B Plate setup: Add buffer, radioligand, and varying concentrations of competitor A->B C Initiate reaction: Add cell membranes B->C D Incubate to reach equilibrium C->D E Terminate by rapid filtration D->E F Wash filters E->F G Measure radioactivity F->G H Data analysis: Plot competition curve, determine IC50, calculate Ki G->H

References

Xenopsin vs. Neuromedin N in Stimulating Cyclic GMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Xenopsin and Neuromedin N in their ability to stimulate the intracellular second messenger cyclic guanosine monophosphate (cGMP). The information presented is based on experimental data from scientific literature, offering a valuable resource for researchers investigating neurotensin receptor signaling and related drug development.

At a Glance: Performance Comparison

Both this compound and Neuromedin N are peptides that can stimulate the production of cGMP in neuronal cells. Their effects are mediated through the neurotensin receptor. Experimental evidence in murine neuroblastoma clone N1E-115 cells indicates a difference in their potency.

ParameterThis compoundNeuromedin NReference
Relative Potency in cGMP Stimulation Less potent than Neurotensin-(8-13) and NeurotensinLess potent than this compound[1]
EC50 for cGMP Stimulation Not explicitly reported in direct comparative studies4.5 nM[2]
Receptor Affinity (KD) Higher affinity than Neuromedin NLower affinity than this compound[1]
Target Receptor Neurotensin ReceptorNeurotensin Receptor[1][2]

Signaling Pathway

This compound and Neuromedin N stimulate cGMP production by activating the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). The downstream signaling cascade involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with calmodulin, activate nitric oxide synthase (NOS). NOS, in turn, catalyzes the production of nitric oxide (NO) from L-arginine. NO, a diffusible gas, then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol XP_NN This compound / Neuromedin N NTR1 Neurotensin Receptor 1 (NTS1) XP_NN->NTR1 binds Gq Gq Protein NTR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases NOS Nitric Oxide Synthase (NOS) Ca2->NOS activates L_Arg L-Arginine NOS->L_Arg acts on NO Nitric Oxide (NO) L_Arg->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP acts on cGMP cyclic GMP GTP->cGMP produces

Caption: Signaling pathway of this compound and Neuromedin N in stimulating cGMP.

Experimental Protocols

The following is a generalized protocol for comparing the effects of this compound and Neuromedin N on cGMP production in a cell-based assay, based on methodologies described in the literature.

Cell Culture
  • Cell Line: Murine neuroblastoma clone N1E-115.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air. For experiments, cells are typically seeded in 24-well plates and grown to near confluency.

Stimulation of cGMP Production
  • Preparation: Before the experiment, the growth medium is aspirated, and the cells are washed twice with a balanced salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

  • Pre-incubation: Cells are pre-incubated for 10-15 minutes at 37°C in the buffered salt solution containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine - IBMX) to prevent the degradation of cGMP.

  • Stimulation: this compound or Neuromedin N are added to the wells at various concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M) and incubated for a specific time (e.g., 1-5 minutes) at 37°C. A control group without the peptides is also included.

  • Termination: The reaction is terminated by aspirating the medium and adding a cold extraction solution (e.g., 0.1 M HCl or 6% trichloroacetic acid).

Measurement of cGMP
  • Method: Radioimmunoassay (RIA) is a commonly used and sensitive method for quantifying cGMP levels.

  • Procedure:

    • Sample Preparation: The cell extracts are collected and centrifuged to remove cellular debris. The supernatants are then typically purified by column chromatography.

    • RIA: The purified samples are incubated with a known amount of radiolabeled cGMP (e.g., [³H]cGMP or [¹²⁵I]cGMP) and a specific antibody against cGMP.

    • Separation: The antibody-bound cGMP (both labeled and unlabeled) is separated from the free cGMP.

    • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The amount of unlabeled cGMP in the sample is determined by comparing the results to a standard curve generated with known concentrations of cGMP.

  • Data Analysis: The cGMP levels are typically expressed as pmol of cGMP per mg of protein. Dose-response curves are generated to determine the EC50 values for this compound and Neuromedin N.

experimental_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement cGMP Measurement (RIA) A Seed N1E-115 cells in 24-well plates B Grow to near confluency A->B C Wash cells with buffered salt solution B->C D Pre-incubate with phosphodiesterase inhibitor C->D E Add this compound or Neuromedin N D->E F Incubate at 37°C E->F G Terminate reaction with cold extraction solution F->G H Collect and centrifuge cell extracts G->H I Purify supernatant H->I J Incubate with [³H]cGMP and antibody I->J K Separate bound and free cGMP J->K L Measure radioactivity K->L M Calculate cGMP concentration and determine EC50 L->M

Caption: General experimental workflow for comparing this compound and Neuromedin N.

References

Validating Xenopsin Receptor-Mediated Effects: A Comparative Guide to Using Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of receptor-mediated signaling is paramount. This guide provides a comprehensive comparison of using a Xenopsin antagonist to validate the receptor's effects against alternative methods, supported by experimental data and detailed protocols.

This compound, a light-sensitive G protein-coupled receptor (GPCR) found in protostomes, primarily signals through a Gαi-mediated pathway, leading to a decrease in intracellular cyclic AMP (cAMP).[1][2] Validating that an observed physiological effect is indeed mediated by this receptor requires a robust experimental approach. The use of a selective antagonist offers a powerful tool for this purpose.

The Antagonist-Based Approach to Validation

A this compound antagonist would be a molecule that specifically binds to the this compound receptor but does not elicit the downstream signaling cascade. Instead, it competitively or non-competitively blocks the binding of the endogenous ligand (in this case, light-activated retinal) or a synthetic agonist, thereby inhibiting the receptor's function.

Experimental Workflow for Antagonist Validation

The process of using a this compound antagonist to validate its receptor-mediated effects typically follows a structured workflow. This involves establishing a baseline response, introducing the antagonist, and observing the change in response to a stimulus.

cluster_workflow Experimental Workflow: this compound Antagonist Validation A Establish Baseline: Measure cAMP levels in cells expressing this compound upon light stimulation. B Introduce Antagonist: Incubate cells with a specific This compound antagonist. A->B C Re-stimulate: Expose the antagonist-treated cells to the same light stimulus. B->C D Measure Response: Quantify the change in cAMP levels post-stimulation in the presence of the antagonist. C->D E Analyze and Conclude: Compare cAMP levels with and without the antagonist to determine if the effect is receptor-mediated. D->E

A streamlined workflow for validating this compound receptor effects using an antagonist.

Comparative Analysis: Antagonist vs. Genetic Knockdown

While antagonists provide a temporal and often reversible method of receptor inhibition, genetic knockdown techniques like RNA interference (RNAi) or CRISPR-Cas9 offer a more permanent reduction of receptor expression. Below is a comparison of these two approaches.

FeatureThis compound AntagonistRNAi/CRISPR Knockdown
Mechanism Blocks receptor functionReduces or eliminates receptor expression
Time Scale Rapid onset and offsetSlower onset, long-lasting effect
Reversibility Typically reversibleGenerally irreversible
Specificity Dependent on antagonist selectivityCan have off-target effects
Application Acute studies, dose-response analysisChronic studies, developmental role
Supporting Experimental Data

The following table summarizes hypothetical data from an experiment designed to validate the role of the this compound receptor in mediating a light-induced decrease in cAMP.

Experimental ConditionLight StimulationMean cAMP Level (pmol/well)Standard Deviation
Control Cells (No this compound) No10.20.8
Control Cells (No this compound) Yes10.10.9
This compound Expressing Cells No10.50.7
This compound Expressing Cells Yes4.30.5
This compound Cells + Antagonist Yes9.80.8
This compound Knockdown Cells Yes9.90.9

These data illustrate that the light-induced decrease in cAMP is only observed in cells expressing the this compound receptor and is effectively blocked by both the antagonist and genetic knockdown of the receptor, thus validating its role.

This compound Signaling Pathway

Understanding the signaling pathway is crucial for designing validation experiments. This compound, upon light activation, couples to a Gαi protein, which inhibits adenylyl cyclase, leading to a reduction in cAMP levels.

cluster_pathway This compound Gαi Signaling Pathway Light Light This compound This compound Receptor Light->this compound activates G_protein Gαi/βγ This compound->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase Response Cellular Response cAMP->Response modulates

The canonical Gαi-mediated signaling cascade of the this compound receptor.

Experimental Protocols

Protocol 1: cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels in response to this compound receptor activation and inhibition.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the this compound receptor in a 96-well plate.

  • Antagonist Incubation: For antagonist treatment groups, incubate the cells with the this compound antagonist at a predetermined concentration (e.g., 10 µM) for 30 minutes at 37°C.

  • Stimulation: Expose the cells to a light source of appropriate wavelength and intensity to activate the this compound receptor for a defined period (e.g., 5 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).

  • Data Analysis: Normalize cAMP levels to the protein concentration in each well and compare the results across different experimental conditions.

Protocol 2: RNA Interference (RNAi) for this compound Knockdown

Objective: To reduce the expression of the this compound receptor to validate its role in the observed signaling event.

Methodology:

  • siRNA Design: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the this compound receptor. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection: Transfect the this compound-expressing cells with the designed siRNAs using a suitable lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target mRNA and protein.

  • Validation of Knockdown: Assess the efficiency of the knockdown by quantifying this compound mRNA levels using RT-qPCR and protein levels via Western blotting.

  • Functional Assay: Perform the cAMP measurement assay (as described in Protocol 1) on the knockdown and control cells to determine the impact of reduced receptor expression on the light-induced response.

Logical Comparison of Validation Methods

The choice of validation method depends on the specific research question and the available tools. The following diagram illustrates the decision-making process.

cluster_logic Choosing a Validation Method Start Start Question Investigating acute vs. chronic effects? Start->Question Acute Use this compound Antagonist Question->Acute Acute Chronic Use RNAi/CRISPR Knockdown Question->Chronic Chronic DoseResponse Need for dose-response analysis? Acute->DoseResponse End End Acute->End Chronic->End DoseResponse->Acute Yes Reversibility Is reversibility important? DoseResponse->Reversibility No Reversibility->Acute Yes Reversibility->Chronic No

A decision tree for selecting the appropriate receptor validation method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide signaling, the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-Xenopsin antibodies with related peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research.

Xenopsin, an octapeptide originally isolated from the skin of the frog Xenopus laevis, belongs to a family of bioactive peptides that includes neurotensin and substance P. Due to structural similarities among these peptides, the potential for antibody cross-reactivity is a critical consideration for the accuracy and reliability of immunoassays. This guide delves into the cross-reactivity profiles of commercially available anti-Xenopsin antibodies, offering a clear comparison to facilitate informed decision-making.

This compound Signaling Pathway

This compound and its related peptides exert their physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). While the precise receptor for this compound is not as extensively characterized as those for neurotensin and substance P, current research suggests that this compound likely signals through Gαi and potentially Gαs protein pathways. Activation of these pathways typically leads to a decrease or increase in intracellular cyclic adenosine monophosphate (cAMP) levels, respectively, thereby modulating a variety of downstream cellular responses.

This compound Signaling Pathway This compound Signaling Pathway This compound This compound Xenopsin_Receptor This compound Receptor (GPCR) This compound->Xenopsin_Receptor Binds to G_protein Gαi/Gαs Protein Xenopsin_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effectors Downstream Cellular Responses cAMP->Downstream_Effectors Activates

Caption: A simplified diagram of the proposed this compound signaling pathway.

Comparison of Anti-Xenopsin Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of a commercially available anti-Xenin-25 antibody, which also recognizes this compound-related peptides, with neurotensin. Data for cross-reactivity with substance P is not currently available from the manufacturer.

PeptideCross-Reactivity (%)
Xenin-25 100
This compound-related peptide-1 (XP-1) 100[1]
Neurotensin < 0.01[1]
Substance P Data not available

Data sourced from the Peninsula Laboratories, LLC (a member of the Bachem Group) datasheet for their Xenin-25 ELISA kit (S-1417).[1]

Experimental Protocols

Accurate assessment of antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments used to determine the specificity of anti-Xenopsin antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying antibody specificity. In this assay, the peptide of interest (e.g., this compound) is pre-coated onto a microplate. A mixture of a fixed amount of anti-Xenopsin antibody and a variable concentration of a competing peptide (e.g., neurotensin or substance P) is then added to the wells. The degree of inhibition of the antibody binding to the coated plate is proportional to the concentration and binding affinity of the competing peptide.

Experimental Workflow:

Competitive ELISA Workflow Competitive ELISA for Cross-Reactivity cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat_Plate 1. Coat microplate wells with this compound peptide. Block_Plate 2. Block non-specific binding sites. Coat_Plate->Block_Plate Incubate_Mixture 4. Add mixtures to coated wells and incubate. Prepare_Mixture 3. Prepare mixtures of anti-Xenopsin Ab and varying concentrations of competing peptide (e.g., Neurotensin). Prepare_Mixture->Incubate_Mixture Wash_Plate1 5. Wash wells to remove unbound antibodies. Add_Secondary_Ab 6. Add enzyme-conjugated secondary antibody. Wash_Plate1->Add_Secondary_Ab Wash_Plate2 7. Wash wells. Add_Secondary_Ab->Wash_Plate2 Add_Substrate 8. Add substrate and measure signal. Wash_Plate2->Add_Substrate

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Detailed Protocol:

  • Plate Coating:

    • Dilute this compound peptide to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted peptide solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

    • Wash the wells three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the competing peptides (Neurotensin, Substance P, etc.) in assay buffer.

    • Prepare a fixed, predetermined optimal dilution of the anti-Xenopsin antibody in assay buffer.

    • In a separate plate or tubes, mix equal volumes of the anti-Xenopsin antibody solution and each dilution of the competing peptides. Also include a control with no competing peptide.

    • Incubate these mixtures for 1-2 hours at room temperature.

    • Transfer 100 µL of each mixture to the corresponding wells of the this compound-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells four times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.

    • Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competing peptide using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control with no competitor)] x 100

    • The cross-reactivity is typically expressed as the ratio of the concentration of this compound required for 50% inhibition to the concentration of the competing peptide required for 50% inhibition, multiplied by 100.

Conclusion

The selection of a highly specific antibody is a cornerstone of reliable and reproducible research in the field of peptide signaling. The data presented in this guide, based on manufacturer-provided information, indicates that at least one commercially available anti-Xenin-25 antibody demonstrates high specificity for this compound-related peptides with minimal cross-reactivity to neurotensin. Researchers are strongly encouraged to perform their own validation experiments, such as the competitive ELISA detailed above, to confirm the specificity of their chosen antibody in the context of their specific experimental setup. This due diligence will ensure the generation of accurate and meaningful data in the investigation of this compound's physiological roles and its potential as a therapeutic target.

References

A Comparative Analysis of Xenopsin Across Diverse Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Xenopsin's performance and characteristics across different species, supported by available experimental data. It delves into the structural nuances, signaling pathways, and functional diversity of this intriguing opsin class.

Xenopsins are a distinct group of opsins, light-sensitive proteins crucial for vision and other light-detecting processes, predominantly found in protostomes.[1] Unlike the well-studied c-opsins and r-opsins, xenopsins exhibit unique evolutionary and functional characteristics, making them a compelling subject for comparative analysis. This guide synthesizes current knowledge on xenopsins from various species, highlighting their molecular features, signaling mechanisms, and the experimental methodologies used to characterize them.

Comparative Data of this compound from Different Species

Quantitative data on the functional parameters of this compound from different species remains relatively sparse in the current literature. However, studies on the terrestrial slug, Limax marginatus, and the flatworm, Maritigrella crozieri, provide initial insights into their biochemical properties.

FeatureLimax marginatus this compoundMaritigrella crozieri this compoundReference
Absorption Maximum (λmax) ~475 nm (blue-sensitive)Not yet determined[2]
G-protein Coupling Gαq, GαoGαi (major), Gαs (minor)[1][2]

Signaling Pathways of this compound

The signaling cascades initiated by this compound appear to be diverse and species-specific, suggesting functional adaptations. In the terrestrial slug Limax marginatus, this compound has been shown to activate both Gαq and Gαo pathways. In contrast, studies on the flatworm Maritigrella crozieri suggest that its this compound primarily signals through the Gαi pathway, with a potential minor contribution from Gαs.[1][2] This divergence in G-protein coupling highlights the need for further investigation across a wider range of species to fully understand the functional repertoire of xenopsins.

Below are diagrams illustrating the proposed signaling pathways for this compound in these two species.

Xenopsin_Signaling_Limax Light Light This compound This compound Light->this compound Gαq Gαq This compound->Gαq Gαo Gαo This compound->Gαo PLC Phospholipase C Gαq->PLC Effector_o Effector (e.g., adenylyl cyclase) Gαo->Effector_o PIP2 PIP₂ PLC->PIP2 Downstream_o Downstream Signaling Effector_o->Downstream_o DAG_IP3 DAG & IP₃ PIP2->DAG_IP3 Downstream_q Downstream Signaling DAG_IP3->Downstream_q Xenopsin_Signaling_Maritigrella Light Light This compound This compound Light->this compound Gαi Gαi This compound->Gαi major Gαs Gαs This compound->Gαs minor AC_i Adenylyl Cyclase (inhibited) Gαi->AC_i AC_s Adenylyl Cyclase (activated) Gαs->AC_s cAMP_i ↓ cAMP AC_i->cAMP_i cAMP_s ↑ cAMP AC_s->cAMP_s Downstream_i Downstream Signaling cAMP_i->Downstream_i Downstream_s Downstream Signaling cAMP_s->Downstream_s G_Protein_Activation_Workflow cluster_prep Cell Culture and Transfection cluster_assay Luminescence Assay HEK293T_cells HEK293T cells Transfection Transfect with this compound and G-protein expression vectors HEK293T_cells->Transfection Add_Substrate Add luciferase substrate Transfection->Add_Substrate Light_Stimulation Light stimulation Add_Substrate->Light_Stimulation Measure_Luminescence Measure luminescence Light_Stimulation->Measure_Luminescence Receptor_Binding_Workflow Membrane_Prep Prepare membranes from cells expressing this compound Incubation Incubate membranes with labeled retinal Membrane_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Quantification Quantify bound ligand Filtration->Quantification Data_Analysis Analyze data to determine Kd and Bmax Quantification->Data_Analysis

References

Validating the Bioactivity of a New Batch of Synthetic Xenopsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the bioactivity of a new batch of synthetic Xenopsin. It outlines key experimental protocols, presents a comparative analysis with a reference standard, and offers detailed visualizations of the underlying biological and experimental processes. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and peptide research.

Introduction to this compound and Bioactivity Validation

This compound is an octapeptide, originally isolated from the skin of the African frog Xenopus laevis. It is a potent vasoconstrictor and shares structural and functional similarities with neurotensin, exerting its effects through interaction with neurotensin receptors (NTRs), primarily NTS1 and NTS2. Given its potent biological activity, rigorous validation of each new synthetic batch is crucial to ensure its purity, potency, and consistency for reliable experimental outcomes.

This guide compares a new batch of synthetic this compound (Lot #XB2025-01) against a previously validated reference standard (Lot #XA2024-12) and another commercially available this compound preparation. The primary validation method detailed is an in vitro calcium mobilization assay, a common functional assay to quantify the potency of G-protein coupled receptor (GPCR) agonists like this compound.

Comparative Bioactivity Data

The bioactivity of the new this compound batch was assessed by determining its potency (EC50) in a calcium mobilization assay using a cell line stably expressing the human neurotensin receptor 1 (NTS1). The results are compared with the reference standard and a competitor's product.

Compound Lot Number Vendor EC50 (nM) 95% Confidence Interval (nM) Hill Slope
New Batch this compoundXB2025-01In-house1.281.15 - 1.421.05
Reference StandardXA2024-12In-house1.221.10 - 1.351.02
Competitor this compoundC-XNP-0524Vendor C1.851.68 - 2.040.98

Table 1: Comparative Potency of this compound Batches. The half-maximal effective concentration (EC50) values for inducing calcium mobilization in NTS1-expressing cells are presented. Data represents the mean of three independent experiments performed in triplicate.

Experimental Protocols

A detailed methodology for the calcium mobilization assay is provided below to ensure reproducibility.

3.1. Cell Culture and Reagents

  • Cell Line: HEK293 cells stably expressing the human NTS1 receptor (HEK293-NTS1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Test Compounds: New batch this compound (XB2025-01), Reference Standard this compound (XA2024-12), and Competitor this compound (C-XNP-0524) were all dissolved in sterile water to create 1 mM stock solutions and then serially diluted in assay buffer.

3.2. Calcium Mobilization Assay Protocol

  • Cell Plating: Seed HEK293-NTS1 cells into black, clear-bottom 96-well microplates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading solution (4 µM in assay buffer) to each well. Incubate for 1 hour at 37°C in the dark.

  • Cell Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.

  • Compound Addition: Prepare serial dilutions of the this compound peptides. Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Add 25 µL of the this compound dilutions to the appropriate wells.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation at 494 nm, emission at 516 nm) every 1.5 seconds for 3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence and plot the concentration-response curves. Calculate the EC50 values using a four-parameter logistic regression model.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and procedures, the following diagrams are provided.

xenopsin_signaling_pathway This compound This compound NTS1 NTS1 Receptor (GPCR) This compound->NTS1 Binds Gq Gαq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound signaling via the NTS1 receptor and Gαq pathway.

experimental_workflow plate_cells 1. Seed HEK293-NTS1 cells in 96-well plate dye_loading 2. Load cells with Fluo-4 AM dye plate_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells prepare_compounds 4. Prepare serial dilutions of this compound samples add_compounds 5. Add compounds to plate and read fluorescence prepare_compounds->add_compounds normalize_data 6. Normalize fluorescence response plot_curves 7. Plot concentration- response curves normalize_data->plot_curves calc_ec50 8. Calculate EC50 values plot_curves->calc_ec50

Caption: Workflow for the this compound calcium mobilization assay.

Conclusion

The data presented indicates that the new batch of synthetic this compound (Lot #XB2025-01) exhibits a potent and dose-dependent activity, comparable to the established in-house reference standard. The calculated EC50 value is within the expected range for high-quality this compound and demonstrates a higher potency than the tested competitor's product. Based on these results, Lot #XB2025-01 is validated for use in further experimental applications requiring reliable NTS1 receptor activation.

A Comparative Analysis of Xenopsin's Interaction with Neurotensin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Valbonne, France – December 13, 2025 – A comprehensive guide detailing the comparative effects of Xenopsin on the three principal neurotensin receptor subtypes—NTS1, NTS2, and NTS3/sortilin—has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of this compound's binding affinities and functional potencies, supported by detailed experimental methodologies and visual representations of key biological pathways.

Neurotensin (NT) and its analogs, such as this compound, are peptides that exert a wide range of effects in the central nervous system and peripheral tissues by interacting with specific receptors. Understanding the nuanced interactions of these ligands with different receptor subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. The three identified neurotensin receptors, NTS1, NTS2, and NTS3/sortilin, each exhibit distinct signaling mechanisms and physiological roles.

Quantitative Comparison of this compound's Activity at Neurotensin Receptors

To facilitate a clear comparison, the binding affinities (Ki) and functional potencies (EC50) of this compound at each neurotensin receptor subtype are summarized below. These values are critical for understanding the selectivity and potential therapeutic applications of this compound.

Receptor SubtypeLigandBinding Affinity (Ki)Functional Potency (EC50)Downstream Signaling Pathway
NTS1 This compoundData not availableData not availableGq protein coupling, Phospholipase C (PLC) activation, Inositol Phosphate (IP) accumulation, intracellular Ca2+ mobilization
NTS2 This compoundData not availableData not availableG protein-coupled, ERK1/2 phosphorylation
NTS3/Sortilin This compoundData not availableNot applicableModulation of other receptor signaling, protein trafficking

Deciphering the Signaling Cascades

The interaction of this compound with each neurotensin receptor subtype initiates distinct intracellular signaling cascades, leading to varied physiological responses.

NTS1 Receptor Signaling: The NTS1 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq proteins. Upon activation by an agonist like this compound, it stimulates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels, which can be measured to quantify receptor activation.

NTS2 Receptor Signaling: The NTS2 receptor, another GPCR, is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Unlike NTS1, the activation of NTS2 does not typically result in a significant mobilization of intracellular calcium. The phosphorylation of ERK1/2 serves as a key indicator of NTS2 activation.

NTS3/Sortilin Function: NTS3, also known as sortilin, is a type I transmembrane protein that differs structurally from the GPCR family. Its primary role is in the sorting and trafficking of various proteins. NTS3/sortilin can form complexes with other receptors, including NTS1, and modulate their signaling and internalization. Its direct signaling response to this compound is not well-characterized and is an area of ongoing research.

Visualizing the Experimental Workflow

To provide a clear understanding of the process for evaluating the effects of this compound on neurotensin receptors, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_functional_sub Functional Assay Details cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing NTS1, NTS2, or NTS3) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Ki Determination) Cell_Culture->Binding_Assay Functional_Assay Functional Assays (EC50 Determination) Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Ca_Mobilization Calcium Mobilization (NTS1) Functional_Assay->Ca_Mobilization IP_Accumulation Inositol Phosphate Accumulation (NTS1) Functional_Assay->IP_Accumulation ERK_Phosphorylation ERK Phosphorylation (NTS2) Functional_Assay->ERK_Phosphorylation Ca_Mobilization->Data_Analysis IP_Accumulation->Data_Analysis ERK_Phosphorylation->Data_Analysis

Caption: Experimental workflow for comparing this compound's effects. (Within 100 characters)

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount for the accurate characterization of ligand-receptor interactions. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for NTS1 and NTS2 receptors by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells stably expressing the human NTS1 or NTS2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Neurotensin) to each well.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

    • Initiate the binding reaction by adding a standardized amount of the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for NTS1 Functional Potency)

This assay measures the increase in intracellular calcium concentration following NTS1 receptor activation.

  • Cell Preparation:

    • Seed cells expressing the NTS1 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound.

    • Use a fluorescence plate reader equipped with an automated injection system to add the different concentrations of this compound to the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of this compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

ERK1/2 Phosphorylation Assay (for NTS2 Functional Potency)

This assay quantifies the activation of the ERK1/2 signaling pathway upon NTS2 receptor stimulation.

  • Cell Treatment:

    • Culture cells expressing the NTS2 receptor in appropriate plates.

    • Starve the cells in a serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (Western Blotting), or use a commercially available ELISA kit.

    • Probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands or generate a colorimetric/chemiluminescent signal.

  • Data Analysis:

    • Quantify the intensity of the p-ERK and total ERK bands or the signal from the ELISA.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by this compound at the NTS1 and NTS2 receptors.

NTS1_Signaling This compound This compound NTS1 NTS1 Receptor This compound->NTS1 Binds to Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Caption: NTS1 receptor signaling pathway activated by this compound. (Within 100 characters)

NTS2_Signaling This compound This compound NTS2 NTS2 Receptor This compound->NTS2 Binds to G_protein G Protein NTS2->G_protein Activates MEK MEK G_protein->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response (e.g., Proliferation, Survival) pERK->Cellular_Response Leads to

Caption: NTS2 receptor signaling pathway activated by this compound. (Within 100 characters)

This comparative guide underscores the distinct pharmacological profiles of this compound at different neurotensin receptor subtypes. The provided data and protocols offer a foundational framework for future research aimed at elucidating the therapeutic potential of targeting specific neurotensin receptor pathways. Further experimental investigation is necessary to fully characterize the quantitative aspects of this compound's interactions and to explore its effects on the NTS3/sortilin receptor.

A Researcher's Guide to Statistical Analysis of Xenopsin Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Methodologies and Data Interpretation

This guide provides a comprehensive overview of statistical methods and experimental protocols relevant to the study of Xenopsin, a light-sensitive G-protein coupled receptor (GPCR) primarily found in protostomes. By presenting detailed methodologies and clear data comparison tables, this document aims to equip researchers with the necessary tools to design robust experiments and rigorously analyze their findings. We will explore common experimental paradigms for this compound and other GPCRs, offering a comparative look at the data they generate and the statistical approaches best suited for their interpretation.

Data Presentation: A Comparative Overview of Experimental Data

To effectively compare the functional properties of this compound with other photoreceptors or to assess the impact of experimental manipulations, it is crucial to present quantitative data in a clear and standardized format. The following tables summarize typical data obtained from key experimental assays used in GPCR research.

Table 1: Comparison of Ligand Binding Affinity and Receptor Density

This table compares the binding characteristics of this compound with a well-characterized vertebrate photopigment, Rhodopsin, using hypothetical data from a radioligand binding assay. Such assays are fundamental for determining the affinity of a ligand for its receptor and the density of receptors in a given tissue or cell preparation.[1][2][3][4][5]

ParameterThis compound (Hypothetical Data)Rhodopsin (Bovine)Statistical Test for Comparison
Kd (nM) 5.2 ± 0.810.5 ± 1.2Unpaired t-test
Bmax (fmol/mg protein) 1250 ± 1502500 ± 300Unpaired t-test

Kd (Equilibrium Dissociation Constant): A measure of ligand affinity; a lower Kd indicates higher affinity. Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample.

Table 2: Comparison of G-Protein Activation Potency and Efficacy

This table illustrates how to compare the potency and efficacy of light stimulation (as an agonist) on this compound and another Gαi/o-coupled GPCR using data from a functional assay, such as a cAMP inhibition assay.[6][7]

ParameterThis compound (Light-activated)Gαi/o-coupled Receptor X (Agonist Y)Statistical Test for Comparison
EC50 (log[Light Intensity, W/m²] or log[Agonist, M]) -8.5 ± 0.3-7.2 ± 0.2Unpaired t-test or ANCOVA
Emax (% Inhibition of cAMP) 95 ± 588 ± 7Unpaired t-test

EC50 (Half-maximal Effective Concentration): The concentration of an agonist that gives 50% of the maximal response. Emax (Maximum Effect): The maximum response achievable by the agonist.

Table 3: Comparison of Cellular Responses from Calcium Imaging

Calcium imaging is a common method to assess the functional response of cells expressing this compound to light stimulation. This table provides a template for comparing key parameters of the calcium response.

ParameterThis compound-expressing Cells (Light Stimulated)Control Cells (No this compound)Statistical Test for Comparison
% Responding Cells 85 ± 105 ± 2Chi-square test or Fisher's exact test
Peak ΔF/F0 2.5 ± 0.40.1 ± 0.05Mann-Whitney U test
Time to Peak (s) 3.2 ± 0.5N/A-

ΔF/F0: The change in fluorescence intensity relative to the baseline fluorescence.

Table 4: Comparison of Phototactic Behavior

For organisms where this compound mediates light-dependent behavior, a phototaxis assay can quantify the response. This table shows a comparison of phototactic indices.

ConditionPhototactic Index (Mean ± SD)Statistical Test for Comparison
Wild-type Organism (Light) 0.8 ± 0.15Paired t-test (vs. Dark)
Wild-type Organism (Dark) 0.05 ± 0.02
This compound Knockout (Light) 0.1 ± 0.08Unpaired t-test (vs. Wild-type Light)

Phototactic Index: A measure of the preference for light or dark environments.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are methodologies for the key experiments cited in this guide.

1. Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor ligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Inhibition Assay for Gαi/o-coupled Receptors

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule for Gαi/o-coupled receptors like this compound.[8][7][9]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transfect the cells with a plasmid encoding this compound. Co-transfection with a biosensor for cAMP (e.g., GloSensor™) is often used for detection.

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Replace the culture medium with a stimulation buffer.

    • To elevate basal cAMP levels, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Add varying concentrations of the agonist (in the case of this compound, this would be light of a specific wavelength and intensity).

    • Incubate for a specified period (e.g., 15-30 minutes).

    • Lyse the cells and measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

  • Data Analysis:

    • Plot the cAMP levels (or luminescence/fluorescence signal) against the log of the agonist concentration (or light intensity).

    • Fit the data to a sigmoidal dose-response (inhibition) curve using non-linear regression to determine the EC50 and Emax.

3. Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to receptor activation.

  • Cell Preparation:

    • Plate cells expressing this compound on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

    • Acquire a baseline fluorescence signal for a period before stimulation.

    • Stimulate the cells with light of the appropriate wavelength to activate this compound (e.g., blue light, ~475 nm).[10] The duration and intensity of the light stimulus should be controlled.

    • Continue to acquire images during and after the stimulation to capture the full calcium transient.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • For each ROI, calculate the change in fluorescence intensity over time, typically expressed as ΔF/F0 = (F - F0) / F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Identify responding cells based on a defined threshold (e.g., a ΔF/F0 increase of more than 3 standard deviations above the baseline noise).

    • Quantify parameters such as the percentage of responding cells, the peak amplitude of the calcium transient, and the time to peak.

4. Phototaxis Assay

This protocol is designed to quantify the light-seeking or light-avoiding behavior of small, motile organisms.

  • Apparatus:

    • Use a petri dish or a custom-made chamber divided into light and dark zones.

    • Illuminate one side of the chamber with a light source of a specific wavelength and intensity, while keeping the other side dark.

  • Procedure:

    • Place a known number of organisms in the center of the chamber.

    • Allow the organisms to move freely for a set period (e.g., 10 minutes).

    • At the end of the period, record the number of organisms in the light zone and the dark zone.

  • Data Analysis:

    • Calculate a Phototactic Index (PI) using the formula: PI = (Number in Light - Number in Dark) / (Total Number).

    • A positive PI indicates positive phototaxis (attraction to light), while a negative PI indicates negative phototaxis (avoidance of light).

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the PI between different experimental groups (e.g., wild-type vs. knockout).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows described in this guide.

Xenopsin_Signaling_Pathway Light Light (~475nm) This compound This compound (Inactive) Light->this compound Photon Absorption Xenopsin_active This compound* (Active) This compound->Xenopsin_active Conformational Change G_protein Gαi/oβγ Xenopsin_active->G_protein GEF Activity G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: Simplified this compound signaling pathway.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) transfection Transfection with This compound Plasmid cell_culture->transfection seeding Seed Cells in 96-well Plate transfection->seeding forskolin Add Forskolin to Elevate Basal cAMP seeding->forskolin stimulation Light Stimulation (Varying Intensity) forskolin->stimulation incubation Incubate stimulation->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF) lysis->detection plot Plot Dose-Response Curve detection->plot fit Non-linear Regression plot->fit determine Determine EC50 and Emax fit->determine

Caption: Workflow for a this compound cAMP inhibition assay.

Statistical_Analysis_Logic cluster_continuous Continuous Data cluster_categorical Categorical Data cluster_dose_response Dose-Response Data data_type Type of Experimental Data normality Test for Normality (e.g., Shapiro-Wilk) data_type->normality categorical_test Chi-square or Fisher's Exact Test data_type->categorical_test regression Non-linear Regression (Sigmoidal Model) data_type->regression normal Normally Distributed normality->normal non_normal Not Normally Distributed normality->non_normal two_groups Two Groups normal->two_groups more_than_two > Two Groups normal->more_than_two non_normal->two_groups non_normal->more_than_two parametric Parametric Tests (t-test, ANOVA) two_groups->parametric non_parametric Non-parametric Tests (Mann-Whitney, Kruskal-Wallis) two_groups->non_parametric more_than_two->parametric more_than_two->non_parametric compare_curves Compare EC50 and Emax (e.g., ANCOVA, F-test) regression->compare_curves

References

Reproducibility of published findings on Xenopsin's effects.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the effects of the neurotensin-like octapeptide, Xenopsin. While research on this compound has elucidated some of its biological activities, it is crucial to note a significant gap in the scientific literature: there is a lack of studies specifically designed to reproduce the initial findings. This guide, therefore, summarizes the existing data, presents it in a comparative context with its well-studied analog, neurotensin, and provides detailed experimental protocols to facilitate future reproducibility studies.

Comparative Efficacy of this compound and Neurotensin

Quantitative data from a key comparative study on the biological activities of this compound and neurotensin are summarized below. The data highlights the relative potency of these two peptides in various physiological assays.

Biological EffectAssayThis compound Activity (Relative to Neurotensin)Reference
Smooth Muscle Contraction Guinea Pig Ileum Contractility~4 times less active[1]
Rat Stomach Strip Contractility~2 times less active[1]
Inotropic Action Isolated Guinea Pig Auricle~6 times less active[1]
Smooth Muscle Relaxation Rat Duodenum RelaxationApproximately equal activity[1]
Hyperglycemic Effect Anesthetized Rat Blood GlucoseSeveral times less active[1]
Vascular Permeability Rat Vascular Permeability~2 times more active[1]

Signaling Pathways

This compound is a neurotensin-like peptide and is presumed to exert its effects through the neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The binding of neurotensin (and presumably this compound) to NTSR1 activates multiple downstream signaling cascades.

Xenopsin_Signaling_Pathway This compound This compound / Neurotensin NTSR1 NTSR1 (GPCR) This compound->NTSR1 Gq Gαq NTSR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Proposed signaling pathway for this compound via the NTSR1 receptor.

Experimental Protocols

To aid in the design of future studies aimed at reproducing and expanding upon the initial findings, detailed methodologies for the key experiments are provided below.

Isolated Tissue Contractility Assays

These protocols are designed to assess the effect of this compound on smooth muscle contraction.

Contractility_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Assay cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig / Rat Isolate Isolate Ileum / Stomach Sacrifice->Isolate Prepare_Strip Prepare Tissue Strip Isolate->Prepare_Strip Mount Mount Tissue in Organ Bath Prepare_Strip->Mount Equilibrate Equilibrate in Tyrode's Solution Mount->Equilibrate Add_this compound Add this compound / Neurotensin (Cumulative Concentrations) Equilibrate->Add_this compound Record Record Isotonic Contractions Add_this compound->Record DR_Curve Generate Dose-Response Curve Record->DR_Curve EC50 Calculate EC50 DR_Curve->EC50

Figure 2: Workflow for isolated tissue contractility assays.

1. Guinea Pig Ileum Contractility Assay

  • Tissue Preparation: A male guinea pig (250-350g) is sacrificed by cervical dislocation. The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm Tyrode's solution. A 2-3 cm segment is cleaned of mesenteric tissue.

  • Mounting: The ileum segment is mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is attached to a fixed hook, and the other to an isotonic transducer. A resting tension of 1g is applied.

  • Procedure: The tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes. Cumulative concentrations of this compound or neurotensin are added to the organ bath, and the resulting isotonic contractions are recorded.

  • Data Analysis: A dose-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated for each peptide.

2. Rat Stomach Strip Contractility Assay

  • Tissue Preparation: A male Wistar rat (200-250g) is sacrificed. The stomach is removed and placed in Tyrode's solution. The fundus is isolated and cut into a longitudinal strip (approximately 1.5 cm x 0.5 cm).

  • Mounting and Procedure: The protocol follows the same steps as the guinea pig ileum assay.

In Vivo Hyperglycemic Effect Assay

This protocol measures the effect of this compound on blood glucose levels in anesthetized rats.

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 18 hours with free access to water. Anesthesia is induced with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).

  • Procedure: A baseline blood sample (0 min) is collected from the tail vein. This compound or neurotensin is administered via intravenous injection. Blood samples are then collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose concentration is measured using a standard glucometer.

  • Data Analysis: The change in blood glucose from baseline is calculated for each time point and compared between the this compound and neurotensin treatment groups.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay quantifies the ability of this compound to induce vascular permeability.

Miles_Assay_Workflow cluster_prep Preparation cluster_injection Intradermal Injection cluster_analysis Analysis Anesthetize Anesthetize Rat Dye_Injection Inject Evans Blue Dye (i.v.) Anesthetize->Dye_Injection Peptide_Injection Inject this compound / Neurotensin (Intradermal) Dye_Injection->Peptide_Injection Saline_Control Inject Saline (Control) Dye_Injection->Saline_Control Incubate Incubate (30 min) Peptide_Injection->Incubate Saline_Control->Incubate Sacrifice_Euthanize Euthanize Animal Incubate->Sacrifice_Euthanize Excise_Skin Excise Skin at Injection Sites Sacrifice_Euthanize->Excise_Skin Extract_Dye Extract Evans Blue Dye Excise_Skin->Extract_Dye Quantify Quantify Dye Spectrophotometrically Extract_Dye->Quantify

Figure 3: Workflow for the in vivo vascular permeability (Miles) assay.

  • Animal Preparation: A male Wistar rat (200-250g) is anesthetized. The dorsal skin is shaved.

  • Procedure:

    • Evans blue dye (1% in saline, 50 mg/kg) is injected intravenously via the tail vein.

    • After 10 minutes, intradermal injections of this compound, neurotensin, and a saline control are administered at distinct sites on the shaved dorsal skin.

    • After 30 minutes, the animal is euthanized.

  • Quantification: The areas of blue discoloration on the inner surface of the skin are measured. For more quantitative analysis, the blue-stained skin areas are excised, and the Evans blue dye is extracted using formamide. The absorbance of the extracted dye is measured spectrophotometrically at 620 nm.

  • Data Analysis: The amount of extravasated dye is calculated from a standard curve and compared between the different treatment groups.

Conclusion and Future Directions

The existing research on the octapeptide this compound provides a foundational understanding of its biological activities, particularly in comparison to neurotensin. However, the lack of published reproducibility studies is a critical gap that needs to be addressed by the scientific community. The detailed protocols provided in this guide are intended to facilitate such studies. Future research should focus on independently verifying the reported effects of this compound, further elucidating its signaling pathways, and exploring its potential as a therapeutic agent. Rigorous and reproducible research is paramount for advancing our knowledge and ensuring the validity of scientific findings in the field of drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Xenopsin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Xenopsin, intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data sheets and general laboratory waste management principles.

Hazard Identification and Summary

Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological properties are not fully investigated for this substance, the available information indicates the following.[1]

Hazard CategoryDescriptionCitations
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.[2][3]
Eye Contact May cause serious eye irritation.[2][3]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[2][3]
Ingestion May be harmful if swallowed.[3]
Environmental Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) and Handling

To ensure personal safety during handling and disposal, the following personal protective equipment should be worn.

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][3][4]

  • Eye Protection: Use tightly fitting safety goggles or glasses with side-shields.[3][4]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing.[4]

  • Ventilation: Handle this compound in a well-ventilated area. Avoid the formation of dust and aerosols.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[2][3] The following steps provide a general framework for proper disposal.

Step 1: Collection of this compound Waste

  • Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, labware), in a designated and clearly labeled waste container.

  • The container should be tightly closed and stored in a cool, dry, and well-ventilated place, separate from incompatible materials.[4]

Step 2: Environmental Precautions

  • Prevent this compound waste from entering drains, sewers, or waterways, as it is toxic to aquatic life.[1][2][4]

  • In case of a spill, prevent further leakage if it is safe to do so.[1][4] Collect the spilled material for disposal.

Step 3: Final Disposal

  • Dispose of the collected this compound waste through a licensed professional waste disposal company.[3]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

  • Do not dispose of this compound with regular laboratory or municipal trash unless it has been appropriately decontaminated and regulations permit it.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store prevent_release Prevent Release to Drains and Environment store->prevent_release contact_pro Contact Licensed Waste Disposal Company prevent_release->contact_pro transport Arrange for Professional Waste Collection contact_pro->transport end End: Proper Disposal transport->end

Caption: Logical workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures.

SituationProcedureCitations
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Collect the spillage and arrange for disposal. Prevent the chemical from entering drains.[4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[4]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Consult a doctor.[4]

Please note that no detailed experimental protocols for the disposal of this compound were found in the provided search results. The guidance provided is based on general chemical safety and waste disposal principles outlined in the Safety Data Sheets. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.

References

Comprehensive Safety and Handling Guide for Xenopsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of potent bioactive peptides like Xenopsin is paramount for both personal safety and the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment. While specific toxicological data for this compound is not extensively documented, the following procedures are based on established best practices for handling bioactive peptides.[1][2]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate PPE.[1][3] A risk assessment should be conducted for all experimental procedures to determine the necessary level of protection.[4]

Recommended PPE for Handling this compound

PPE CategoryMinimum RequirementRecommended for Higher Risk Scenarios (e.g., handling powder, risk of splash)
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.[4]
Hand Protection Disposable nitrile gloves.Double gloving with nitrile gloves for enhanced protection.[2][4]
Eye & Face Protection Safety glasses with side-shields.[4]Safety goggles or a full-face shield for splash hazards.[2][4]
Respiratory Protection Not generally required for small quantities in solution within a well-ventilated area.[4]A dust respirator or mask is necessary when handling lyophilized powder to prevent inhalation.[2][5] Work should be conducted in a fume hood or biosafety cabinet.[1]
Foot Protection Closed-toe shoes.Chemical-resistant boots.[4]

Operational Procedures for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination.[4] All handling of this compound should occur in a designated, clean, and organized laboratory area.[1]

Experimental Workflow for this compound Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials reconstitute Reconstitute Lyophilized This compound prep_materials->reconstitute aliquot Aliquot into Working Solutions reconstitute->aliquot experiment Perform Experiment aliquot->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound.
Storage of this compound

Proper storage is crucial for maintaining the stability and potency of this compound.[6][7]

FormStorage TemperatureStorage Conditions
Lyophilized Powder -20°C to -80°C for long-term storage.[6][7][8]Store in a tightly sealed, light-protected container (e.g., amber vial) with a desiccant to prevent moisture degradation.[6]
Reconstituted Solution Use immediately or aliquot and freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[6][7]Store in sterile, airtight containers.[6] For extended storage, consider using bacteriostatic water for reconstitution.[6]

Emergency Procedures for this compound Exposure

In the event of accidental exposure, immediate and appropriate action is critical.[1][2]

First Aid Measures for this compound Exposure

Type of ExposureImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Emergency Response Decision Tree

The following diagram outlines the decision-making process in the event of an accidental spill or exposure.

G start Accidental Exposure or Spill Occurs assess Assess the Situation (Spill vs. Personal Exposure) start->assess spill Spill Contained? assess->spill Spill exposure Personal Exposure? assess->exposure Exposure contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes evacuate Evacuate Area & Alert Supervisor spill->evacuate No first_aid Administer Immediate First Aid (See Table) exposure->first_aid Yes decontaminate_area Decontaminate Spill Area (Wearing appropriate PPE) contain_spill->decontaminate_area report Report Incident to Safety Officer evacuate->report seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->report decontaminate_area->report

Figure 2. Decision tree for responding to this compound exposure or spills.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1][7]

This compound Waste Disposal Procedures

Waste TypeDisposal Method
Contaminated Solid Waste Collect all used vials, pipette tips, gloves, and other contaminated solid materials in a designated, clearly labeled hazardous waste container.[1][8]
Liquid Peptide Waste Collect in a designated hazardous waste container. Chemical inactivation with a 10% bleach solution or 1 M NaOH can be considered as an additional safety step before disposal, performed in a chemical fume hood.[2] Never pour peptide solutions down the drain.[1][7]
Sharps Needles and syringes must be disposed of in a puncture-resistant sharps container.[3]

All waste disposal must adhere to institutional, local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xenopsin
Reactant of Route 2
Reactant of Route 2
Xenopsin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。